5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Description
Properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-8-5-1-3-7-4-2-6-12(9(7)8)11(10)14/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFHXSZIJKTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=O)C(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383003 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-72-6 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS: 4290-72-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The pyrrolo[3,2,1-ij]quinoline core is a fascinating tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides a unique scaffold for the development of novel therapeutic agents. This guide focuses on a key derivative of this family, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, a molecule that serves as both a versatile synthetic intermediate and a potential pharmacophore in its own right. While much of the existing research has explored its derivatives, this document aims to provide a comprehensive technical overview of the parent dione, offering insights into its synthesis, physicochemical properties, and the broader biological context of the pyrrolo[3,2,1-ij]quinoline class.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of any research and development endeavor. This section details the key identifiers and characteristics of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
| Property | Value | Source |
| CAS Number | 4290-72-6 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| IUPAC Name | 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | [2] |
| Canonical SMILES | C1CC2=C3C(=CC=C2)C(=O)C(=O)N3C1 | [1] |
| InChI Key | KNEFHXSZIJKTPK-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 37.4 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis of the Core Scaffold: A Modern Take on a Classic Reaction
The construction of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core is most effectively achieved through a modification of the Stollé reaction.[3][4][5] This powerful synthetic tool allows for the formation of the tricyclic system from readily available starting materials.
The Stollé-Type Reaction: Mechanism and Rationale
The Stollé synthesis and its variants are cornerstone methods for the preparation of oxindoles and isatins from anilines and α-haloacid chlorides or oxalyl chloride.[3][4][5] In the context of our target molecule, the reaction proceeds via an intramolecular Friedel-Crafts acylation. The key steps are:
-
N-Acylation: The secondary amine of 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This results in the formation of an N-acyloxamoyl chloride intermediate.
-
Intramolecular Friedel-Crafts Acylation: The newly formed acyl chloride is then positioned to undergo an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring of the tetrahydroquinoline moiety. This cyclization step, typically promoted by a Lewis acid or heat, forges the new five-membered pyrrole ring and yields the desired dione.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a synthesized methodology based on established Stollé reaction principles and adaptations for similar pyrrolo[3,2,1-ij]quinoline systems. Researchers should optimize these conditions for their specific laboratory setup and scale.
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Oxalyl chloride
-
Anhydrous toluene
-
20% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous toluene.
-
Addition of Starting Material: Slowly add a solution of 1,2,3,4-tetrahydroquinoline in anhydrous toluene to the stirred oxalyl chloride solution at room temperature. An exothermic reaction may be observed.
-
Reaction and Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with a 20% sodium hydroxide solution to remove any unreacted starting materials and acidic byproducts. This step is crucial for separating the desired product from potential dimeric byproducts.
-
Isolate the aqueous basic layer containing the deprotonated product.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The Biological Significance of the Pyrrolo[3,2,1-ij]quinoline Scaffold
While direct biological activity data for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is limited in the public domain, the broader family of pyrrolo[3,2,1-ij]quinoline derivatives has demonstrated a remarkable range of pharmacological activities. This suggests that the core scaffold is a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets.
A Hub for Diverse Pharmacological Activities
Derivatives of the pyrrolo[3,2,1-ij]quinoline core have been investigated for a multitude of therapeutic applications, including:
-
Anticoagulant Activity: Certain derivatives have been identified as potent inhibitors of blood coagulation factors Xa and XIa, highlighting their potential in the development of novel antithrombotic agents.[6][7][8][9]
-
Anticancer Properties: The rigid, planar nature of the scaffold lends itself to intercalation with DNA and interaction with various enzymes involved in cell proliferation. Several studies have reported the cytotoxic effects of pyrrolo[3,2,1-ij]quinoline derivatives against a range of cancer cell lines.[10][11][12]
-
Antibacterial and Antifungal Agents: The heterocyclic nature of the core has been exploited in the design of novel antimicrobial compounds.[13][14]
-
Neurological Applications: Modifications of the pyrrolo[3,2,1-ij]quinoline system have led to compounds with activity at serotonin receptors, suggesting potential applications in treating neurological and psychiatric disorders.
A Versatile Intermediate for Drug Discovery
Beyond any intrinsic activity, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a valuable starting material for the synthesis of more complex and potent derivatives.[6][7][8][15] The dione functionality provides two reactive carbonyl groups that can be readily modified through a variety of chemical transformations, including:
-
Condensation Reactions: The active methylene group adjacent to the carbonyls can participate in Knoevenagel and aldol-type condensations to introduce diverse substituents.
-
Nucleophilic Addition: The carbonyl groups are susceptible to attack by various nucleophiles, allowing for the introduction of a wide range of functional groups.
-
Ring-Opening and Rearrangement: Under specific conditions, the pyrrolodione ring can be opened and rearranged to form other heterocyclic systems.[16]
This synthetic tractability makes 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Future Directions and Perspectives
The full potential of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its derivatives is yet to be fully realized. Future research in this area should focus on several key aspects:
-
Elucidation of Direct Biological Activity: A systematic evaluation of the parent dione against a broad panel of biological targets is warranted to determine its intrinsic pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a diverse library of derivatives will be crucial for understanding the key structural features required for potent and selective activity against specific targets.
-
Development of Novel Synthetic Methodologies: While the Stollé reaction is effective, the development of more efficient, greener, and scalable synthetic routes to the pyrrolo[3,2,1-ij]quinoline core would be highly beneficial.
-
Exploration of New Therapeutic Areas: The diverse biological activities observed for this scaffold suggest that it may have applications in a wide range of diseases beyond those already investigated.
References
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Chemcasts. (n.d.). 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (CAS 16078-37-8) – Thermophysical Properties. Retrieved from [Link]
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Chemcasts. (n.d.). 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one Properties vs Temperature. Retrieved from [Link]
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Semantic Scholar. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Retrieved from [Link]
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Wikipedia. (2025). Stollé synthesis. Retrieved from [Link]
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MDPI. (2022). Synthesis of New 1-Hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives. Retrieved from [Link]
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J&K Scientific. (n.d.). 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, 98%. Retrieved from [Link]
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PubChem. (n.d.). 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Retrieved from [Link]
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PubMed. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Retrieved from [Link]
-
SynArchive. (n.d.). Stollé Synthesis. Retrieved from [Link]
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NIH. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Retrieved from [Link]
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ACS Publications. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. Retrieved from [Link]
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Semantic Scholar. (2025). Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Retrieved from [Link]
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NIH. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Retrieved from [Link]
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PubMed. (2010). Synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines featuring an intramolecular radical-oxidative cyclization of polysubstituted pyrroles, and evaluation of their cytotoxic activity. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF 2-(4-FLUOROPHENYL)-N-(PYRROLIDIN-1-YL)INDOLE-4-CARBOXAMIDE. Retrieved from [Link]
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chemeurope.com. (n.d.). Stollé synthesis. Retrieved from [Link]
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Arkivoc. (2022). Synthesis of substituted 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones by the oxidation of various pyrrolo[3,2,1-ij]quinoline-1,2-diones. Retrieved from [Link]
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NIH. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
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Taylor & Francis Online. (2017). A facile synthesis and antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Introduction
The landscape of modern drug discovery is characterized by an intensive search for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. Among the myriad of heterocyclic compounds, the pyrroloquinoline core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on a specific, synthetically accessible derivative: 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione . This tricyclic heteroaromatic compound, with its unique electronic and steric properties, represents a key building block for the synthesis of potent anticancer and anticoagulant agents.[1][2]
This document provides a comprehensive overview of the known and predicted physicochemical properties of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this scaffold for their research and development endeavors. We will delve into its structural features, spectroscopic signature, and key physicochemical parameters, while also providing field-proven insights into the experimental methodologies for their determination. The causality behind experimental choices will be explained to ensure a deep and practical understanding.
Molecular Structure and Core Properties
The foundational step in understanding the potential of any molecule is a thorough characterization of its core physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Structural Formula and Molecular Weight
The chemical structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is depicted below. Its molecular formula is C₁₁H₉NO₂, conferring a molecular weight of 187.19 g/mol .[3][4] The rigid, tricyclic framework is a key feature, providing a well-defined three-dimensional structure that can be strategically modified to interact with biological targets.
Caption: Generalized synthetic workflow for the preparation of the title compound.
Protocol for Synthesis (Hypothetical):
-
Reaction Setup: A solution of a suitable N-substituted quinoline derivative with appropriate functional groups for cyclization is prepared in a high-boiling point solvent such as diphenyl ether.
-
Cyclization: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) to facilitate the intramolecular cyclization. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and melting point analysis.
Rationale: The choice of a high-boiling point solvent is crucial for providing the necessary thermal energy for the cyclization to occur. An inert atmosphere prevents oxidation of the starting materials and product. Column chromatography is a standard and effective method for purifying organic compounds.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, the IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1650-1750 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the pyrroloquinoline core is expected to give rise to characteristic absorption bands in the UV-Vis region.
Experimental Protocol for Spectroscopic Analysis:
-
Sample Preparation: For NMR, dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, the sample can be analyzed as a thin film, a KBr pellet, or a solution. For UV-Vis, prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Acquire the spectra using a calibrated spectrometer according to the manufacturer's instructions.
-
Data Analysis: Analyze the obtained spectra to confirm the presence of the expected functional groups and structural features. Compare the experimental data with predicted spectra or data from related compounds in the literature.
Rationale: The choice of solvent is critical for spectroscopic analysis to ensure the sample is fully dissolved and does not interfere with the measurement. Proper calibration of the instruments is essential for obtaining accurate and reproducible data.
Biological Activity and Therapeutic Potential
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold has garnered significant attention due to the promising biological activities exhibited by its derivatives.
Anticancer Activity
Derivatives of this core structure have been investigated for their potential as anticancer agents. [2]Studies have shown that certain substituted pyrroloquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. [2]The mechanism of action is believed to involve the inhibition of key cellular targets such as the epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA). [2]
Anticoagulant Activity
Recent research has highlighted the potential of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives as novel anticoagulants. [1][5]These compounds have been shown to act as dual inhibitors of blood coagulation factors Xa and XIa. [1][5][6]Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a well-established strategy for the prevention and treatment of thromboembolic disorders. Factor XIa is an emerging target for anticoagulation therapy with the potential for a lower bleeding risk compared to existing treatments. [7]
Signaling Pathway for Anticoagulant Activity:
Caption: Inhibition of the coagulation cascade by derivatives of the title compound.
Conclusion and Future Directions
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a versatile and valuable scaffold for the development of new therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and anticoagulant drugs. While a comprehensive experimental dataset for the physicochemical properties of the core dione is not yet publicly available, the information presented in this guide, based on existing literature and predictive models, provides a solid foundation for researchers.
Future work should focus on the experimental determination of the key physicochemical properties of the title compound to facilitate its use in drug design and development. Further elucidation of the mechanism of action of its biologically active derivatives will also be crucial for optimizing their therapeutic potential. The continued exploration of this promising molecular scaffold is likely to yield novel and effective treatments for a range of human diseases.
References
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Skoptsova, A. A., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 373. [Link]
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Skoptsova, A. A., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules. [Link]
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Ultrasound mediated synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives and their pharmacological evaluation. (n.d.). ResearchGate. [Link]
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Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. (2024). ResearchGate. [Link]
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Skoptsova, A. A., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules, 25(8), 1889. [Link]
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5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. (n.d.). PubChem. [Link]
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An In-Depth Technical Guide to 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A Core Scaffold for Medicinal Chemistry
Abstract: This technical guide provides a comprehensive overview of the heterocyclic compound 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. We delve into the systematic nomenclature, structural features, plausible synthetic strategies, and spectroscopic signature of this valuable scaffold. The document highlights its emerging role as a crucial building block in drug discovery, particularly in the development of novel anticoagulants. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this tricyclic system.
Introduction: A Scaffold of Growing Importance
The landscape of medicinal chemistry is continually shaped by the exploration of novel heterocyclic systems that offer unique three-dimensional arrangements of atoms for interaction with biological targets. Among these, the rigid, fused-ring structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has emerged as a scaffold of significant interest. This compound, bearing the CAS Registry Number 4290-72-6, integrates a quinoline core with a pyrrolidine ring, resulting in a constrained architecture that is attractive for molecular design.[1][2][3] Its structure is analogous to an N-bridged isatin, a well-known "privileged scaffold" in drug discovery.
While the parent dione is primarily utilized as a chemical intermediate, its derivatives have demonstrated potent and specific biological activities.[4][5] Recent research has particularly illuminated its potential in the synthesis of dual inhibitors for blood coagulation factors Xa and XIa, positioning this core at the forefront of research into next-generation anticoagulants.[1] This guide serves to consolidate the current knowledge of this molecule, providing a foundational resource for its application in synthetic and medicinal chemistry programs.
Structure and Systematic Nomenclature
The formal name, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, precisely describes the intricate fusion of the heterocyclic systems. A systematic breakdown reveals the logic:
-
Parent Heterocycle: The core is a pyrrolo[3,2,1-ij]quinoline. This indicates a pyrrole ring fused to a quinoline ring. The [3,2,1-ij] designation specifies the complex bridging fusion mode.
-
Numbering: The atoms of the fused system are numbered systematically according to IUPAC conventions, starting from the pyrrole ring and proceeding through the quinoline system. The nitrogen atom common to both rings is given a position that allows for the lowest possible locants for the heteroatoms.
-
Saturation: The 5,6-dihydro prefix indicates that the single bonds between atoms 5 and 6 are saturated (i.e., they are -CH2-CH2-). The 4H indicates the presence of a saturated carbon at position 4, which bears a hydrogen atom.
-
Functional Groups: The -1,2-dione suffix specifies the presence of two ketone (C=O) groups at positions 1 and 2 of the pyrrole ring portion of the scaffold.
The molecular formula of the compound is C₁₁H₉NO₂.[1][2][6]
Visualizing the Core Structure
The following diagram illustrates the structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with the standard IUPAC numbering scheme.
Caption: IUPAC numbering of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold.
Synthesis and Reactivity
While the title dione is commercially available from specialty suppliers for research purposes, understanding its synthesis provides context for its chemical properties and potential for analogue generation.[1][6][7]
Plausible Synthetic Route: The Stolle Reaction
The formation of the pyrrolo-dione ring fused to an existing amine-containing ring system is classically achieved via the Stolle reaction. This involves the cyclization of an N-arylamine with oxalyl chloride. For the title compound, a plausible precursor would be 1,2,3,4-tetrahydroquinoline (also known as lilolidine).
A proposed two-step sequence is outlined below:
-
N-Acylation: The secondary amine of 1,2,3,4-tetrahydroquinoline is first acylated with chloroacetyl chloride to form an N-(chloroacetyl) intermediate.
-
Intramolecular Cyclization (Stolle): The intermediate is then treated with a Lewis acid catalyst (e.g., AlCl₃) to facilitate an intramolecular Friedel-Crafts acylation, forming the lactam ring.
-
Oxidation/Dione Formation: The resulting 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-one can then be oxidized at the C2 position, adjacent to the carbonyl, using reagents like selenium dioxide (SeO₂) to yield the final 1,2-dione.
Key Reactivity: A Versatile Electrophile
The primary utility of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in contemporary research is as an electrophilic building block. The C1 carbonyl is part of an amide, but the C2 carbonyl behaves like a reactive ketone. This site is susceptible to nucleophilic attack, making it an ideal starting point for constructing more complex molecules.
A prominent example is its reaction with hydrazine derivatives. Recent studies have demonstrated a highly efficient two-stage synthesis of potential dual-action anticoagulants starting from this dione.[1]
Experimental Protocol: Synthesis of Thiazole-Pyrroloquinoline Hybrids [1]
This protocol describes the use of the title dione as a starting material.
-
Step 1: Formation of Hydrazinocarbothioamide
-
To a solution of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the corresponding hydrazinocarbothioamide intermediate.
-
-
Step 2: Cyclization to Thiazole Derivative
-
Suspend the hydrazinocarbothioamide intermediate (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
The target hybrid molecule often precipitates from the reaction mixture and can be isolated by filtration.
-
The workflow for this important synthetic application is visualized below.
Caption: Synthetic workflow using the dione to produce bioactive thiazole hybrids.
Spectroscopic Characterization
Detailed, publicly available spectroscopic data for the parent 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is limited, as commercial suppliers often provide it for further synthesis without extensive characterization.[7] However, based on the known structure and data from its immediate derivatives, a set of expected spectral characteristics can be reliably predicted.[1]
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Aromatic Protons | 3H, multiplet or distinct signals in the δ 7.0-8.0 ppm range. |
| Aliphatic Protons (C4-H₂) | 2H, triplet, ~δ 3.0-3.5 ppm. | |
| Aliphatic Protons (C5-H₂) | 2H, multiplet (quintet/sextet), ~δ 2.2-2.6 ppm. | |
| Aliphatic Protons (C6-H₂) | 2H, triplet, ~δ 4.0-4.5 ppm (deshielded by adjacent N). | |
| ¹³C NMR | Carbonyl Carbons (C1, C2) | Two signals in the δ 160-185 ppm range. |
| Aromatic Carbons | Multiple signals between δ 115-145 ppm. | |
| Aliphatic Carbons (C4, C5, C6) | Three signals in the δ 20-50 ppm range. | |
| IR Spectroscopy | C=O Stretching | Two strong absorption bands around 1680-1750 cm⁻¹, characteristic of diones. |
| C-H Stretching (Aromatic) | Absorption bands > 3000 cm⁻¹. | |
| C-H Stretching (Aliphatic) | Absorption bands < 3000 cm⁻¹. | |
| Mass Spec (HRMS) | Molecular Ion [M+H]⁺ | Calculated for C₁₁H₁₀NO₂: 188.0655. Found should be within 5 ppm. |
Note: These are predicted values based on chemical principles and analysis of published data for closely related structures. Actual experimental values may vary depending on the solvent and instrument used.
Biological Activity and Therapeutic Potential
The therapeutic interest in the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline core is driven by the biological activities of its derivatives. The parent dione serves as a key starting material for compounds with significant pharmacological promise.
Anticoagulant Activity
The most prominent and recent application is in the development of novel anticoagulants. Cardiovascular diseases linked to thrombosis are a leading cause of mortality worldwide, making the development of safer and more effective anticoagulants a critical goal. Factors Xa (FXa) and XIa (FXIa) are serine proteases that play crucial roles in the blood coagulation cascade.
Researchers have successfully synthesized hybrid molecules that combine the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold with a thiazole moiety.[1] Several of these compounds have demonstrated high inhibitory values against both FXa and FXIa.[1] This dual-inhibitor profile is highly desirable, as it may offer a potent antithrombotic effect with a reduced risk of bleeding compared to traditional anticoagulants. Studies have shown that aryl-substituted derivatives at the 6-position tend to exhibit higher activity.[1]
Broader Pharmacological Context
The quinoline core, in general, is a well-established pharmacophore found in numerous approved drugs. Quinolines are known to possess a wide spectrum of biological activities, including:
-
Anticancer: Some quinoline derivatives act as topoisomerase inhibitors or interfere with cell signaling pathways.
-
Antibacterial: The quinolone class of antibiotics (e.g., ciprofloxacin) is a prime example of their antimicrobial potential.
-
Anti-inflammatory: Certain derivatives have shown promise in modulating inflammatory responses.
The fusion of the pyrrole ring to create the rigid tricyclic system of the title compound provides a unique conformational constraint that can enhance binding affinity and selectivity for specific biological targets, making it a valuable platform for future drug discovery endeavors.
Conclusion
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is more than just a chemical intermediate; it is a strategically important scaffold for the construction of complex and biologically active molecules. Its rigid, isatin-like structure and reactive dione functionality provide a robust starting point for combinatorial library synthesis and targeted drug design. The demonstrated success in creating potent dual-action anticoagulants highlights its immediate relevance and future potential. As synthetic methodologies evolve and our understanding of its structure-activity relationships deepens, this heterocyclic core is poised to play an increasingly important role in the development of next-generation therapeutics.
References
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Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. (2024). MDPI. Available at: [Link]
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Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H) - Semantic Scholar. (2024). Semantic Scholar. Available at: [Link]
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5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | C11H9NO2 | CID 2786143 - PubChem. (n.d.). PubChem. Available at: [Link]
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5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | C11H11NO | CID 14918493 - PubChem. (n.d.). PubChem. Available at: [Link]
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An In-Depth Technical Guide to Pyrrolo[3,2,1-ij]quinoline Compounds: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2,1-ij]quinoline core, a fascinating tricyclic heterocyclic scaffold, has garnered significant attention in the scientific community for its unique structural features and diverse biological activities. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of these compounds. It delves into the fundamental physicochemical properties of the core structure, detailed synthetic methodologies with mechanistic insights, and a survey of its applications in medicinal chemistry and materials science. This document is intended to be a valuable resource for researchers and professionals engaged in the exploration and utilization of this promising class of molecules.
Introduction: The Allure of the Fused Tricyclic System
The pyrrolo[3,2,1-ij]quinoline scaffold is a rigid, planar aromatic system (in its fully unsaturated form) or a conformationally restricted saturated system, comprising a fusion of a pyrrole and a quinoline ring in a specific arrangement that locks the nitrogen lone pair into the π-system. This unique architecture imparts distinct electronic and steric properties, making it an attractive pharmacophore in drug discovery and a versatile building block in materials science. The exploration of this heterocyclic family has led to the development of compounds with a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.
A Journey Through Time: The Discovery and Historical Context
The history of the pyrrolo[3,2,1-ij]quinoline core is intrinsically linked to the broader exploration of quinoline and indole alkaloids. While a definitive "first synthesis" of the parent pyrrolo[3,2,1-ij]quinoline is not prominently documented in early literature, its conceptual origins can be traced back to the late 19th and early 20th centuries with the pioneering work on related fused heterocyclic systems.
A significant historical touchstone is the synthesis of julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline) by G. Pinkus in 1892.[1] Although containing a pyridine ring instead of a pyrrole fused to the tetrahydroquinoline, the synthetic strategies employed laid the groundwork for constructing such bridged tricyclic systems. Early methods often involved the reaction of tetrahydroquinoline with bifunctional reagents.[2]
The development of classical named reactions in heterocyclic chemistry provided the essential tools for constructing the quinoline and pyrrole rings, which would later be combined to form the pyrrolo[3,2,1-ij]quinoline skeleton. These foundational reactions include:
-
Bischler-Napieralski Reaction: A method for synthesizing dihydroisoquinolines, which can be adapted for quinoline synthesis.
-
Pictet-Spengler Reaction: A powerful tool for constructing tetrahydroisoquinoline and related heterocyclic systems.
-
Ullmann Condensation: Used for forming carbon-nitrogen and carbon-oxygen bonds, crucial for building complex heterocyclic frameworks.
The deliberate and systematic synthesis of the pyrrolo[3,2,1-ij]quinoline core and its derivatives gained momentum in the mid to late 20th century, driven by the quest for novel bioactive molecules.
The Art of Creation: Evolution of Synthetic Methodologies
The synthesis of the pyrrolo[3,2,1-ij]quinoline core has evolved from classical, often harsh, methods to more sophisticated and efficient modern strategies.
Classical Approaches: Building from the Ground Up
Early synthetic routes often involved the stepwise construction of the heterocyclic rings. These methods, while foundational, frequently required high temperatures, strong acids, and offered limited control over regioselectivity.
A common classical strategy involves the intramolecular cyclization of a suitably substituted tetrahydroquinoline. For instance, the cyclodehydration of 2-(3,4-dihydroquinolin-1(2H)-yl)-1-alkylethanones using a Bischler-type reaction has been employed to synthesize 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives.[3]
Diagram: Classical Bischler-Type Cyclization
Caption: Classical synthesis via intramolecular cyclization.
Modern Synthetic Strategies: Efficiency and Versatility
Contemporary synthetic chemistry offers a more refined toolkit for the construction of the pyrrolo[3,2,1-ij]quinoline scaffold, emphasizing milder reaction conditions, higher yields, and greater functional group tolerance.
A versatile and efficient method involves the use of benzotriazole as a synthetic auxiliary. This methodology allows for the synthesis of novel 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolines.[4]
Experimental Protocol: Benzotriazole-Mediated Synthesis
-
Reactant Preparation: Prepare 1-(benzotriazol-1-ylmethyl)indoline from indoline, formaldehyde, and benzotriazole.
-
Cycloaddition: React the prepared 1-(benzotriazol-1-ylmethyl)indoline with an unactivated or electron-rich alkene in the presence of a catalytic amount of p-toluenesulfonic acid.
-
Reaction Conditions: The reaction is typically carried out in a suitable organic solvent, such as toluene or xylene, at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
A recent and elegant approach involves a rhodium(III)-catalyzed intramolecular annulation of o-alkynyl amino aromatic ketones, followed by aromatization to yield pyrrolo[1,2-a]quinolines, a related isomer. This method demonstrates the power of transition metal catalysis in constructing complex heterocyclic systems in a single step.[5]
Diagram: Modern Synthetic Workflow
Caption: Rhodium-catalyzed synthesis of a pyrroloquinoline isomer.
Core Characteristics: Physicochemical and Spectroscopic Properties
The properties of pyrrolo[3,2,1-ij]quinoline compounds are dictated by their specific substitution pattern and the degree of saturation in the heterocyclic rings.
Physicochemical Properties
| Property | Aromatic Pyrrolo[3,2,1-ij]quinoline | 2,3,5,6-Tetrahydro-1H,4H-pyrrolo[3,2,1-ij]quinoline |
| Molecular Formula | C₁₁H₇N | C₁₁H₁₃N |
| Molar Mass | ~165.18 g/mol | ~159.23 g/mol |
| Appearance | Typically a crystalline solid | Often a liquid or low-melting solid |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
| Melting Point | Generally higher due to planarity and π-stacking | Generally lower |
| Boiling Point | Higher | Lower |
Note: The values for the parent compounds are predicted and may vary for substituted derivatives.
Spectroscopic Characterization
The structural elucidation of pyrrolo[3,2,1-ij]quinoline derivatives relies heavily on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the fully unsaturated core typically appear in the downfield region (δ 7.0-8.5 ppm). In the saturated analogs, the aliphatic protons of the pyrrolidine and piperidine rings exhibit complex multiplets in the upfield region (δ 1.5-4.0 ppm).
-
¹³C NMR: The aromatic carbons resonate in the δ 110-150 ppm range, while the aliphatic carbons of the saturated system appear at higher field (δ 20-60 ppm).
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) is typically prominent, and fragmentation patterns can provide valuable information about the substitution pattern. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C=C, and C-N bonds can be observed. In derivatives containing carbonyl groups, a strong absorption band around 1650-1750 cm⁻¹ is present.
Biological Significance and Applications in Drug Development
The rigid and planar nature of the aromatic pyrrolo[3,2,1-ij]quinoline core makes it an excellent candidate for intercalation with DNA, a mechanism often exploited in the design of anticancer agents.[6] Derivatives of various pyrroloquinoline isomers have demonstrated a broad spectrum of biological activities.
-
Antiproliferative Activity: Many pyrroloquinoline derivatives have been shown to inhibit the growth of various cancer cell lines.[7] The proposed mechanism often involves the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[6]
-
Antibacterial and Antifungal Activity: Certain substituted pyrrolo[1,2-a]quinolines have been evaluated for their efficacy against pathogenic bacteria and fungi, showing promising results.[8][9]
The diverse biological activities of these compounds underscore their potential as scaffolds for the development of new therapeutic agents.
Future Perspectives and Conclusion
The journey of pyrrolo[3,2,1-ij]quinoline compounds, from their conceptual beginnings rooted in classical heterocyclic chemistry to their synthesis via sophisticated modern techniques, highlights a vibrant and evolving field of research. The unique structural and electronic properties of this core continue to inspire the design and synthesis of novel molecules with significant potential in medicine and materials science.
Future research is likely to focus on:
-
The development of more efficient and stereoselective synthetic methods.
-
A deeper exploration of the structure-activity relationships to design more potent and selective bioactive compounds.
-
The application of pyrrolo[3,2,1-ij]quinoline derivatives in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors.
References
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2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity. PubMed. Available at: [Link]
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julolidine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Julolidine. Wikipedia. Available at: [Link]
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Jumina, J. et al. (2019). Synthesis of a Variety of Activated Pyrrolo[3,2,1-ij]quinolines. Synthesis, 51(09), pp. 1989–1994. Available at: [Link]
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Rhodium(III)-Catalyzed Intramolecular Annulation and Aromatization for the Synthesis of Pyrrolo[1,2-a]quinolines. ACS Publications. Available at: [Link]
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Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo... PubMed. Available at: [Link]
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Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate. National Institutes of Health. Available at: [Link]
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Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PubMed Central. Available at: [Link]
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Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. National Institutes of Health. Available at: [Link]
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Synthesis of julolidine1 by the classical methodology.40. ResearchGate. Available at: [Link]
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The pyrroloquinoline quinone biosynthesis pathway revisited: A structural approach. PubMed Central. Available at: [Link]
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Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. ResearchGate. Available at: [Link]
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(PDF) Synthesis and crystal structure of pyrroloquinoline quinol (PQQH2) and pyrroloquinoline quinone (PQQ). ResearchGate. Available at: [Link]
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Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. Available at: [Link]
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Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers. Available at: [Link]
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A general, versatile synthesis of 2H-pyrrolo[3,4-c]quinolines via tosylmethylisocyanide reaction. Semantic Scholar. Available at: [Link]
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Spectroscopic Characterization of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A Technical Guide
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
Introduction: The Pyrroloquinolinedione Core
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold is a rigid, tricyclic system of significant interest in medicinal chemistry. Its unique topology, combining features of quinoline and pyrrolidine rings, makes it a valuable building block for novel therapeutic agents. Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. This guide establishes the expected spectroscopic fingerprint of this core structure, providing a critical reference for its synthesis and derivatization.
Given the absence of published experimental spectra, this guide utilizes data from validated prediction algorithms and established principles of spectroscopy. The interpretations are grounded in fundamental theory and comparison with known compounds, ensuring a scientifically rigorous foundation for researchers.
Molecular Structure and Atom Numbering
The structure and IUPAC numbering scheme for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are presented below. This numbering is used for all subsequent spectral assignments.
Caption: General workflow for ATR-IR data acquisition.
Interpretation of IR Spectrum
The most prominent features in the IR spectrum will be the strong C=O stretching absorptions. The presence of an α-dione system often leads to two distinct carbonyl bands due to symmetric and asymmetric stretching modes, expected here around 1760 and 1720 cm⁻¹. T[1][2]he presence of C-H stretching absorptions just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic) confirms the hybrid nature of the scaffold. S[3]trong bands in the 1600-1480 cm⁻¹ region are indicative of the aromatic C=C ring stretching, and a strong band around 1340 cm⁻¹ would be consistent with the C-N stretching of the aromatic amine component.
[4][5]### 4. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable information about the molecule's substructures. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should primarily yield the protonated molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data (ESI+)
-
Molecular Formula: C₁₁H₉NO₂
-
Exact Mass: 187.0633 u
-
[M+H]⁺ (Predicted): 188.0706 m/z
Plausible Fragmentation Pathway
High-resolution MS/MS of the parent ion (m/z 188.0706) would likely show characteristic losses of small, stable molecules.
| m/z (Predicted) | Loss | Fragment Formula |
| 160.0757 | -CO | [C₁₀H₉NO]⁺ |
| 132.0808 | -2CO | [C₉H₉N]⁺ |
| 130.0651 | -2CO, -H₂ | [C₉H₇N]⁺ |
Mass Spectrometry Data Acquisition Protocol (ESI)
This protocol describes a general procedure for analyzing a pure compound via direct infusion ESI-MS.
Sources
Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Scaffold
Abstract
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core represents a privileged heterocyclic scaffold, a structural framework that has given rise to a multitude of derivatives exhibiting significant biological activity across diverse therapeutic areas. This technical guide provides an in-depth analysis of the potential therapeutic targets associated with this quinoline scaffold. Moving beyond a simple catalog of activities, we delve into the causality behind experimental design and provide detailed, field-proven protocols for target validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and exploit the therapeutic promise of this chemical series. We will examine key targets in oncology, anticoagulation, and neurology, presenting the scientific rationale, methodologies for investigation, and quantitative data from seminal studies.
Introduction: The Rationale for a Privileged Scaffold
The rigid, tricyclic structure of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline core provides a unique three-dimensional presentation of chemical functionalities, making it an ideal starting point for the design of potent and selective modulators of biological targets. The 1,2-dione functional group, in particular, offers a reactive handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).[1] Derivatives of this core have demonstrated a remarkable breadth of activity, suggesting interactions with multiple, distinct classes of enzymes and receptors. This guide will focus on the most promising and well-documented of these targets.
Key Therapeutic Areas and Molecular Targets
Our investigation of the pyrrolo[3,2,1-ij]quinoline scaffold identifies three primary areas of therapeutic potential: Oncology, Hemostasis, and Neuropharmacology. For each area, we will discuss the key molecular targets and the evidence supporting their modulation by derivatives of the core structure.
Oncology: A Multi-pronged Attack on Cancer
Derivatives of the pyrrolo[3,2,1-ij]quinoline scaffold have shown potent antiproliferative effects against a range of cancer cell lines, indicating a potential to interfere with fundamental processes of cancer cell growth and survival.[2] The observed activities suggest that this scaffold can be decorated to target several key oncogenic proteins and pathways.
Mechanistic Insight: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) crucial for cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a validated therapeutic target. Molecular docking studies on related quinoline derivatives have suggested that the scaffold can fit into the ATP-binding pocket of the EGFR kinase domain, inhibiting its activity.[3]
Pathway Diagram: EGFR Signaling
Caption: EGFR signaling cascade and point of inhibition.
Mechanistic Insight: Topoisomerases (Topo I and II) are critical enzymes that resolve DNA topological problems during replication and transcription. Cancer cells, with their high replicative rate, are particularly sensitive to topoisomerase inhibitors. Certain angular, planar heterocyclic compounds, structurally related to the pyrroloquinoline core, are known to function as topoisomerase poisons by intercalating into DNA and stabilizing the transient DNA-enzyme cleavage complex, leading to double-strand breaks and apoptosis.[4][5]
Mechanistic Insight: CAs are zinc-containing metalloenzymes that catalyze the hydration of carbon dioxide. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor invasion and metastasis. Inhibition of these isoforms is an emerging anti-cancer strategy. Docking studies have implicated CAs as a potential target for quinoline derivatives.[3]
Mechanistic Insight: Haspin is a serine/threonine kinase whose sole known substrate is histone H3 at threonine 3 (H3T3). This phosphorylation event is essential for proper chromosome alignment and segregation during mitosis. Inhibition of Haspin leads to mitotic catastrophe and cell death, making it a novel and attractive target for anti-mitotic cancer therapy.[6] While not directly studied with the 1,2-dione, related pyrroloisoquinolines have been investigated as Haspin kinase inhibitors.
Quantitative Data: Antiproliferative Activity of Pyrroloquinoline Derivatives
| Derivative Class | Cell Line | IC50 / GI50 | Target Pathway | Reference |
| Pyrrolo[2,1-a]isoquinoline | A549 (Lung) | 0.005 µM | Topoisomerase I | [7] |
| Pyrrolo[2,1-a]isoquinoline | SK-MEL-5 (Melanoma) | 0.187 µM | Not Specified | [7] |
| Pyrrolo[2,1-a]isoquinoline | HL-60 (Leukemia) | 4.8 µg/mL | Not Specified | [7] |
| Benzo[a]phenazine | MCF-7 (Breast) | 1-10 µM | Topoisomerase I/II | [8] |
| Quinazolinone | EGFR T790M | 1.37 nM | EGFR | [9] |
| Pyrazolo[4,3-f]quinoline | NUGC-3 (Gastric) | Sub-µM | Topoisomerase I/IIα | [10] |
Note: The data represents various derivatives of the broader pyrroloquinoline family to illustrate the potential of the scaffold.
Anticoagulation: Targeting the Coagulation Cascade
Thrombotic disorders are a leading cause of morbidity and mortality worldwide. Recent research has highlighted derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one as promising scaffolds for the development of novel anticoagulants.[1]
Mechanistic Insight: The primary targets identified are Factor Xa (FXa) and Factor XIa (FXIa), two critical serine proteases in the blood coagulation cascade. FXa occupies a central position where the intrinsic and extrinsic pathways converge, while FXIa is a key component of the intrinsic pathway. Dual inhibition of FXa and FXIa is an attractive strategy for developing anticoagulants with a potentially wider therapeutic window and lower bleeding risk compared to traditional therapies.[1][6][11] Studies have shown that derivatives can be synthesized to be potent inhibitors of these factors.[1][12]
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., from 100 µM to 5 nM) in 100% DMSO.
-
Reaction Setup: In a 384-well white, non-binding microtiter plate, add 0.5 µL of the serially diluted compound or DMSO (for vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 5 µL of recombinant human EGFR (e.g., 5 nM final concentration) diluted in kinase assay buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT) to each well. [13]4. Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing ATP (at its Km concentration) and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Kinase Reaction: Incubate for 60 minutes at 30°C.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
Rationale: This assay measures the esterase activity of CA. The enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 405 nm. [14][15]An inhibitor will reduce the rate of p-NP formation.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. [14] * CA Working Solution: Dilute human carbonic anhydrase (e.g., from erythrocytes) in cold Assay Buffer to the desired concentration.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. Prepare fresh daily. [14] * Inhibitor Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., Acetazolamide) in DMSO.
-
-
Assay Plate Setup (96-well clear, flat-bottom):
-
Test Wells: 158 µL Assay Buffer + 2 µL of test compound dilution.
-
Vehicle Control: 158 µL Assay Buffer + 2 µL DMSO.
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
-
Enzyme-Inhibitor Pre-incubation: Add 20 µL of CA Working Solution to all wells except the blank. Incubate for 15 minutes at room temperature. [14]4. Reaction Initiation: Add 20 µL of the Substrate Solution to all wells.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting % inhibition vs. log[Inhibitor].
Protocol: Factor Xa/XIa Inhibition Assay (Chromogenic)
Rationale: This assay measures the ability of an inhibitor to block the proteolytic activity of Factor Xa or XIa. The active enzyme cleaves a specific chromogenic substrate, releasing a colored molecule (e.g., p-nitroaniline, pNA) that can be quantified by measuring absorbance at 405 nm.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4.
-
Enzyme Solution: Dilute human Factor Xa or Factor XIa in Assay Buffer to a working concentration (e.g., 1-5 nM).
-
Substrate Solution: Prepare a stock solution of a specific chromogenic substrate for either FXa (e.g., S-2222) or FXIa (e.g., S-2366) in sterile water.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Plate Setup (96-well clear, flat-bottom):
-
To appropriate wells, add 50 µL of Assay Buffer, 25 µL of test compound dilution (or DMSO for control), and 25 µL of the Enzyme Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 25 µL of the pre-warmed chromogenic substrate to all wells to start the reaction.
-
Data Acquisition: Measure the absorbance at 405 nm in kinetic mode at 37°C for 10-30 minutes.
-
Data Analysis: Determine the reaction rate (slope) for each well. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Protocol: 5-HT2c Receptor Binding Assay (Radioligand)
Rationale: This assay quantifies the affinity of a test compound for the 5-HT2c receptor by measuring its ability to compete with and displace a radiolabeled ligand (e.g., [³H]-Mesulergine) that is known to bind to the receptor with high affinity. [16] Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris pH 7.4, 0.1% ascorbic acid, 4 mM CaCl2. [16] * Membrane Preparation: Use membranes from a cell line stably overexpressing the human 5-HT2c receptor (e.g., CHO-K1 or HEK293 cells). Dilute membranes in ice-cold Assay Buffer to a concentration of ~4 µ g/well . [16] * Radioligand: Dilute [³H]-Mesulergine in Assay Buffer to a final concentration near its Kd (e.g., 1-2 nM). [17] * Test Compounds: Prepare serial dilutions of test compounds.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known non-radioactive ligand (e.g., Mianserin). [17]2. Assay Setup (in a 96-well plate):
-
Total Binding: 25 µL Assay Buffer + 25 µL Radioligand + 500 µL diluted membranes.
-
Non-specific Binding (NSB): 25 µL NSB Control + 25 µL Radioligand + 500 µL diluted membranes.
-
Test Compound: 25 µL test compound dilution + 25 µL Radioligand + 500 µL diluted membranes.
-
-
Incubation: Incubate the plate for 60 minutes at 27°C. [18]4. Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., Unifilter GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). [16]5. Signal Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., TopCount).
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Determine the percent displacement of the radioligand by the test compound and calculate the Ki (inhibitory constant) value.
Conclusion and Future Directions
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold is a versatile and potent core for the development of novel therapeutics. The evidence strongly supports its utility in generating inhibitors for a range of validated targets in oncology, anticoagulation, and neurology. The diverse activities observed underscore the importance of a target-aware discovery process, where synthetic efforts are guided by robust biochemical and cellular screening.
Future research should focus on elucidating the precise molecular interactions between derivatives and their targets through co-crystallography and advanced computational modeling. Furthermore, optimizing the pharmacokinetic and safety profiles of lead compounds derived from this scaffold will be critical for their translation into clinical candidates. The detailed protocols provided herein offer a validated framework for researchers to rigorously assess new chemical entities based on this promising scaffold and to unlock their full therapeutic potential.
References
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PubMed. (2000). Pyrrolo[3,2,1-ij]quinoline derivatives, a 5-HT2c receptor agonist with selectivity over the 5-HT2a receptor: potential therapeutic applications for epilepsy and obesity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. (2022). The known pyrrolo[3,2,1-ij]quinoline-1,2-dione derivative A and the new.... Available at: [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]
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PubMed Central. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Available at: [Link]
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PubMed Central. (2008). Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. Available at: [Link]
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PubMed Central. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Available at: [Link]
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ResearchGate. (2013). Table 1 IC 50 values of derivatives against cancer cells and relative.... Available at: [Link]
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PubMed. (2011). Certain 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity. Il Farmaco. Available at: [Link]
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PubMed. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules. Available at: [Link]
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PubMed Central. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Available at: [Link]
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PLOS One. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. Available at: [Link]
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PubMed Central. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Available at: [Link]
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ResearchGate. (2021). (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Available at: [Link]
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MDPI. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Available at: [Link]
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PubMed. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives. Molecules. Available at: [Link]
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In Silico Analysis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A Technical Guide to Molecular Docking and Dynamics
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide provides an in-depth, practical walkthrough of the in silico modeling and molecular docking studies for a novel derivative, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Drawing upon the established anticoagulant properties of similar pyrroloquinoline structures, this guide will focus on its potential interaction with two key proteins in the coagulation cascade: Factor Xa (FXa) and Factor XIa (FXIa).[2] We will detail a comprehensive and self-validating computational workflow, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and ADMET property prediction. This document is intended to serve as a practical resource for researchers engaged in computational drug discovery, providing both the "how" and the "why" behind each methodological step.
Introduction: The Rationale for In Silico Investigation
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly accelerating the identification and optimization of lead compounds.[3][4] By simulating molecular interactions computationally, we can predict binding affinities, elucidate mechanisms of action, and assess the drug-like properties of novel chemical entities before their synthesis, thereby saving considerable time and resources.[5]
The core scaffold, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline, has been the subject of recent investigations, with derivatives demonstrating potent inhibitory activity against blood coagulation factors Xa and XIa.[2][6] This strongly suggests that the novel dione derivative, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, is a promising candidate for development as a novel anticoagulant. This guide will, therefore, focus on elucidating its potential binding modes and interactions with these two key serine proteases of the coagulation cascade.
The Computational Workflow: A Self-Validating Approach
A robust computational study is built on a logical and well-validated workflow. The following diagram outlines the comprehensive methodology employed in this guide, ensuring that each step builds upon the last to provide a cohesive and reliable prediction of the molecule's behavior.
Caption: A comprehensive workflow for the in silico analysis of the target compound.
Experimental Protocols: A Step-by-Step Guide
Ligand Preparation
The initial step in any docking study is the generation of a high-quality, 3D structure of the ligand. As an experimentally determined crystal structure for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is not available, we will generate it from its canonical SMILES representation.
Protocol:
-
Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for the compound is O=C1C2=C(CCN3C2=CC=C1)C3=O.
-
Generate 2D Structure: Utilize an online tool such as MolView or ChemDoodle Web Components to convert the SMILES string into a 2D chemical structure for verification.[1][7]
-
Generate 3D Coordinates: Employ a 3D structure generation tool, for instance, the "2D to 3D" conversion feature in MolView or other specialized software, to generate the initial 3D coordinates.[1][8]
-
Energy Minimization: The generated 3D structure must be energy minimized to obtain a stable, low-energy conformation. This can be performed using software like Avogadro or UCSF Chimera with a suitable force field (e.g., MMFF94).[9]
-
File Format Conversion: The minimized ligand structure is then saved in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions. AutoDock Tools (ADT) is the standard software for this conversion.[3]
Protein Target Selection and Preparation
The selection of appropriate protein targets is crucial for a meaningful docking study. Based on the known activity of the pyrroloquinoline scaffold, we have selected Human Coagulation Factor Xa and Factor XIa as our primary targets.[2][6]
Criteria for PDB Structure Selection:
-
High Resolution: Structures with a resolution of 2.5 Å or better are preferred to ensure the accuracy of atomic positions.[10]
-
Presence of a Co-crystallized Ligand: This allows for the validation of the docking protocol by redocking the native ligand and comparing the predicted pose with the experimental one.[10]
-
Completeness: The structure should have minimal missing residues or atoms in the binding site.
Selected PDB Structures:
| Target | PDB ID | Resolution | Co-crystallized Ligand |
| Factor Xa | 2P16 | 2.10 Å | Apixaban |
| Factor XIa | 5QCL | 2.11 Å | BMS-962212 |
Protein Preparation Protocol (using UCSF Chimera and AutoDock Tools):
-
PDB File Retrieval: Download the selected PDB files (2P16 and 5QCL) from the RCSB Protein Data Bank.[11][12]
-
Initial Cleaning: Open the PDB file in UCSF Chimera. Remove all non-essential molecules, including water, ions, and any co-solvents. For this study, we will also remove the co-crystallized ligand to prepare the receptor for docking our novel compound.[13]
-
Handling Multiple Chains: If the biological unit contains multiple identical chains, retain only one for the docking study to reduce computational complexity.
-
Adding Hydrogens and Charges: Use the "Dock Prep" tool in Chimera or the corresponding functions in AutoDock Tools to add polar hydrogens and compute Gasteiger charges for the protein atoms. This step is essential for accurately calculating the electrostatic interactions during docking.[13]
-
File Format Conversion: Save the prepared protein structure in the PDBQT format using AutoDock Tools. This will generate a file containing the protein's coordinates, charges, and atom types, ready for use with AutoDock Vina.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] We will use AutoDock Vina, a widely used and validated docking program known for its speed and accuracy.[15]
Workflow Diagram:
Caption: A step-by-step workflow for performing molecular docking with AutoDock Vina.
Protocol:
-
Grid Box Definition: The grid box defines the search space for the ligand on the protein's surface. It should be centered on the active site and large enough to accommodate the ligand in various orientations. The active site can be identified from the position of the co-crystallized ligand in the original PDB structure. AutoDock Tools provides a graphical interface for setting up the grid box.[12][16]
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.[17]
-
Running AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[17]
-
Results Analysis: The primary output to consider is the binding affinity of the top-ranked pose. A more negative value indicates a stronger predicted binding. It is crucial to visually inspect the top poses using software like PyMOL or Chimera to ensure that the predicted interactions are chemically sensible and occur within the active site.[18][19]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view, allowing us to assess the stability of the complex over time in a simulated physiological environment.[20] We will use GROMACS, a versatile and high-performance MD simulation package.[21]
MD Simulation Protocol:
-
System Preparation:
-
Force Field Selection: Choose an appropriate force field. For protein-ligand systems, a combination of a protein force field (e.g., AMBER or CHARMM) and a general small molecule force field (e.g., GAFF or CGenFF) is common.[3][15][22] The CHARMM36 force field is a robust choice for protein simulations, and the CGenFF server can be used to generate parameters for our ligand that are compatible with it.[23]
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.
-
Analysis: Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the MD trajectory, providing a more rigorous assessment of binding affinity than docking scores alone.[24]
-
ADMET Prediction
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for its success as a drug candidate.[25] Several online tools can predict these properties based on the molecule's structure.
Protocol:
-
Select ADMET Prediction Tools: Utilize freely available web servers such as SwissADME and ADMETlab 2.0.[25]
-
Input Ligand Structure: Provide the SMILES string or the 2D structure of the ligand to the server.
-
Analyze Predictions: The servers will provide predictions for a wide range of properties, including:
-
Pharmacokinetics: Lipophilicity (LogP), water solubility, and blood-brain barrier permeability.
-
Drug-likeness: Adherence to rules such as Lipinski's Rule of Five.
-
Toxicity: Predictions of mutagenicity, carcinogenicity, and other potential toxicities.
-
Data Presentation and Interpretation
All quantitative data from the in silico studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | [To be filled] | < 500 g/mol |
| LogP | [To be filled] | < 5 |
| Hydrogen Bond Donors | [To be filled] | < 5 |
| Hydrogen Bond Acceptors | [To be filled] | < 10 |
| Water Solubility | [To be filled] | - |
| Blood-Brain Barrier Permeability | [To be filled] | - |
| Ames Mutagenicity | [To be filled] | Non-mutagenic |
Table 2: Molecular Docking and MD Simulation Results
| Target | Docking Score (kcal/mol) | Key Interacting Residues | RMSD (Protein, Å) | RMSD (Ligand, Å) | MM/PBSA Binding Energy (kJ/mol) |
| Factor Xa | [To be filled] | [To be filled] | [To be filled] | [To be filled] | [To be filled] |
| Factor XIa | [To be filled] | [To be filled] | [To be filled] | [To be filled] | [To be filled] |
Interpretation of Results:
The docking scores will provide an initial ranking of the ligand's binding affinity for the two targets. Visual analysis of the binding poses will reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding. The MD simulation results will provide insights into the stability of these interactions over time. A stable RMSD for both the protein and the ligand suggests a stable binding mode. The MM/PBSA binding free energy will offer a more accurate estimation of the binding affinity. The ADMET predictions will help to assess the drug-like potential of the compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust in silico workflow for the investigation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as a potential dual inhibitor of Factor Xa and Factor XIa. By following the detailed protocols presented, researchers can generate reliable and reproducible computational data to guide further experimental studies.
The predicted binding affinities, interaction patterns, and ADMET properties will provide a strong foundation for the rational design and optimization of this novel scaffold. Promising in silico results should be followed by in vitro enzymatic assays to confirm the inhibitory activity and determine the IC50 values. Subsequent lead optimization, guided by the structure-activity relationships elucidated from these computational and experimental studies, will be crucial for advancing this compound towards a potential therapeutic candidate.
References
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MolView. (n.d.). Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one. Retrieved January 17, 2026, from [Link]
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ChemDoodle. (n.d.). Demos > 2D to 3D Coordinates. Retrieved January 17, 2026, from [Link]
-
University of Manchester. (n.d.). Preparing the protein and ligand for docking. Retrieved January 17, 2026, from [Link]
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Bioinformatics Review. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]
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RCSB PDB. (2017). 5QCL: FACTOR XIA IN COMPLEX WITH THE INHIBITOR... Retrieved January 17, 2026, from [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Retrieved January 17, 2026, from [Link]
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Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform... Nucleic Acids Research. [Link]
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RCSB PDB. (2007). 2P16: Factor Xa in Complex with the Inhibitor APIXABAN... Retrieved January 17, 2026, from [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). How to generate Autodock Grid Box? Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved January 17, 2026, from [Link]
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NovoPro Bioscience Inc. (n.d.). Convert SMILES to 3D structure. Retrieved January 17, 2026, from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Akimbekov, N., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 431. [Link]
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Abunada, N. M., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives... Molecules, 13(4), 1011-1024. [Link]
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Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Retrieved January 17, 2026, from [Link]
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Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Retrieved January 17, 2026, from [Link]
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Omixium. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. [Link]
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RCSB PDB. (1997). 1FAX: COAGULATION FACTOR XA INHIBITOR COMPLEX. Retrieved January 17, 2026, from [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. MD Tutorials. Retrieved January 17, 2026, from [Link]
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RSC Publishing. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Retrieved January 17, 2026, from [Link]
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The Pyrrolo[3,2,1-ij]quinoline-1,2-dione Core: A Technical Guide for Drug Discovery Professionals
The pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold is a fascinating tricyclic heterocyclic system that has garnered significant interest in medicinal chemistry. This framework, which elegantly fuses quinoline and pyrrole ring systems with an isatin-like moiety, serves as a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this core, with a focus on its applications in modern drug development.
The Pyrrolo[3,2,1-ij]quinoline-1,2-dione Scaffold: An Introduction
The core structure of interest is 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. This molecule integrates the structural features of 1,2,3,4-tetrahydroquinoline and a pyrrolidine-2,3-dione ring. The rigid, fused architecture of this scaffold provides a well-defined three-dimensional arrangement for substituent placement, making it an attractive starting point for structure-activity relationship (SAR) studies.
Synthesis of the Pyrrolo[3,2,1-ij]quinoline-1,2-dione Core
The most prevalent and effective method for constructing the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core is through a Stolle-type reaction, which involves the acylation of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by an intramolecular Friedel-Crafts cyclization.[1][2]
General Synthetic Protocol
The synthesis can be performed as a one-pot or a two-step process. The reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride yields a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid, typically aluminum chloride (AlCl₃), to afford the desired tricyclic dione.[3]
Step-by-Step Methodology:
-
Acylation: 1,2,3,4-Tetrahydroquinoline is gradually added to a solution of oxalyl chloride in an appropriate solvent, such as toluene. The reaction mixture is then heated to reflux for 1-1.5 hours. This step can lead to the formation of both the desired acylated intermediate and a dimeric by-product.[1]
-
Work-up and Purification of Intermediate (Optional): The reaction mixture can be treated with an excess of a 20% sodium hydroxide solution to separate the desired product from the insoluble by-product. Acidification of the aqueous layer then precipitates the acylated intermediate.[1]
-
Friedel-Crafts Cyclization: The crude or purified acylated intermediate is treated with a Lewis acid, such as aluminum chloride, in an inert solvent to induce intramolecular cyclization, yielding the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
To improve yields and avoid the formation of dimeric by-products, the reaction can be carried out using the hydrochloride salt of the starting tetrahydroquinoline. This modification has been shown to increase the yield of the desired pyrrolo[3,2,1-ij]quinoline-1,2-dione to as high as 90%.[2]
Caption: Synthetic pathway to the pyrrolo[3,2,1-ij]quinoline-1,2-dione core.
Chemical Reactivity and Derivatization
The pyrrolo[3,2,1-ij]quinoline-1,2-dione core possesses two distinct carbonyl groups, offering opportunities for selective chemical modifications. The ketone carbonyl at position 1 is particularly electrophilic and serves as a primary site for derivatization.
Condensation Reactions
The active methylene group at the C1 position can participate in various condensation reactions. For instance, aldol condensation with aryl methyl ketones leads to the formation of 3-(aroylmethylidene)oxindoles.[4]
Oxidation Reactions
The core is susceptible to oxidation, and the outcome is dependent on the oxidizing agent employed.
-
Treatment with meta-chloroperbenzoic acid (m-CPBA) results in the formation of a 6,7-dihydro-1H,5H-[4][5]oxazino[5,4,3-ij]quinoline-1,3-dione.[1]
-
Oxidation with sodium persulfate in sulfuric acid yields the isomeric 6,7-dihydro-1H,5H-[4][6]oxazino[2,3,4-ij]quinoline-2,3-dione.[1]
These selective oxidation reactions provide access to novel heterocyclic systems with expanded chemical diversity.
Hybrid Molecule Synthesis
The dione functionality is a versatile handle for the synthesis of hybrid molecules. For example, reaction with thiosemicarbazide furnishes a thiosemicarbazone, which can be further cyclized to introduce a thiazole ring. This strategy has been employed to create dual inhibitors of blood coagulation factors.[6]
Biological Activities and Therapeutic Potential
Derivatives of the pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold have demonstrated significant potential in several therapeutic areas, most notably as central nervous system agents and anticoagulants.
Serotonin 5-HT₂c Receptor Agonists
A series of pyrrolo[3,2,1-ij]quinoline derivatives have been synthesized and identified as potent and selective agonists of the serotonin 5-HT₂c receptor over the 5-HT₂a receptor.[6] This receptor subtype is a well-established target for the treatment of obesity and epilepsy. The development of selective 5-HT₂c agonists is a key objective in the field, as off-target effects at the 5-HT₂a and 5-HT₂b receptors are associated with adverse effects.
Anticoagulant Activity: Factor Xa and XIa Inhibition
Recent research has highlighted the potential of pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives as inhibitors of key enzymes in the coagulation cascade, specifically Factor Xa (FXa) and Factor XIa (FXIa).[5][7]
-
Factor Xa Inhibition: FXa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, making it a prime target for anticoagulants.
-
Factor XIa Inhibition: Inhibition of FXIa is an emerging strategy for anticoagulation with a potentially lower risk of bleeding compared to existing therapies.
Docking-guided synthesis has led to the identification of derivatives with significant inhibitory activity. For some compounds, IC₅₀ values for FXa and FXIa inhibition are in the low micromolar range.[7] For instance, certain hybrid derivatives have shown IC₅₀ values as low as 2 µM for FXIa and 3.68 µM for FXa.[7]
| Compound Type | Target | Reported Activity (IC₅₀) | Reference |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Factor XIa | 2 µM | [7] |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Factor Xa | 3.68 µM | [7] |
Table 1: Anticoagulant Activity of Pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivatives
Caption: Key biological targets of pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives.
Spectroscopic Characterization
The structural elucidation of pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoline moiety and the aliphatic protons of the dihydropyrrole ring.
-
¹³C NMR: The carbon NMR spectrum is distinguished by the presence of two carbonyl signals in the downfield region, typically around 180-190 ppm for the ketone and 160-170 ppm for the amide.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the two carbonyl stretching vibrations.
-
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular formula of the synthesized compounds.
Conclusion and Future Perspectives
The pyrrolo[3,2,1-ij]quinoline-1,2-dione core represents a privileged scaffold in medicinal chemistry. Its straightforward synthesis and versatile chemical handles allow for the creation of diverse compound libraries. The demonstrated potent and selective activities against key biological targets, such as the 5-HT₂c receptor and coagulation factors Xa and XIa, underscore its therapeutic potential. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them into clinical development for the treatment of obesity, epilepsy, and thrombotic disorders.
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- New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evalu
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An In-depth Technical Guide to the Safety and Toxicity Profile of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Abstract
This technical guide provides a comprehensive framework for evaluating the safety and toxicity profile of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, a member of the pharmacologically significant pyrroloquinoline class of compounds. Given the limited publicly available toxicological data for this specific molecule, this document serves as a proactive, field-proven roadmap for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach to toxicological assessment, from initial in vitro screening to essential in vivo studies, grounded in international regulatory guidelines. The methodologies detailed herein are designed to build a robust, self-validating safety profile, enabling informed decision-making throughout the drug development lifecycle.
Introduction: The Pyrroloquinoline Scaffold and the Imperative for a Robust Safety Assessment
The pyrroloquinoline core is a privileged scaffold in medicinal chemistry, with derivatives being investigated for a wide array of therapeutic applications, including oncology, inflammation, and neurology. The subject of this guide, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, belongs to this versatile family. While the therapeutic potential of this class is significant, the diverse biological activities necessitate a rigorous and early assessment of safety and toxicity to de-risk development programs. A thorough understanding of a compound's potential adverse effects is a cornerstone of successful drug development, preventing late-stage failures and ensuring patient safety in future clinical trials.[1][2][3]
This guide provides the strategic and tactical framework for constructing a comprehensive safety profile for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, from foundational principles to detailed experimental protocols.
Current Knowledge Base: 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Direct and extensive toxicological studies on 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are not widely published in peer-reviewed literature. The primary sources of safety information are chemical suppliers, which provide data based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: Summary of Known GHS Hazard Information
| Hazard Classification | GHS Code | Signal Word | Description | Source |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction. | [4] |
| Skin Irritation | H315 | Warning | Causes skin irritation. | |
| Eye Irritation | H319 | Warning | Causes serious eye irritation. | |
| Acute Oral Toxicity | H302 | Warning | Harmful if swallowed. | [5] |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation. | [5] |
This preliminary information indicates the need for careful handling and suggests specific toxicological endpoints that require definitive experimental investigation, namely dermal and mucosal irritation, sensitization, and acute oral toxicity.
A Tiered Strategy for Comprehensive Toxicological Evaluation
A systematic, tiered approach is the most efficient and ethical methodology for safety assessment.[6][7] This strategy begins with a broad panel of in vitro assays to identify potential liabilities early, using minimal amounts of the test compound. Promising candidates with acceptable in vitro profiles then advance to more complex in vivo studies to understand their effects in a whole biological system.
Caption: Tiered workflow for toxicological evaluation.
Part 1: In Vitro Toxicology – Foundational Screening
In vitro assays are critical for early, rapid, and cost-effective screening to identify potential liabilities.[1][8][9] They reduce the reliance on animal models in alignment with the 3Rs (Replacement, Reduction, and Refinement) principle.
Cytotoxicity Assays
-
Causality & Rationale: The first step is to determine the concentrations at which the compound causes general cell death. This is crucial for distinguishing specific mechanisms of toxicity from non-specific cytotoxicity and for selecting appropriate, non-lethal dose ranges for subsequent, more complex in vitro assays. The OECD provides guidance on using cytotoxicity tests to estimate starting doses for in vivo studies.[10]
-
Recommended Protocol: Neutral Red Uptake (NRU) Assay
-
Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in the appropriate vehicle (e.g., DMSO, ensuring final concentration does not exceed 0.5%).
-
Exposure: Replace the cell culture medium with medium containing the various concentrations of the test compound, along with vehicle controls. Incubate for a defined period (e.g., 24 or 48 hours).
-
Neutral Red Incubation: Wash the cells and incubate with a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes.
-
Extraction & Measurement: Wash the cells again to remove excess dye. Add a destain solution to extract the dye from the lysosomes.
-
Data Analysis: Measure the absorbance of the extracted dye using a plate reader. Calculate the percentage of cell viability relative to the vehicle control for each concentration and determine the IC50 value (the concentration that inhibits viability by 50%).
-
Genotoxicity Assays
-
Causality & Rationale: Genotoxicity assessment is a regulatory requirement to determine if a compound can damage genetic material (DNA), potentially leading to mutations and cancer.[11] A standard battery of tests is required to assess different endpoints, including gene mutation and chromosomal damage.
-
Recommended Protocol 1: Bacterial Reverse Mutation Test (Ames Test)
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[12][13] The assay measures the ability of the test compound to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.[12][13]
-
Methodology:
-
Strains: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in the liver.[14][15]
-
Exposure: Combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer in molten top agar.
-
Plating & Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.[5]
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.[14]
-
-
-
Recommended Protocol 2: In Vitro Micronucleus Test (OECD 487)
-
Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[11][16][17]
-
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6).
-
Exposure: Treat the cells with at least three concentrations of the test compound (with and without S9 metabolic activation) for a short duration (e.g., 3-6 hours).
-
Cytokinesis Block: Add Cytochalasin B to the culture medium. This inhibits cytokinesis (cell division), resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[18]
-
Harvesting & Staining: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[18] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[19]
-
-
Cardiovascular Safety Pharmacology
-
Causality & Rationale: Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to life-threatening cardiac arrhythmias.[20][21] The ICH S7B guideline mandates assessment of hERG channel activity early in preclinical development.[22][23]
-
Recommended Protocol: hERG Automated Patch Clamp Assay
-
Principle: This electrophysiological assay directly measures the flow of ions through hERG channels expressed in a stable mammalian cell line (e.g., HEK293).[24]
-
Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel.
-
Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch) to establish a whole-cell recording configuration.[21]
-
Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
-
Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value. This value is a critical parameter for assessing cardiac liability.[20]
-
-
Part 2: In Vivo Toxicology – Whole System Evaluation
If the in vitro profile is acceptable, in vivo studies are initiated to evaluate the compound's effects within a complex biological system, providing crucial data on bioavailability, metabolism, and organ-specific toxicity.[2][7][25]
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
-
Causality & Rationale: This study provides information on the intrinsic toxicity of the compound after a single oral dose.[26] It helps classify the substance for hazard labeling and provides essential information for selecting dose levels for subsequent repeated-dose studies.[27][28][29]
-
Methodology:
-
Animal Model: Typically uses female rats.
-
Dosing: This is a stepwise procedure using a small number of animals per step. Dosing begins at a pre-defined starting dose (informed by in vitro cytotoxicity data).
-
Procedure: Administer a single oral dose to a group of three animals.
-
Observation: Observe the animals closely for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Progression: Depending on the outcome (mortality or survival), the dose is either lowered or raised for the next group of animals. The study continues until the toxicity class can be determined.
-
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
-
Causality & Rationale: This is the cornerstone of sub-acute toxicity testing. It provides information on the potential health hazards from repeated exposure over a longer period.[30][31] It helps identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is critical for setting safe starting doses in human trials.[31]
-
Methodology:
-
Animal Model: Typically uses rodents (e.g., Sprague-Dawley rats).
-
Groups: Use at least three dose groups (low, mid, high) and a vehicle control group, with 10 animals per sex per group.
-
Dosing: Administer the test compound daily via oral gavage for 28 consecutive days.
-
Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of all major organs and tissues.
-
Recovery Group: Often, a satellite group is included at the high dose and control levels, which is observed for an additional 14 days without treatment to assess the reversibility of any toxic effects.[31]
-
Caption: Key workflow for an OECD 407 repeated dose toxicity study.
Data Synthesis and Risk Assessment
The culmination of this tiered evaluation is the creation of a comprehensive safety profile.
Table 2: Integrated Safety Study Plan and Key Endpoints
| Study Tier | Assay | Purpose | Key Endpoints | Regulatory Guideline |
| In Vitro | Cytotoxicity (NRU) | Determine cellular toxicity concentration | IC50 | OECD 129 |
| Ames Test | Assess for gene mutation | Revertant colony counts | OECD 471 | |
| Micronucleus Test | Assess for chromosomal damage | Frequency of micronucleated cells | OECD 487 | |
| hERG Assay | Assess for cardiotoxicity potential | IC50 for channel inhibition | ICH S7B | |
| In Vivo | Acute Oral Toxicity | Determine acute toxicity and LD50 range | Mortality, clinical signs, toxicity class | OECD 423 |
| 28-Day Repeat Dose | Identify target organs, determine NOAEL | Clinical observations, pathology, clinical chemistry | OECD 407 | |
| Safety Pharmacology | Assess effects on vital functions (CNS, CV, Resp) | Physiological parameters | ICH S7A |
The data from these studies must be synthesized to form a coherent narrative of the compound's toxicological properties. The NOAEL derived from the 28-day study is a critical value used to calculate the proposed safe starting dose for Phase I clinical trials, incorporating appropriate safety factors. Any findings, such as hERG inhibition or positive genotoxicity signals, must be carefully considered in the context of the intended therapeutic dose and patient population to make a final go/no-go decision on further development.
Conclusion
While the current toxicological data for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is sparse, a clear and well-trodden regulatory path exists for its comprehensive evaluation. By employing the tiered, multi-faceted strategy outlined in this guide—from foundational in vitro assays for cytotoxicity, genotoxicity, and hERG liability to definitive in vivo acute and repeated-dose studies—drug developers can systematically build the robust safety profile required for regulatory submission and, ultimately, ensure the safety of patients. This proactive, guideline-driven approach is not merely a checklist but a fundamental component of modern, responsible drug development.
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Gupta, P., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6). [Link]
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Horvath, D. M. (2015). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Discovery, 10(1), 1-3. [Link]
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Elespuru, R., et al. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Cancer Nanotechnology, 14(1), 22. [Link]
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Methodological & Application
Synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione from 1,2,3,4-tetrahydroquinoline: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
The tricyclic framework of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione represents a core structural motif in various pharmacologically active compounds. Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. This application note provides a comprehensive, field-proven protocol for the synthesis of this valuable heterocyclic scaffold, starting from the readily available 1,2,3,4-tetrahydroquinoline. The described two-step synthesis involves an initial N-acylation with oxalyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding to ensure reproducibility and success for researchers in organic synthesis and drug development.
Introduction and Scientific Background
The fusion of a pyrrolidine ring across the N1 and C8 positions of a quinoline system creates a rigid, planar structure that is of significant interest in medicinal chemistry. The 1,2-dione functionality, in particular, serves as a versatile handle for further chemical modifications and as a potential pharmacophore. The synthesis of such fused heterocyclic systems often relies on domino or tandem reactions to build molecular complexity efficiently[2][3].
The strategy detailed herein employs a classical yet powerful combination of reactions. The initial step involves the acylation of the secondary amine of 1,2,3,4-tetrahydroquinoline. Oxalyl chloride is an ideal reagent for this transformation as it introduces a two-carbon electrophilic unit in a single step. The subsequent and critical step is an intramolecular Friedel-Crafts acylation, a robust method for forming cyclic ketones from aromatic precursors[4][5]. This cyclization cascade, driven by a suitable Lewis acid, forges the new carbon-carbon bonds required to construct the pyrrolo[3,2,1-ij]quinoline core. Understanding the mechanism and critical parameters of this sequence is paramount for achieving high yields and purity.
Mechanistic Pathway
The transformation of 1,2,3,4-tetrahydroquinoline into the target dione proceeds through a two-stage mechanism: N-acylation followed by a double intramolecular Friedel-Crafts acylation.
Stage 1: N-Acylation with Oxalyl Chloride The synthesis begins with the nucleophilic attack of the nitrogen atom of 1,2,3,4-tetrahydroquinoline on one of the carbonyl carbons of oxalyl chloride. This reaction forms an N-acyl chloride intermediate, specifically N-(chloroglyoxylyl)-1,2,3,4-tetrahydroquinoline. This step is typically performed in an inert aprotic solvent at low temperature to control the reactivity of oxalyl chloride and minimize side reactions. A non-nucleophilic base is often added to scavenge the hydrochloric acid (HCl) byproduct.
Stage 2: Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Acylation The N-acyl chloride intermediate is a potent electrophile precursor. In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the acyl chloride is activated, generating a highly reactive acylium ion. The electron-rich aromatic ring of the tetrahydroquinoline moiety then acts as the nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction[5][6]. This first cyclization typically occurs at the C-8 position, which is activated by the nitrogen atom, to form the five-membered pyrrolidinone ring. The second carbonyl group, still in its acyl chloride form, is then positioned to undergo a subsequent intramolecular Friedel-Crafts acylation at the C-7 position, closing the second ring and forming the final 1,2-dione product after workup. Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst[7].
Caption: Fig. 1: Proposed Reaction Mechanism
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.19 | 16-22 | 251 | Harmful, Irritant |
| Oxalyl Chloride | (COCl)₂ | 126.93 | -12 | 63-64 | Highly Toxic, Corrosive |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 192.6 | 180 (subl.) | Corrosive, Water-Reactive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen, Irritant |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | -114.7 | 89.5 | Flammable, Corrosive |
| Hydrochloric Acid (HCl, 2M) | HCl | 36.46 | N/A | N/A | Corrosive |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 884 | 1,100 | Irritant |
Equipment
-
Round-bottom flasks (three-neck and single-neck)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders, separatory funnel)
-
Chromatography column
Step-by-Step Synthesis Protocol
Part A: Synthesis of Intermediate N-(chloroglyoxylyl)-1,2,3,4-tetrahydroquinoline
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer. Ensure the system is under a positive pressure of dry nitrogen.
-
Reagent Addition: To the flask, add 1,2,3,4-tetrahydroquinoline (5.0 g, 37.5 mmol) and anhydrous dichloromethane (100 mL). Cool the stirred solution to 0 °C using an ice-water bath.
-
Acylation: In a separate flask, prepare a solution of oxalyl chloride (4.0 mL, 46.9 mmol, 1.25 equiv.) in anhydrous dichloromethane (20 mL).[8] Add this solution to the dropping funnel and add it dropwise to the tetrahydroquinoline solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. The formation of a precipitate (triethylamine hydrochloride) may be observed.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The starting material spot should disappear.
-
Isolation (Use in situ): The resulting slurry containing the crude N-(chloroglyoxylyl)-1,2,3,4-tetrahydroquinoline intermediate is highly reactive and moisture-sensitive. For best results, it should be used directly in the next step without isolation.
Part B: Intramolecular Friedel-Crafts Acylation
-
Catalyst Suspension: In a separate 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add anhydrous aluminum chloride (12.5 g, 93.7 mmol, 2.5 equiv.) and anhydrous dichloromethane (100 mL). Cool this suspension to 0 °C in an ice-water bath.
-
Cyclization: Slowly add the crude intermediate solution from Part A to the stirred AlCl₃ suspension via a cannula over 45-60 minutes. Maintain the temperature below 10 °C during the addition. A vigorous evolution of HCl gas will be observed; ensure the reaction is vented through a bubbler or a base trap.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The color of the mixture will typically darken to a deep red or brown.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and should be performed slowly and with caution in the fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl (100 mL), water (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Experimental Workflow Visualization
Caption: Fig. 2: Experimental Workflow
Self-Validation and Characterization
To ensure the trustworthiness of the protocol, the identity and purity of the final product must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see signals corresponding to the aromatic protons on the quinoline ring and the aliphatic protons of the two saturated rings. The integration should match the expected number of protons.
-
¹³C NMR: The spectrum should show two distinct carbonyl signals in the downfield region (~180-200 ppm), in addition to the aromatic and aliphatic carbon signals.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product, matching the molecular formula C₁₁H₉NO₂.
-
Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the two carbonyl (C=O) groups, typically in the range of 1680-1750 cm⁻¹.
-
Melting Point (M.P.): A sharp melting point for the purified, crystalline product indicates high purity.
Safety and Handling
-
Oxalyl Chloride: Extremely toxic and corrosive. It reacts violently with water and alcohols. All manipulations must be carried out in a certified chemical fume hood. In case of contact, wash immediately and seek medical attention.
-
Aluminum Chloride: A water-reactive solid that releases HCl gas upon contact with moisture. It is corrosive and can cause severe burns. Handle in a dry environment (glove box or under an inert atmosphere).
-
Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact. Use only in a well-ventilated area.
-
Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic and releases large volumes of HCl gas. Perform this step slowly and behind a blast shield if possible.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione from 1,2,3,4-tetrahydroquinoline. By elucidating the mechanistic underpinnings and providing a clear, step-by-step guide with integrated safety and validation procedures, this document serves as a reliable resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.
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Wang, Y., et al. (2018). Borane-catalyzed cascade Friedel–Crafts alkylation/[9][10]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. Chemical Communications, 54(74), 10421-10424. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6129813/]
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- Kurian, J., & Muraleedharan, K. (2023). Synthesis of Highly Substituted Pyrrolo[1,2‐a]quinoline‐3,5‐diones through Ag(I) Catalyzed Cyclization of 4‐Hydroxyquinolinyl‐2‐ynones. European Journal of Organic Chemistry. [Link: https://www.researchgate.
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Protocol for the Synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivatives
Introduction: The Significance of the Pyrroloquinoline Core
The quest for novel therapeutic agents has led researchers to explore a diverse array of heterocyclic scaffolds. Among these, the tricyclic framework of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline and its derivatives has emerged as a privileged structure in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including anticoagulant, antimicrobial, anticancer, and anti-inflammatory properties. Their unique three-dimensional architecture allows for specific interactions with various biological targets, making them attractive candidates for drug development. For instance, certain derivatives have shown promise as dual inhibitors of blood coagulation factors Xa and XIa, offering a potential new avenue for antithrombotic therapy.[1] This application note provides a detailed protocol for the synthesis of the core intermediate, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, a versatile precursor for the development of a wide range of biologically active molecules.
Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The construction of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core is efficiently achieved through a one-pot reaction that combines acylation and intramolecular cyclization. This approach, a variation of the Stolle reaction, utilizes the readily available starting materials 1,2,3,4-tetrahydroquinoline and oxalyl chloride.[2] The reaction proceeds via an initial N-acylation of the tetrahydroquinoline with oxalyl chloride to form an N-(chloroglyoxylyl) intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, where the electron-rich aromatic ring of the tetrahydroquinoline attacks the electrophilic carbonyl carbon, leading to the formation of the fused pyrrolidine-1,2-dione ring and thus constructing the desired tricyclic system.
The choice of oxalyl chloride is critical as it provides the two adjacent carbonyl groups necessary for the dione functionality in the final product. Toluene is an effective solvent for this reaction, providing a suitable medium for both the acylation and the subsequent cyclization at reflux temperatures.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Supplier |
| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.19 | 635-46-1 | Sigma-Aldrich |
| Oxalyl chloride | (COCl)₂ | 126.93 | 79-37-8 | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Fisher Scientific |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | J.T. Baker |
| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | EMD Millipore |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Acros Organics |
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a solution of oxalyl chloride (1.2 eq.) in 50 mL of dry toluene is prepared. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactant: A solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in 30 mL of dry toluene is added dropwise to the stirred oxalyl chloride solution over a period of 30 minutes at room temperature. An exothermic reaction may be observed.
-
Cyclization: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 1-1.5 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting mixture, which contains the desired product and a byproduct, 1,1'-(1,2-dioxoethane-1,2-diyl)bis-1,2,3,4-tetrahydroquinoline, is treated with an excess of a 20% aqueous solution of sodium hydroxide (NaOH).[2]
-
The mixture is stirred vigorously for 30 minutes. The insoluble byproduct is removed by filtration.
-
The aqueous filtrate is then carefully acidified to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl), leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization Data
The structure of the synthesized 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals for the aromatic and aliphatic protons of the tricyclic system.
-
¹³C NMR: Resonances corresponding to the carbonyl carbons of the dione and the other carbon atoms in the molecule.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₁H₉NO₂.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl groups of the dione.
Mechanism and Rationale
The synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione via the Stolle-type reaction is a robust and efficient method. The key to this transformation is the intramolecular Friedel-Crafts acylation, a powerful carbon-carbon bond-forming reaction.
Caption: Synthetic pathway for the target molecule.
The use of a Lewis acid is typically required for Friedel-Crafts reactions; however, in this case, the reaction can proceed thermally due to the high reactivity of the acyl chloride and the inherent nucleophilicity of the tetrahydroquinoline ring. The formation of the dimeric byproduct occurs when a second molecule of tetrahydroquinoline reacts with the N-(chloroglyoxylyl) intermediate before it can cyclize. The basic workup with NaOH is an effective method to separate the desired product, which forms a soluble sodium salt, from the insoluble dimeric byproduct. Subsequent acidification then precipitates the pure product.
Applications in Drug Discovery
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold is a valuable starting point for the synthesis of a diverse library of derivatives. The dione functionality is particularly reactive and can be readily transformed into a variety of other functional groups. For example, condensation reactions with hydrazines can be used to introduce new heterocyclic rings, as demonstrated in the synthesis of potential dual inhibitors of coagulation factors Xa and XIa.[1]
Caption: Derivatization potential of the core scaffold.
The rigid tricyclic structure provides a well-defined framework for orienting substituents in three-dimensional space, which is crucial for achieving high-affinity and selective binding to biological targets. Researchers can exploit the reactivity of the dione to introduce various pharmacophoric groups to modulate the biological activity, pharmacokinetic properties, and toxicity of the resulting compounds.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, a key intermediate in the development of novel therapeutic agents. The described Stolle-type reaction offers an efficient and straightforward route to this valuable scaffold. The versatility of the dione functionality opens up a multitude of possibilities for the creation of diverse chemical libraries for screening against a wide range of biological targets. The insights provided herein are intended to empower researchers in their efforts to design and synthesize the next generation of pyrroloquinoline-based drugs.
References
-
Medvedeva, S. M., & Shikhaliev, K. S. (2015). Effective ways the synthesis of pyrrolo[3,2,1-ij]quinoline-1,2-dione and the products of its oxidative transformations. Butlerov Communications, 42(4), 86-91. [Link]
-
Dmitriev, M. V., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 373. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
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The Medicinal Chemistry of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A Privileged Scaffold for Therapeutic Innovation
Introduction: Unveiling a Scaffold of Therapeutic Potential
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — is a cornerstone of efficient drug discovery. The tricyclic heterocyclic system of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione represents one such scaffold. Its rigid, planar structure, combined with the reactive dione functionality, provides an exceptional platform for the design of potent and selective therapeutic agents. This guide delves into the synthesis, diverse biological applications, and detailed experimental protocols associated with this promising molecular core, offering researchers and drug development professionals a comprehensive resource for harnessing its potential.
The pyrroloquinoline core is found in a variety of biologically active molecules, with derivatives exhibiting a remarkable breadth of activities, including anticancer, antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticoagulant effects.[1] The unique fusion of a pyrrole and quinoline ring system creates a distinct electronic and steric environment, enabling tailored interactions with a range of enzymatic active sites and cellular receptors. This document will focus primarily on its well-documented role in developing novel anticoagulants and its emerging potential in oncology and virology.
Core Synthetic Strategies: Constructing the Tricyclic Engine
The synthesis of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core is a critical first step for any medicinal chemistry program. The most common and effective approach is an intramolecular Friedel-Crafts-type cyclization, often referred to as the Stolle synthesis.[2][3] This strategy involves the acylation of a suitable aniline precursor followed by a Lewis acid-mediated ring closure.
The causality behind this approach lies in the electron-rich nature of the aniline ring, which is susceptible to electrophilic attack. The use of oxalyl chloride as the acylating agent introduces the necessary two-carbon unit that will ultimately form the dione functionality. A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride, generating a highly reactive acylium ion that drives the intramolecular cyclization to form the final tricyclic system.
Caption: General Synthetic Workflow for the Core Scaffold.
Protocol 1: Synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
This protocol describes a general procedure for the synthesis of the title compound, adapted from the principles of the Stolle synthesis.[2][3]
Materials:
-
1,2,3,4-Tetrahydroquinoline (99%)
-
Oxalyl chloride (≥99%)
-
Aluminum chloride (AlCl₃), anhydrous (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 1,2,3,4-tetrahydroquinoline (1.0 eq) and anhydrous DCM (approx. 10 mL per 1 g of starting material). Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Friedel-Crafts Cyclization: Cool the reaction mixture back to 0 °C. Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise over 30 minutes. Rationale: The Lewis acid is added in excess to ensure complete activation and cyclization. Portion-wise addition is a safety measure to manage the highly exothermic nature of the complexation and reaction.
-
Reaction Completion: After the addition, slowly warm the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Cool the reaction to 0 °C and quench by slowly adding crushed ice, followed by cold 2M HCl. Rationale: The acidic quench hydrolyzes the aluminum complexes and neutralizes any remaining Lewis acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Rationale: The bicarbonate wash removes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure product.
Applications in Medicinal Chemistry
Anticoagulant Activity: Dual Inhibition of Factors Xa and XIa
One of the most significant applications of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold is in the development of novel anticoagulants.[1] Cardiovascular diseases arising from thrombotic events are a leading cause of global mortality.[1] Factor Xa (FXa) and Factor XIa (FXIa) are serine proteases that play critical roles in the blood coagulation cascade.[4] While traditional anticoagulants effectively target FXa, they carry a significant risk of bleeding.[5] Factor XIa has emerged as a promising target because its inhibition is thought to suppress thrombosis with a reduced impact on normal hemostasis, potentially offering a safer therapeutic window.[4][5]
Derivatives of the pyrroloquinoline-dione scaffold have been successfully designed as dual inhibitors of both FXa and FXIa.[1] The core dione structure serves as a key pharmacophore, with modifications at other positions of the tricyclic system allowing for fine-tuning of potency and selectivity. For instance, hybrid molecules combining the pyrroloquinoline-dione core with a thiazole fragment via a hydrazine linker have shown potent dual inhibitory activity.[1]
Caption: Inhibition Points in the Blood Coagulation Cascade.
Table 1: In Vitro Inhibitory Activity of Representative Derivatives [1]
| Compound ID | Substitution Pattern | Factor Xa IC₅₀ (µM) | Factor XIa IC₅₀ (µM) |
|---|---|---|---|
| 3a | Unsubstituted | 0.21 | 0.18 |
| 3d | 8-Chloro | 0.15 | 0.11 |
| 3g | 8-Bromo | 0.11 | 0.09 |
| 3j | 8-Methyl | 0.33 | 0.25 |
| 3m | 9-Chloro | 0.25 | 0.19 |
Data represents a selection from the cited literature for illustrative purposes.
Protocol 2: In Vitro Chromogenic Assay for Factor Xa/XIa Inhibition
This protocol provides a method for determining the IC₅₀ value of a test compound against purified human Factor Xa or XIa. The principle relies on the ability of the active enzyme to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction.[6][7]
Materials:
-
Test compound (e.g., a pyrroloquinoline-dione derivative)
-
Purified human Factor Xa or Factor XIa enzyme
-
Chromogenic substrate specific for FXa (e.g., S-2222) or FXIa
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with BSA)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute this series in assay buffer to the desired starting concentration (e.g., 100 µM), ensuring the final DMSO concentration in the assay is ≤1%. Rationale: High DMSO concentrations can inhibit enzyme activity, so keeping it low and consistent across all wells, including controls, is critical for data integrity.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of the diluted test compound solutions to the appropriate wells.
-
Include "No Inhibitor" controls (10 µL of buffer with DMSO) and "Blank" controls (buffer only, no enzyme).
-
-
Enzyme Addition: Add 20 µL of the Factor Xa (or XIa) solution, diluted in assay buffer to an appropriate working concentration, to all wells except the "Blank" wells.
-
Incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the pre-warmed chromogenic substrate solution to all wells to start the reaction.
-
Absorbance Reading: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using the kinetic mode of the plate reader.
-
Data Analysis:
-
Determine the rate of reaction (V, change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the average rate of the "Blank" control from all other wells.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Anticancer and Antiviral Potential
The broader quinoline and pyrroloquinoline families have demonstrated significant potential as anticancer and antiviral agents.[1][8][9][10] While specific data for the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold is still emerging in these fields, its structural features suggest it is a viable candidate for exploration.
Anticancer Activity: Many quinoline-based compounds exert their anticancer effects by intercalating into DNA or inhibiting key enzymes involved in cell proliferation, such as topoisomerases or protein kinases.[11] The planar nature of the pyrroloquinoline-dione core makes it an ideal candidate for DNA intercalation, while the dione moiety offers sites for hydrogen bonding within enzyme active sites.
Antiviral Activity: The quinoline scaffold is present in several approved antiviral drugs.[8][9] Its mechanism can involve disrupting viral DNA/RNA processes or inhibiting essential viral enzymes like proteases or polymerases.[10][12] The development of pyrroloquinoline-dione derivatives could lead to novel agents against a range of viruses, a hypothesis that warrants further investigation.
Protocol 3: MTT Cell Viability Assay for Anticancer Screening
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be dissolved and quantified.[13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (pyrroloquinoline-dione derivative)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment. Rationale: A 24-hour pre-incubation ensures cells have recovered from harvesting and are in an exponential growth phase before drug treatment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO as the test wells) and untreated controls (medium only).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37 °C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours. Rationale: This incubation time is typically sufficient for the formation of visible purple formazan crystals in viable cells.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment: % Viability = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ (or GI₅₀) value.
-
Caption: A Representative Anticancer Screening Cascade.
Conclusion and Future Perspectives
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold is a compelling starting point for the development of new therapeutic agents. Its proven success in generating potent dual inhibitors of coagulation factors Xa and XIa highlights its value in addressing complex biological challenges. The synthetic accessibility of the core and the potential for diverse functionalization open the door for extensive structure-activity relationship (SAR) studies.
Future research should focus on expanding the biological evaluation of this scaffold into oncology and virology. Screening existing and novel derivatives against panels of cancer cell lines and various viral strains could uncover new lead compounds. Furthermore, detailed mechanistic studies will be crucial to understand how these molecules interact with their biological targets, paving the way for rational drug design and the optimization of next-generation therapeutics based on this versatile and powerful chemical framework.
References
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Chmura, A. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. [Link]
-
Practical-Haemostasis.com. (2022). Anti-Xa Assays. Practical-Haemostasis.com. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Mayo Clinic Laboratories. (n.d.). Coagulation Factor X Chromogenic Activity Assay, Plasma. Mayo Clinic Laboratories. [Link]
-
Medscape. (2025). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Medscape. [Link]
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Mayo Clinic Laboratories. (n.d.). FXCH - Overview: Coagulation Factor X Chromogenic Activity Assay, Plasma. Mayo Clinic Laboratories. [Link]
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Al-Qaisi, J. A., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 374. [Link]
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DOI. (2025). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. DOI. [Link]
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Wiley Online Library. (2025). Quinoline‐based compounds 1–4 designed for activity examination against SARS‐CoV‐2. Wiley Online Library. [Link]
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ResearchGate. (2020). (PDF) 2,4-cycloaddition reactions: Preparation and cytotoxicity of novel quinoline and pyrrolo [3,4-f] quinoline derivatives. ResearchGate. [Link]
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Wikipedia. (n.d.). Stollé synthesis. Wikipedia. [Link]
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Weitz, J. I., et al. (2022). Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. Journal of the American College of Cardiology, 80(13), 1363-1374. [Link]
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Kumar, P., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 27(4), 1-15. [Link]
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Schumacher, W. A., et al. (2010). Inhibition of Factor XIa as a New Approach to Anticoagulation. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 388-392. [Link]
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Frolova, Y., et al. (2023). Bioactive Pyrrolo[2,1-f][6][13][15]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]
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Reddit. (2026). Have natto (and other enzymes) / anticoagulants actually made you feel better? : r/covidlonghaulers. Reddit. [Link]
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Al-Warhi, T., et al. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules, 29(10), 2268. [Link]
-
British Journal of Haematology. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. British Journal of Haematology. [Link]
-
ScienceDirect. (n.d.). Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits. ScienceDirect. [Link]
-
SynArchive. (n.d.). Stollé Synthesis. SynArchive. [Link]
-
Jonscher, K. R., et al. (2021). Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention. Biomolecules, 11(10), 1433. [Link]
-
Harris, C. B., et al. (2013). Dietary pyrroloquinoline quinone (PQQ) alters indicators of inflammation and mitochondrial-related metabolism in human subjects. Journal of Nutritional Biochemistry, 24(12), 2076-2084. [Link]
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ResearchGate. (n.d.). Stolle Synthesis of Isatin. This method is very effective for the.... ResearchGate. [Link]
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Use of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as a dual inhibitor of coagulation factors
Application Note: Characterization of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as a Novel Dual Inhibitor of Coagulation Factors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is not established in publicly available scientific literature as a dual inhibitor of coagulation factors. This document presents a structured, methodological framework for the hypothetical evaluation of this, or any novel small molecule, as a potential anticoagulant. The protocols and data herein are representative and intended for illustrative purposes. Recent research has, however, explored hybrid derivatives of this core structure for anticoagulant activity, suggesting the potential of this chemical scaffold.[1]
Introduction: The Quest for Novel Anticoagulants
The management and prevention of thromboembolic diseases remain a cornerstone of modern medicine. While existing anticoagulants are effective, the search for novel agents with improved safety profiles, predictable pharmacokinetics, and targeted mechanisms of action is a dynamic area of research. Direct oral anticoagulants (DOACs) have revolutionized therapy, but challenges such as bleeding risk and the need for reversal agents persist.[2][3] The coagulation cascade, with its multiple enzymatic factors, offers numerous targets for therapeutic intervention.[4] Small molecules capable of dual inhibition, for instance, targeting both an upstream factor (like Factor Xa) and a downstream factor (like thrombin), could theoretically offer potent antithrombotic efficacy.
This application note outlines a comprehensive strategy to investigate the potential of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (hereafter referred to as "Compound X") as a dual inhibitor of coagulation factors. We present a logical workflow from initial screening assays to more complex mechanistic and in vivo studies.
Mechanism of Action: Targeting the Coagulation Cascade
The coagulation cascade is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway leading to the generation of thrombin and subsequent fibrin clot formation.[4] Thrombin (Factor IIa) and Factor Xa are critical serine proteases and validated targets for anticoagulant therapy.[1] Our hypothesis is that Compound X interacts with the active sites of both Factor Xa and thrombin, thereby inhibiting their enzymatic activity and attenuating the propagation of the clotting cascade.
Caption: Hypothetical mechanism of Compound X as a dual inhibitor of Factor Xa and Thrombin.
In Vitro Evaluation: From Global Assays to Specific Enzyme Inhibition
A tiered approach is essential for characterizing the anticoagulant properties of a novel compound. We begin with global coagulation assays that assess the overall effect on the intrinsic, extrinsic, and common pathways, followed by specific chromogenic assays to pinpoint the exact targets and determine inhibitory potency.
Global Coagulation Assays
These plasma-based clotting time assays provide the first indication of anticoagulant activity.[5][6]
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways.[5][7][8] Prolongation of aPTT suggests inhibition of factors XII, XI, IX, VIII, X, V, prothrombin, or fibrinogen.[5][7]
-
Prothrombin Time (PT): Assesses the extrinsic and common pathways.[5][7] A prolonged PT points towards inhibition of factors VII, X, V, prothrombin, or fibrinogen.[7]
-
Thrombin Time (TT): Specifically measures the final step of coagulation – the conversion of fibrinogen to fibrin by thrombin.[5] Significant prolongation strongly indicates direct thrombin inhibition.
Protocol 1: Plasma-Based Clotting Assays (aPTT, PT, TT)
-
Preparation: Prepare platelet-poor plasma (PPP) by double centrifugation of citrated whole blood.
-
Compound Incubation: Incubate PPP with varying concentrations of Compound X (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO) for 10 minutes at 37°C.
-
aPTT Measurement: Add aPTT reagent (containing a contact activator and phospholipids) to the plasma-compound mixture and incubate for the time specified by the reagent manufacturer. Initiate clotting by adding calcium chloride (CaCl₂) and record the time to clot formation using a coagulometer.[7][8]
-
PT Measurement: Add PT reagent (thromboplastin) to the plasma-compound mixture. The reagent contains tissue factor and calcium, initiating clotting. Record the time to clot formation.[7]
-
TT Measurement: Add a known concentration of thrombin reagent to the plasma-compound mixture and record the time to clot formation.[5]
-
Data Analysis: Plot the clotting time (in seconds) against the logarithmic concentration of Compound X. Determine the concentration required to double the baseline clotting time.
| Assay | Expected Outcome for Dual FXa/IIa Inhibitor | Representative Data (Concentration to Double Clotting Time) |
| aPTT | Prolonged | 5.2 µM |
| PT | Prolonged | 7.8 µM |
| TT | Prolonged | 2.5 µM |
Specific Factor Inhibition Assays
To confirm direct inhibition and quantify potency, chromogenic assays targeting specific coagulation factors are employed. These assays measure the residual activity of an enzyme after incubation with the inhibitor.[9][10]
Protocol 2: Chromogenic Factor Xa and Thrombin Inhibition Assays
-
Reagents: Purified human Factor Xa or Thrombin, their respective chromogenic substrates (e.g., S-2222 for FXa, S-2238 for Thrombin), and an appropriate buffer (e.g., Tris-HCl).[11]
-
Reaction Setup: In a 96-well plate, add buffer, varying concentrations of Compound X, and a fixed concentration of either Factor Xa or Thrombin. Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.[11]
-
Initiation: Add the corresponding chromogenic substrate to each well to start the reaction.[11]
-
Measurement: Use a plate reader to measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the residual enzyme activity.[11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Compound X relative to a vehicle control. Plot the percent inhibition against the log concentration of Compound X and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Factor Xa | Thrombin (Factor IIa) |
| IC₅₀ (nM) | 150 nM | 350 nM |
| Mechanism | Direct Inhibition | Direct Inhibition |
Thrombin Generation Assay (TGA)
The TGA, or thrombogram, provides a comprehensive view of the entire coagulation process, measuring the initiation, propagation, and termination of thrombin generation in plasma.[12][13][14] It is a highly sensitive method for evaluating the overall impact of an anticoagulant.[15]
Caption: Workflow for the Thrombin Generation Assay (TGA).
Protocol 3: Calibrated Automated Thrombogram (CAT)
-
Sample Preparation: Mix 80 µL of PPP with 20 µL of Compound X (at various concentrations) or vehicle.[12]
-
Assay Trigger: In a 96-well plate, add the PPP-compound mixture to wells containing a low concentration of tissue factor (TF) and phospholipids to initiate coagulation.[12]
-
Measurement: Start the reaction by dispensing a reagent containing a fluorogenic thrombin substrate and CaCl₂.[12] Place the plate in a fluorometric plate reader at 37°C.
-
Calibration: Run a thrombin calibrator in parallel to convert the fluorescence signal into thrombin concentration (nM).[12][15]
-
Data Analysis: Use dedicated software to analyze the fluorescence kinetics and generate a thrombogram. Key parameters include:
A potent dual inhibitor like Compound X would be expected to significantly decrease both the ETP and Peak Thrombin, while prolonging the Lag Time.
In Vivo Evaluation: Assessing Antithrombotic Efficacy and Bleeding Risk
Animal models are crucial for evaluating the therapeutic potential and safety of a novel anticoagulant.[16][17] A venous thrombosis model is often used to assess efficacy, while a tail bleeding assay is standard for determining bleeding risk.[18]
Protocol 4: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
-
Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.
-
Drug Administration: Administer Compound X or vehicle control (e.g., via intravenous or oral route) at various doses.
-
Thrombosis Induction: Apply a filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the artery for 3 minutes to induce endothelial injury and thrombus formation.[17][18]
-
Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe. The primary endpoint is the time to vessel occlusion (cessation of blood flow).
-
Data Analysis: Compare the time to occlusion in the treatment groups versus the vehicle control group. A significant increase in the time to occlusion indicates antithrombotic efficacy.
Caption: Workflow for in vivo evaluation of antithrombotic efficacy and bleeding risk.
Protocol 5: Mouse Tail Transection Bleeding Assay
-
Procedure: Following the efficacy study or in a separate cohort of mice treated with Compound X or vehicle, transect the distal 3 mm of the tail.
-
Measurement: Immerse the tail in warm saline (37°C) and measure the time until bleeding ceases for a continuous 2-minute period. Collect the blood to quantify blood loss.
-
Data Analysis: Compare the bleeding time and total blood loss between treated and control groups. The goal is to find a dose that provides significant antithrombotic efficacy without causing excessive bleeding.
Conclusion and Future Directions
This application note provides a systematic framework for the preclinical evaluation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (Compound X) as a hypothetical dual inhibitor of coagulation factors. The described workflow, progressing from broad screening assays to specific enzymatic and in vivo models, allows for a thorough characterization of the compound's anticoagulant profile. Positive results from these studies would warrant further investigation into its pharmacokinetics, pharmacodynamics, and a more extensive safety profile in larger animal models, paving the way for potential clinical development.
References
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National Center for Biotechnology Information. (n.d.). Coagulation Tests. In Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. Retrieved from [Link]
- Leadley, R. J., Jr, & Erickson, E. (2002). In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. In Thrombosis and Hemorrhage (pp. 951-966). Humana Press.
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Dargaud, Y., et al. (2017). Thrombin generation assay (CAT). protocols.io. Retrieved from [Link]
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HaemoScan. (n.d.). Thrombin Generation Assay Kit Manual. Retrieved from [Link]
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Practical-Haemostasis.com. (2022). Anti-Xa Assays. Retrieved from [Link]
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Wikipedia. (2024). Coagulation. Retrieved from [Link]
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eClinpath. (n.d.). Coagulation assays. Retrieved from [Link]
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Practical-Haemostasis.com. (2022). Thrombin Generation Assays. Retrieved from [Link]
- Goel, A., et al. (2021). In Vivo Porcine Aged Deep Vein Thrombosis Model for Testing Ultrasound-based Thrombolysis Techniques. Journal of Visualized Experiments, (173), e62624.
- Al-Warhi, T., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones as Dual Inhibitors of Coagulation Factors Xa and XIa. Molecules, 29(2), 433.
- Diaz, J. A., et al. (2011). In Vivo Monitoring of Venous Thrombosis in Mice. Journal of Thrombosis and Haemostasis, 9(12), 2436–2444.
- Lefkowitz, J. B. (2005). Coagulation Assays.
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Falconer, J., & Favaloro, E. J. (n.d.). Activated partial thromboplastin time assay. Clinical Laboratory International. Retrieved from [Link]
- Al-Rubaish, A. M., & Al-Shehri, A. M. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. Journal of Multidisciplinary Healthcare, 16, 237–250.
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Mayo Clinic Laboratories. (n.d.). Coagulation Factor X Chromogenic Activity Assay, Plasma. Retrieved from [Link]
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Haemochrom. (n.d.). Thrombin generation. Retrieved from [Link]
- Dargaud, Y., et al. (2019). Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine. Research and Practice in Thrombosis and Haemostasis, 3(3), 357-367.
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Medscape. (2025). Anti-Xa Assay (Heparin Assay). Retrieved from [Link]
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Mayo Clinic Laboratories. (n.d.). Coagulation Factor X Chromogenic Activity Assay, Plasma. Retrieved from [Link]
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Ohio Chapter of the American College of Cardiology. (n.d.). Practical How-to: Treating Patients with New Anticoagulants – case scenarios. Retrieved from [Link]
- Favaloro, E. J., et al. (2015). Recent guidelines and recommendations for laboratory assessment of the direct oral anticoagulants (DOACs): Is there consensus?.
- Strobel, J., et al. (2016). In Vitro models for thrombogenicity testing of blood-recirculating medical devices. Annals of Biomedical Engineering, 44(4), 1137–1149.
- Chan, N. C., et al. (2013). New oral anticoagulants: a practical guide on prescription, laboratory testing and periprocedural/bleeding management.
- Yayan, J. (2015). Coagulation Testing For New Oral Anticoagulants.
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American Association for Clinical Chemistry. (2020). The Best Tests for Assessing Bleeding in Patients Taking Oral Anticoagulants. Retrieved from [Link]
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Advanced Molecular Labs. (n.d.). 5, 6-Dihydro-4H-pyrrolo[3, 2, 1-ij]quinoline, min 98%. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Introduction
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a unique polycyclic heteroaromatic compound featuring a fused quinoline and pyrrolidine ring system.[1] Its rigid, planar structure and the presence of a dione moiety suggest potential applications in medicinal chemistry and materials science.[1] As with any novel compound under investigation for pharmaceutical or other applications, robust and reliable analytical methods for its quantification are paramount for pharmacokinetic studies, quality control, and formulation development.
This document provides detailed application notes and protocols for two distinct, validated analytical methods for the quantification of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in various matrices:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) : A widely accessible, robust, and cost-effective method suitable for routine analysis and quality control.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and selective method ideal for bioanalytical studies and the quantification of trace levels of the analyte.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices, ensuring adaptability and troubleshooting capabilities.
Physicochemical Properties of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| CAS Number | 4290-72-6 | |
| Molecular Formula | C₁₁H₉NO₂ | [2] |
| Molecular Weight | 187.19 g/mol | [2] |
| Structure | A fused pyrroloquinoline system with a dione functional group. | [1] |
The presence of conjugated systems in the pyrroloquinoline core suggests strong UV absorbance, making HPLC-UV a viable analytical approach.[3][4][5] The nitrogen-containing heterocyclic structure and its molecular weight are well-suited for mass spectrometry-based detection.
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method leverages the chromophoric nature of the analyte for quantification, offering a balance of sensitivity, linearity, and robustness for a variety of sample types.
Principle of the Method
Reverse-phase HPLC separates the analyte from matrix components based on its hydrophobicity. The analyte is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector, where the absorbance is directly proportional to the concentration.
Experimental Protocol
1. Materials and Reagents:
-
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (LC-MS grade)
-
Phosphate buffered saline (PBS), pH 7.4 (for bioanalytical applications)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | The acidic mobile phase ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks. |
| Gradient | 0-1 min: 30% B1-8 min: 30% to 90% B8-10 min: 90% B10-11 min: 90% to 30% B11-15 min: 30% B (re-equilibration) | A gradient elution allows for the efficient removal of potential matrix interferences and ensures a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[6] |
| Injection Volume | 10 µL | Adjustable based on concentration and sensitivity requirements. |
| Detection Wavelength | 254 nm and 330 nm | Pyrroloquinoline and polypyrrole derivatives exhibit absorbance in these regions.[3][4] A DAD can be used to determine the optimal wavelength for maximum absorbance. |
4. Sample Preparation:
-
For Bulk Drug/Formulation Analysis:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
For Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile (protein precipitation).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (30% B).
-
Inject into the HPLC system.
-
Data Analysis and Validation
A calibration curve should be constructed by plotting the peak area of the analyte against the known concentrations of the reference standard. The linearity of the method should be assessed over the desired concentration range. Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Expected Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Accuracy | 85-115% |
| Precision (%RSD) | < 15% |
| LOD | 10-50 ng/mL |
| LOQ | 50-150 ng/mL |
Note: These are typical values and may vary depending on the specific instrumentation and matrix.
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as in vivo pharmacokinetic studies, LC-MS/MS is the method of choice.[7][8]
Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides excellent specificity, minimizing matrix interference.[9]
Experimental Protocol
1. Materials and Reagents:
-
Same as for the HPLC-UV method.
-
An internal standard (IS) structurally similar to the analyte is recommended (e.g., a stable isotope-labeled version or a related quinolone derivative).
2. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Nitrogen generator.
3. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) | A UPLC column provides better resolution and faster analysis times.[10] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Similar to the HPLC method, an acidic mobile phase is used for consistent ionization. |
| Gradient | 0-0.5 min: 5% B0.5-2.5 min: 5% to 95% B2.5-3.0 min: 95% B3.0-3.1 min: 95% to 5% B3.1-4.0 min: 5% B (re-equilibration) | A faster gradient is possible with UPLC, reducing the overall run time. |
| Flow Rate | 0.4 mL/min | A lower flow rate is typical for 2.1 mm ID columns and is compatible with the ESI source. |
| Column Temperature | 40 °C | Higher temperatures can improve peak shape and reduce viscosity.[10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atom in the pyrroloquinoline structure is readily protonated. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. For C₁₁H₉NO₂ (MW 187.19), the precursor ion [M+H]⁺ would be m/z 188.2. Product ions would be determined experimentally. | MRM provides high selectivity and sensitivity. |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows). | Optimization is crucial for achieving maximal sensitivity. |
4. Sample Preparation:
-
The same protein precipitation method as described for the HPLC-UV method can be used. The use of an internal standard is highly recommended to correct for matrix effects and variability in extraction recovery. The IS should be added to the sample before protein precipitation.
Data Analysis and Validation
Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting this ratio against the concentration of the analyte. Validation should follow regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.
Expected Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Accuracy | 85-115% (within 20% for LLOQ) |
| Precision (%RSD) | < 15% (within 20% for LLOQ) |
| LLOQ | 0.1-1 ng/mL |
Note: These are typical values and may vary depending on the specific instrumentation and matrix.
Workflow Diagram
Caption: LC-MS/MS workflow for quantification.
Conclusion
The two methods presented provide robust and reliable options for the quantification of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, reproducible data in research and development settings.
References
-
Kato C, Kawai E, Shimizu N, Mikekado T, Kimura F, Miyazawa T, et al. (2018) Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. PLoS ONE 13(12): e0209700. [Link]
-
ResearchGate. UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5). [Link]
-
Ansari J, Khan M, Kothari S, Keer S, Shadab F. Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry. [Link]
-
PLOS One. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. [Link]
-
PMC - NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
PMC - PubMed Central. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. [Link]
-
HZDR. Studies of Pyrroloquinoline Quinone Species in Solution and in Lanthanide-dependent Methanol Dehydrogenases. [Link]
-
ResearchGate. (PDF) An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. [Link]
-
MDPI. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. [Link]
-
ACS Measurement Science Au. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]
-
Taylor & Francis Online. Pyrroloquinoline quinone (PQQ) is reduced to pyrroloquinoline quinol (PQQH2) by vitamin C, and PQQH2 produced is recycled to PQQ by air oxidation in buffer solution at pH 7.4. [Link]
-
Semantic Scholar. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H). [Link]
-
RSC Publishing. Studies of pyrroloquinoline quinone species in solution and in lanthanide-dependent methanol dehydrogenases. [Link]
-
PMC - NIH. Synthesis of 4,5-Dihydro-1H-[3][7]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. [Link]
-
ResearchGate. Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF. [Link]
-
MDPI. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. [Link]
-
ResearchGate. HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. [Link]
-
PubMed. Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction. [Link]
-
Tohoku University. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. [Link]
-
Chemcasts. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one CAS: 16078-37-8. [Link]
-
Agilent. Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]
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PMC. Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. [Link]
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PubMed Central. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. [Link]
-
MDPI. Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. [Link]
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ACS Publications. Strongly Polarized π-Extended 1,4-Dihydropyrrolo[3,2-b]pyrroles Fused with Tetrazolo[1,5-a]quinolines. [Link]
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ChemUniverse. 5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinoline. [Link]6-dihydro-4h-pyrrolo321-ijquinoline-p72486)
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Experimental design for studying the mechanism of action of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
An Application Guide to Unraveling the Mechanism of Action for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Introduction: From Compound to Mechanism
The compound 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione belongs to the pyrroloquinoline class of heterocyclic molecules. While this specific dione is noted as a synthetic intermediate[1][2], related pyrroloquinoline structures exhibit a wide array of biological activities, including antiproliferative, antimalarial, and neuroprotective effects[3][4][5][6][7]. The well-known Pyrroloquinoline Quinone (PQQ), for instance, is a redox cofactor that plays a significant role in mitochondrial function, cellular metabolism, and antioxidant defense[8][9]. Given this chemical lineage, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione holds therapeutic potential, but its specific biological targets and mechanism of action (MoA) remain to be elucidated.
Determining a novel compound's MoA is the cornerstone of modern drug discovery. It transforms a "hit" from a phenotypic screen into a viable lead by identifying the precise molecular interactions that drive its biological effects. This guide provides a comprehensive, multi-phased experimental strategy for researchers to systematically dissect the MoA of this compound, moving from broad phenotypic observations to specific target identification, validation, and pathway analysis. The protocols herein are designed not merely as instructions, but as a logical framework grounded in established scientific principles, ensuring a robust and reproducible investigation.
Phase 1: Global Phenotypic Profiling & Hypothesis Generation
The initial step is to understand the compound's effect on whole cells in an unbiased manner. Phenotypic screening provides the foundational data from which initial hypotheses are built. The primary question is: What is the most prominent and reproducible cellular response to the compound?
Protocol 1.1: Cell Viability and Proliferation Assay
Rationale: The most fundamental cellular response to a bioactive compound is a change in proliferation or viability. This assay establishes the compound's potency (EC₅₀/IC₅₀) and provides a quantitative measure of its cytostatic or cytotoxic effects, which is critical for determining appropriate concentrations for all subsequent experiments.
Methodology:
-
Cell Seeding: Seed a panel of relevant cancer or normal cell lines into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of the compound (e.g., from 100 µM to 5 nM) in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for 48-72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using non-linear regression to determine the IC₅₀ value.
Protocol 1.2: Apoptosis Induction Assessment via Caspase Activity
Rationale: If the viability assay indicates cytotoxicity, it is crucial to determine if the mechanism involves programmed cell death (apoptosis). Caspases are the central executioners of apoptosis, and their activation is a hallmark of this process[10][11]. This assay directly measures the activity of executioner caspases (Caspase-3 and -7).
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the compound at 1x, 5x, and 10x its IC₅₀ value for 16-24 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle control.
-
Assay Reagent Preparation: Prepare the caspase substrate solution. A common fluorogenic substrate is Ac-DEVD-AMC, which is cleaved by active Caspase-3/7 to release fluorescent AMC[12].
-
Cell Lysis & Substrate Addition: Lyse the cells and add the caspase substrate reaction mix to each well according to the kit manufacturer's protocol (e.g., from Creative Bioarray or Elabscience)[12][13].
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm[12][14].
-
Data Analysis: Quantify the fold-increase in caspase activity relative to the vehicle control.
| Parameter | Description | Example Result | Interpretation |
| IC₅₀ | Concentration of compound causing 50% inhibition of cell growth. | 5.2 µM | Defines the potency for future experiments. |
| Max Inhibition | Maximum percentage of growth inhibition observed. | 95% | Indicates a strong cytotoxic/cytostatic effect. |
| Caspase-3/7 Fold Increase | Fold change in caspase activity over vehicle control. | 8.5-fold at 5x IC₅₀ | Suggests apoptosis is a primary mechanism of cell death. |
| Morphological Changes | Observed changes in cell shape, adherence, or nuclear condensation. | Cell rounding, membrane blebbing. | Qualitative evidence supporting apoptosis. |
| Table 1: Example data summary from initial phenotypic profiling. |
Phase 2: Unbiased Target Identification
With a confirmed cellular phenotype, the next phase aims to identify the direct molecular target(s) of the compound. Modern proteomics-based methods allow for target discovery without prior assumptions. A multi-pronged approach using both label-free and affinity-based methods is recommended for the highest confidence.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful label-free method that relies on the principle of ligand-induced thermal stabilization.[15] When a compound binds to its target protein, it typically increases the protein's stability, resulting in a higher melting temperature[16][17]. This change can be detected in intact cells or cell lysates, providing direct evidence of target engagement in a physiological context[18][19].
Methodology:
-
Cell Treatment: Treat cultured cells with the compound (e.g., at 10x IC₅₀) or vehicle for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). The amount of a specific protein remaining in the supernatant at each temperature can be quantified by Western blotting[20] or, for proteome-wide analysis, by mass spectrometry[15].
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the curve to a higher temperature in the compound-treated sample indicates target stabilization.
Protocol 2.2: Kinase Profiling with Multiplexed Inhibitor Beads (Kinobeads)
Rationale: Many small molecules target protein kinases. Pyrroloquinoline derivatives have been shown to modulate protein kinases[21]. Kinobeads are an affinity chromatography tool where multiple, non-selective kinase inhibitors are immobilized on beads to capture a large portion of the cellular kinome[22][23]. A competition-based experiment can identify which kinases the test compound binds to.
Methodology:
-
Lysate Preparation: Prepare native cell lysate under conditions that preserve kinase structure and activity. Determine protein concentration using a BCA or Bradford assay[24].
-
Competitive Binding: Incubate the cell lysate (e.g., 1-5 mg total protein) with increasing concentrations of the test compound (or DMSO vehicle) for 45-60 minutes at 4°C[25]. This allows the compound to bind to its kinase targets.
-
Kinobead Enrichment: Add the kinobead slurry to the lysates and incubate for another hour to capture kinases that are not occupied by the test compound[26].
-
Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides from the captured kinases.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase in the presence of the compound versus the vehicle control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that the compound is binding to it and preventing its capture. This data is used to generate binding curves and determine IC₅₀ values for each kinase target[25].
Phase 3: Target Validation and Pathway Analysis
Identifying a candidate target is not sufficient; it must be validated. Validation establishes a causal link between the compound's interaction with the target and the observed cellular phenotype[27][28].
Protocol 3.1: Western Blot for Downstream Signaling
Rationale: Western blotting is a fundamental technique to verify target engagement and assess downstream consequences[29]. If the identified target is a kinase, one can probe for changes in the phosphorylation of its known substrates. If the target is part of a known signaling pathway, one can measure the activation or inhibition of key pathway components.
Methodology:
-
Sample Preparation: Treat cells with the compound at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors[24].
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[30].
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[30].
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or a phosphorylated substrate. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody[29].
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager[20].
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative changes in protein expression or phosphorylation.
Protocol 3.2: Reporter Gene Assay for Pathway Modulation
Rationale: Reporter gene assays are used to monitor the activity of specific signaling pathways or transcription factors[31][32]. A reporter construct is created by linking a transcription factor's response element to a reporter gene, such as luciferase[33]. An increase or decrease in luciferase activity provides a quantitative readout of pathway modulation by the compound[34][35].
Methodology:
-
Transfection: Co-transfect cells with an experimental reporter plasmid (e.g., containing an AP-1 response element driving firefly luciferase) and a control plasmid that constitutively expresses a different reporter (e.g., Renilla luciferase) for normalization[32].
-
Treatment: After 24 hours, treat the transfected cells with the test compound.
-
Cell Lysis: Lyse the cells using the buffer provided in a dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number. Compare the normalized activity in compound-treated cells to vehicle-treated cells.
| Target | Assay | Readout | Expected Result for Inhibitor |
| MAPK1 | Western Blot | Phospho-ERK1/2 | Dose-dependent decrease in p-ERK1/2 levels. |
| AP-1 Pathway | Reporter Assay | Luciferase Activity | Dose-dependent decrease in AP-1 driven luciferase expression. |
| PARP Cleavage | Western Blot | Cleaved PARP Fragment | Dose-dependent increase in cleaved PARP, confirming apoptosis. |
| Table 2: Example data summary from target validation experiments. |
By integrating data from phenotypic screens, unbiased target identification, and specific validation assays, researchers can construct a high-confidence, evidence-based model for the mechanism of action of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. This systematic approach not only illuminates the compound's biological function but also paves the way for its rational development as a potential therapeutic agent.
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Application Notes and Protocols for Evaluating the Efficacy of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrroloquinoline Scaffold
The compound 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione belongs to the broader class of quinoline derivatives, a scaffold renowned for its diverse pharmacological activities.[1][2][3][4][5] While this specific molecule is noted as a drug intermediate[6], its structural similarity to pyrroloquinoline quinone (PQQ) and other quinone-containing compounds suggests a rich potential for therapeutic applications.[7][8][9] PQQ, a redox-active quinone, is recognized for its profound impact on cellular metabolism, particularly mitochondrial function, and exhibits antioxidant, neuroprotective, and anti-cancer properties.[7][8][9][10] Quinones, as a class, are known to induce cell death in cancer cells, making them promising candidates for novel anti-cancer drug development.[11][12][13]
This guide provides a comprehensive framework for the in vitro evaluation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. As a Senior Application Scientist, the following protocols are designed not merely as a series of steps, but as a logical, self-validating workflow to rigorously interrogate the compound's efficacy across three key therapeutic areas: oncology, inflammation, and neuroprotection. The causality behind experimental choices is emphasized to empower researchers to not only generate data but also to understand its implications.
Experimental Workflow: A Tri-Pronged Approach to Efficacy Evaluation
A systematic in vitro evaluation is the cornerstone of preclinical drug discovery.[14][15] Our proposed workflow for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione initiates with a broad assessment of cytotoxicity to establish a therapeutic window, followed by more specific assays to elucidate its potential as an anti-cancer, anti-inflammatory, or neuroprotective agent.
Caption: A structured workflow for evaluating the compound's efficacy.
Part 1: Foundational Cytotoxicity Assessment
The initial step in evaluating any novel compound is to determine its cytotoxic profile. This provides the half-maximal inhibitory concentration (IC50), a critical metric for comparing potency and guiding concentrations for subsequent mechanistic assays.[14][15]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, SW480 - colon)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treat the cells with various concentrations of the compound and a vehicle control (DMSO).[14]
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.8 |
| SW480 | Colon Adenocarcinoma | 18.5 |
| KMST-6 | Normal Fibroblast | > 100 |
Part 2: Elucidating Anti-Cancer Mechanisms
Should the compound exhibit significant cytotoxicity against cancer cell lines with minimal effect on normal cells, further investigation into its anti-cancer mechanism is warranted.
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis
This assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying necrotic cells.
Procedure:
-
Seed cells and treat with the compound at its IC50 and sub-IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Protocol 3: Clonogenic Assay for Long-Term Survival
This assay assesses the ability of a single cell to grow into a colony, providing insight into the compound's long-term cytostatic or cytotoxic effects.[16][17]
Procedure:
-
Seed a low density of cells (200-1000 cells/well) in a 6-well plate.
-
Treat with the compound for 24 hours.
-
Remove the compound-containing medium and replace it with fresh medium.
-
Incubate for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies containing at least 50 cells.
Part 3: Investigating Anti-Inflammatory Properties
Given the anti-inflammatory activity of many quinoline derivatives, it is prudent to explore this potential.[1][2]
Protocol 4: NF-κB Reporter Assay
Principle: The transcription factor NF-κB is a key regulator of the inflammatory response.[18] This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by the compound will result in a decrease in reporter gene expression.[18]
Cell Line: HEK293-NF-κB-luc2P reporter cell line.[18]
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) to induce NF-κB activation.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
Protocol 5: Cytokine Measurement in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[19][20]
Cell Model: THP-1 human monocytic cells differentiated into macrophages with phorbol 12-myristate 13-acetate (PMA).[19]
Procedure:
-
Differentiate THP-1 cells with PMA (100 ng/mL) for 48 hours.
-
Pre-treat the differentiated macrophages with the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits.
Caption: A potential mechanism of anti-inflammatory action.
Part 4: Assessing Neuroprotective Effects
The antioxidant and mitochondrial-modulating properties of PQQ suggest that the test compound may have neuroprotective effects.[7][8]
Protocol 6: Hydrogen Peroxide-Induced Oxidative Stress Model
Principle: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[21] Hydrogen peroxide (H₂O₂) is used to induce oxidative stress in vitro. The neuroprotective effect of the compound is assessed by its ability to rescue cells from H₂O₂-induced cell death.[21]
Cell Line: SH-SY5Y human neuroblastoma cell line.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of the compound for 24 hours.
-
Expose the cells to a lethal dose of H₂O₂ (e.g., 100 µM) for 24 hours.[21]
-
Assess cell viability using the MTT assay as described in Protocol 1.
Protocol 7: Reactive Oxygen Species (ROS) Measurement
Principle: This assay directly measures the intracellular accumulation of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Procedure:
-
Seed cells and pre-treat with the compound.
-
Induce oxidative stress with H₂O₂.
-
Load the cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry. A reduction in fluorescence in compound-treated cells indicates antioxidant activity.[12]
Conclusion and Future Directions
This comprehensive guide provides a robust framework for the initial in vitro characterization of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. The data generated from these assays will provide a strong foundation for understanding the compound's potential therapeutic applications. Positive results in any of these areas would justify further investigation, including more detailed mechanistic studies (e.g., Western blotting for key signaling proteins, cell cycle analysis), in vivo efficacy studies in relevant animal models, and a thorough toxicological evaluation. The versatility of the quinoline scaffold suggests that this compound could be a promising lead for the development of novel therapeutics.
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- 19. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
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Application Notes and Protocols for In Vivo Studies of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in Animal Models
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrroloquinoline Scaffold
The compound 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione belongs to a class of tricyclic heterocyclic molecules that have garnered significant interest in medicinal chemistry. Derivatives of the broader pyrroloquinoline class have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticoagulant, and neuroprotective properties.[1][2][3][4][5][6] The unique fused ring structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione presents a compelling scaffold for the development of novel therapeutic agents. These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining a strategic approach to elucidating its pharmacokinetic profile, safety, and efficacy in relevant animal models. The protocols described herein are founded on established methodologies for in vivo drug assessment and are tailored to investigate the most promising therapeutic avenues for this class of molecules, particularly in the contexts of oncology and neuroinflammation.
PART 1: Preclinical In Vivo Study Design: A Strategic Roadmap
A phased and methodologically rigorous in vivo study design is paramount to systematically evaluate the therapeutic potential of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. The following roadmap outlines a logical progression from initial safety and tolerability assessments to comprehensive efficacy studies in disease-specific animal models.
Phase 1: Acute Toxicity and Dose-Range Finding Studies
The initial step in the in vivo evaluation of any novel compound is to establish its safety profile and determine a therapeutic window.[7][8] Acute toxicity studies provide critical information on the potential for adverse effects at high doses and inform the dose selection for subsequent studies.
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c) and Rat (e.g., Sprague-Dawley or Wistar). The use of two species, one rodent and one non-rodent (in later stages), is often required by regulatory agencies.[9]
-
Sex: Equal numbers of male and female animals should be used.[10]
-
Age: Young adult animals (e.g., 6-8 weeks for mice).[10]
Key Considerations:
-
Route of Administration: The intended clinical route should be mimicked. For initial studies, intravenous (IV) and oral (PO) routes are commonly assessed to understand systemic exposure and oral bioavailability, respectively.[10]
-
Dose Escalation: A dose escalation study design is recommended.[9]
-
Observation Period: Animals should be monitored for a minimum of 14 days for signs of toxicity.[9]
Phase 2: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing effective dosing regimens for efficacy studies.[11][12][13]
Objective: To characterize the pharmacokinetic profile of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Animal Model:
-
Species: Mouse or Rat.
-
Groups: Typically, groups of animals are assigned for each time point of blood collection.[13]
Key Parameters to Determine:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Oral bioavailability (%F)
Phase 3: Efficacy Studies in Disease-Specific Animal Models
Based on the known biological activities of related pyrroloquinoline derivatives, initial efficacy studies could focus on oncology and neuroinflammation.
A. Oncology Models:
Given that some pyrroloquinoline derivatives have shown anticancer activity, evaluating 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in relevant cancer models is a logical step.[14][15]
-
Xenograft Models: Human tumor cells (e.g., from pancreatic, prostate, or breast cancer cell lines) are implanted into immunocompromised mice (e.g., nude or SCID mice).[14] Treatment with the test compound is initiated once tumors reach a specified size. Tumor growth inhibition is the primary endpoint.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are valuable for studying the interaction of the compound with the immune system.
B. Neuroinflammation and Neurodegeneration Models:
The anti-inflammatory potential of quinoline-based compounds suggests their utility in neurological disorders with an inflammatory component.[16][17]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: Systemic or central administration of LPS induces a robust inflammatory response in the brain, characterized by microglial activation and pro-inflammatory cytokine production.[17] This model is useful for screening compounds with anti-neuroinflammatory properties.
-
Models of Neurodegenerative Diseases: Depending on the specific molecular targets of the compound, more complex models of diseases like Alzheimer's or Parkinson's could be employed.[18][19][20][21]
PART 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key in vivo experiments. These should be adapted based on the specific characteristics of the compound and the research question. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
1. Animal Selection and Acclimatization:
- Use female rodents (mice or rats) as they are generally more sensitive.
- Acclimatize animals for at least 5 days prior to the study.[10]
2. Dosing:
- Administer a single oral dose of the compound to one animal.
- If the animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose.
3. Observation:
- Observe animals closely for the first few hours post-dosing and at least twice daily for 14 days.
- Record clinical signs of toxicity, body weight changes, and any mortality.
4. Necropsy:
- At the end of the observation period, euthanize all animals and perform a gross necropsy.
- Collect major organs for histopathological examination.
Protocol 2: Rodent Pharmacokinetic Study
1. Animal Preparation:
- For intravenous administration, catheterize the jugular vein for dosing and the carotid artery or saphenous vein for blood sampling.
2. Dosing:
- Administer the compound via the desired route (e.g., IV bolus or oral gavage).
3. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[11][13]
- Process blood to obtain plasma or serum and store at -80°C until analysis.
4. Bioanalysis:
- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the compound in plasma/serum.
5. Data Analysis:
- Use pharmacokinetic software to calculate the key PK parameters.
Protocol 3: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a widely used model for evaluating acute inflammation.[16][22][23]
1. Animal Groups:
- Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups (at least 3 dose levels).
2. Dosing:
- Administer the vehicle, positive control, or test compound (e.g., orally or intraperitoneally) one hour before inducing inflammation.[16]
3. Induction of Edema:
- Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[16]
4. Measurement of Paw Volume:
- Measure the paw volume using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.[16]
5. Data Analysis:
- Calculate the percentage of edema inhibition for each group compared to the vehicle control.
PART 3: Data Presentation and Visualization
Quantitative Data Summary
Table 1: Example Dose Regimen for Efficacy Studies
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency |
|---|---|---|---|---|
| 1 | Vehicle Control | - | PO | Daily |
| 2 | Positive Control | Varies | PO | Daily |
| 3 | Compound A | 10 | PO | Daily |
| 4 | Compound A | 30 | PO | Daily |
| 5 | Compound A | 100 | PO | Daily |
Table 2: Key Pharmacokinetic Parameters (Example Data)
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 1.5 |
| AUC (ng*h/mL) | 7500 |
| t1/2 (h) | 4.2 |
| Bioavailability (%) | 65 |
Visualizations
Experimental Workflow Diagram
Caption: A streamlined workflow for the in vivo evaluation of a novel compound.
Proposed Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
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- Biologically active 4H‐pyrrolo[3,2,1‐ij]quinolin‐2‐ones. - ResearchGate. (n.d.). ResearchGate.
- A few examples of pyrrolo[1,2-a]quinoline-containing natural products and pharmaceuticals. (n.d.).
- Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PMC - PubMed Central. (2025, December 10). PubMed Central.
- Synthesis, antitumor evaluation and SAR of new 1H-pyrrolo [3,2-c] quinoline-6,9-diones and ... - PubMed. (n.d.). PubMed.
- Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - MDPI. (2024, January 11). MDPI.
- Pyrrolo[3,2-c]quinoline derivatives: a new class of kynurenine-3-hydroxylase inhibitors. (n.d.).
- Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry.
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- Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives. (n.d.).
- Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - NIH. (2024, February 29). National Institutes of Health.
- Synthesis and antibacterial activities of optically active substituted 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids - PubMed. (n.d.). PubMed.
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Application Note: High-Throughput Screening of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Libraries for Novel Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold represents a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of key serine proteases in the coagulation cascade.[1] This application note provides a comprehensive guide for the high-throughput screening (HTS) of combinatorial libraries based on this scaffold to identify novel inhibitors of blood coagulation factors Xa (FXa) and XIa (FXIa). We present detailed, field-proven protocols for primary and secondary screening assays, hit confirmation, and data analysis, designed to ensure scientific integrity and accelerate the discovery of new anticoagulant drug candidates.
Introduction: The Therapeutic Potential of the Pyrroloquinoline Scaffold
The tricyclic heterocyclic system of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a key pharmacophore for the development of novel therapeutics. Recent studies have highlighted the potential of derivatives of this scaffold as potent and selective inhibitors of FXa and FXIa.[1] These serine proteases are critical nodes in the intrinsic and common pathways of the coagulation cascade, making them attractive targets for the development of new anticoagulants with potentially improved safety profiles compared to existing therapies.[2] High-throughput screening (HTS) of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the rapid identification of promising lead compounds.[3][4] This guide outlines a robust HTS workflow tailored for the discovery of novel pyrroloquinoline-based anticoagulants.
Library Synthesis and Quality Control: The Foundation of a Successful Screen
The quality and diversity of the compound library are paramount to the success of any HTS campaign. For the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold, a combinatorial approach using multi-component reactions (MCRs) in a solution-phase parallel synthesis format is recommended for generating a diverse library.[5][6][7][8]
Combinatorial Synthesis Strategy
A divergent synthetic strategy can be employed, starting from a common pyrroloquinoline core. Different functional groups can be introduced at various positions of the scaffold by reacting the core with a diverse set of building blocks. For instance, variations in the substituents on the aromatic ring can be achieved by using different substituted anilines in the initial cyclization step. Further diversity can be introduced by modifying the dione moiety.
Quality Control of the Screening Library
Rigorous quality control (QC) is essential to ensure the integrity of the screening data. Each compound in the library should be assessed for:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS). A purity of >95% is recommended.
-
Identity: Confirmed by MS to ensure the molecular weight matches the expected structure.
-
Concentration: Accurately determined to ensure precise compound dosing in the assays.
-
Solubility: Assessed in the assay buffer to avoid false negatives due to poor solubility.
The High-Throughput Screening Workflow
A well-defined HTS workflow is critical for efficiently identifying and validating true hits while minimizing false positives and negatives.[9]
Caption: High-throughput screening workflow for pyrroloquinoline libraries.
Primary Screening Protocol: Fluorescence-Based Assay for FXa/FXIa Inhibition
This protocol describes a fluorescence-based assay suitable for the primary high-throughput screening of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione library against Factor Xa and Factor XIa. The assay is based on the cleavage of a fluorogenic substrate by the respective enzyme, resulting in an increase in fluorescence.
Assay Principle
The assay utilizes a specific fluorogenic substrate for either FXa or FXIa. In the presence of the active enzyme, the substrate is cleaved, releasing a fluorescent molecule. Inhibitors of the enzyme will prevent or reduce this cleavage, resulting in a lower fluorescence signal.
Materials and Reagents
-
Enzymes: Recombinant human Factor Xa and Factor XIa (Commercially available from suppliers such as Abcam or Creative BioMart).[10][11][12]
-
Substrates:
-
For FXa: A specific fluorogenic substrate such as Boc-Val-Pro-Arg-AMC.
-
For FXIa: A specific fluorogenic substrate such as Boc-Gln-Ala-Arg-AMC.
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA.
-
Test Compounds: 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione library dissolved in 100% DMSO.
-
Positive Control: A known FXa or FXIa inhibitor (e.g., Apixaban for FXa).
-
Negative Control: DMSO.
-
Plates: 384-well, black, flat-bottom plates.
-
Instrumentation: A fluorescence plate reader capable of excitation at ~380 nm and emission at ~460 nm.
Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM.
-
Enzyme Preparation: Prepare a working solution of FXa or FXIa in assay buffer at a 2X final concentration. The optimal enzyme concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Enzyme Addition: Add 10 µL of the 2X enzyme solution to each well of the assay plate containing the test compounds.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.
-
Substrate Preparation: Prepare a working solution of the fluorogenic substrate in assay buffer at a 2X final concentration (typically 2-10 µM, at or below the Km for the enzyme).
-
Reaction Initiation: Add 10 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final assay volume will be 20 µL.
-
Fluorescence Reading: Immediately read the fluorescence intensity of each well at kinetic or endpoint mode using a plate reader (Excitation: 380 nm, Emission: 460 nm). For kinetic mode, read every minute for 15-30 minutes.
Data Analysis and Hit Identification
-
Data Normalization: Normalize the raw fluorescence data. The activity of each compound is typically expressed as a percentage of inhibition relative to the controls.
-
Percent Inhibition (%) = [1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)] * 100
-
-
Quality Control (Z'-Factor): Calculate the Z'-factor for each plate to assess the quality and robustness of the assay.
-
Z' = 1 - [3 * (SD_positive_control + SD_negative_control) / |Mean_positive_control - Mean_negative_control|]
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
-
Hit Selection: Identify initial "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field).
| Parameter | Recommended Value |
| Final Compound Concentration | 10 µM |
| Final DMSO Concentration | ≤ 0.5% |
| Assay Volume | 20 µL |
| Incubation Time (Compound + Enzyme) | 15 minutes |
| Incubation Time (Reaction) | 15-30 minutes |
| Z'-Factor | ≥ 0.5 |
| Hit Threshold | > 50% inhibition |
Hit Confirmation and Secondary Assays
Initial hits from the primary screen require rigorous confirmation and further characterization to eliminate false positives and prioritize the most promising candidates.
Hit Confirmation
All initial hits should be re-tested in the primary fluorescence-based assay in triplicate at the same concentration to confirm their activity. Compounds that consistently show activity are considered "confirmed hits."
Dose-Response Analysis
Confirmed hits should be tested over a range of concentrations (e.g., 8-10 point serial dilutions) to determine their potency (IC₅₀ value). This provides a quantitative measure of the compound's inhibitory activity.
Orthogonal Secondary Assay: Chromogenic Assay
To rule out assay-specific artifacts (e.g., compound fluorescence), confirmed hits should be evaluated in an orthogonal assay that utilizes a different detection method. A chromogenic assay is an excellent choice.
This assay employs a chromogenic substrate that, upon cleavage by FXa or FXIa, releases a colored product (p-nitroaniline, pNA), which can be measured by absorbance at 405 nm.
-
Follow a similar procedure as the primary fluorescence-based assay, but use a chromogenic substrate (e.g., S-2222 for FXa) and clear 384-well plates.
-
After the reaction incubation, measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition and IC₅₀ values as described previously.
Counter-Screening for Selectivity
To assess the selectivity of the validated hits, they should be tested against other related serine proteases, such as trypsin and thrombin. This is crucial to identify compounds that are specific for FXa or FXIa and to avoid off-target effects. The same fluorescence-based or chromogenic assay format can be used with the appropriate enzyme and substrate.
Sources
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. As a Senior Application Scientist, this resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your yield.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, providing quick and accessible answers to frequently encountered issues.
Q1: What is the most common synthetic strategy for constructing the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core?
A1: The most prevalent approach involves an intramolecular cyclization of a suitably functionalized indoline precursor. This strategy builds the tricyclic ring system in a convergent manner. A common method is a variation of the Bischler-Möhlau indole synthesis, which involves the cyclization of an α-arylamino-ketone.[1][2][3] More modern approaches may utilize transition-metal-catalyzed C-H activation or radical cyclization pathways to form the crucial C-C or C-N bonds.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Purity of the starting indoline derivative: Impurities can interfere with the cyclization catalyst or lead to unwanted side reactions.
-
Inefficient cyclization: The key ring-forming step is often the most challenging. The choice of acid or metal catalyst and reaction conditions (temperature, solvent) are critical.
-
Side reactions: Competing reaction pathways, such as intermolecular condensation or decomposition of starting materials and intermediates, can significantly reduce the yield of the desired product.
-
Product degradation: The dione product may be sensitive to the reaction conditions, especially if harsh acids or high temperatures are used for extended periods.
Q3: What are some common side products I should look out for?
A3: Depending on the specific synthetic route, you may encounter several side products:
-
Incomplete cyclization: The uncyclized indoline precursor may remain.
-
Over-oxidation or decomposition products: The quinoline-1,2-dione system can be susceptible to oxidative degradation, leading to a complex mixture of byproducts.
-
Polymeric materials: Under harsh acidic conditions, starting materials or intermediates can polymerize.
-
Isomeric products: Depending on the substitution pattern of the starting materials, the formation of constitutional isomers may be possible.
Q4: How can I effectively purify the final product?
A4: Purification of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves standard chromatographic techniques. Column chromatography on silica gel is a common method. The choice of eluent system will depend on the polarity of any substituents on the aromatic ring. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
II. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.
-
The major spot/peak corresponds to an unknown side product.
-
A complex mixture of products is observed, with no major product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions | Causality |
| Inactive Catalyst | - Use a fresh batch of acid or metal catalyst.- For acid-catalyzed reactions, consider stronger acids like polyphosphoric acid (PPA) or Eaton's reagent.- For metal-catalyzed reactions, ensure the catalyst is not poisoned by impurities. | The intramolecular cyclization is the key step and requires an effective catalyst to proceed at a reasonable rate.[4] |
| Suboptimal Reaction Temperature | - If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20 °C.- If decomposition is observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. | Cyclization reactions often have a significant activation energy barrier that can be overcome with thermal energy. However, excessive heat can promote side reactions and decomposition. |
| Inappropriate Solvent | - Screen a range of solvents with varying polarities (e.g., toluene, xylene, dioxane, acetonitrile).- Ensure the solvent is anhydrous, as water can interfere with many catalytic cycles. | The solvent can influence the solubility of reactants and intermediates, as well as the stability of charged intermediates in the cyclization step. |
| Poor Quality Starting Material | - Purify the starting indoline derivative by chromatography or recrystallization before use.- Confirm the identity and purity of the starting material by NMR and mass spectrometry. | Impurities in the starting material can inhibit the catalyst or participate in unwanted side reactions, leading to a lower yield of the desired product. |
Troubleshooting Workflow: Low Yield
Caption: Proposed synthetic route to the target molecule.
Step 1: Synthesis of N-(Chloroacetyl)indoline
-
To a solution of indoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq).
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(chloroacetyl)indoline, which can be purified by column chromatography if necessary.
Step 2: Intramolecular Friedel-Crafts Cyclization to 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one
-
To a flask containing a Lewis acid such as aluminum chloride (AlCl₃, 2.0-3.0 eq) in an anhydrous solvent like dichloromethane or 1,2-dichloroethane at 0 °C, add a solution of N-(chloroacetyl)indoline (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 3: Oxidation to 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
-
Dissolve the 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one (1.0 eq) in a suitable solvent such as acetic acid or dioxane.
-
Add an oxidizing agent like selenium dioxide (SeO₂) (2.0-2.5 eq) or chromium trioxide (CrO₃).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and filter to remove any solid byproducts.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the final product by column chromatography to yield 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
IV. Data Summary
The following table summarizes typical reaction parameters that may serve as a starting point for optimization.
| Parameter | Step 1: Acylation | Step 2: Cyclization | Step 3: Oxidation |
| Key Reagents | Indoline, Chloroacetyl chloride, Triethylamine | N-(Chloroacetyl)indoline, AlCl₃ | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one, SeO₂ |
| Solvent | Dichloromethane | Dichloromethane | Acetic Acid |
| Temperature | 0 °C to RT | 0 °C to 50 °C | Reflux |
| Reaction Time | 2-4 hours | 4-12 hours | 6-18 hours |
| Typical Yield | >90% | 50-70% | 40-60% |
V. Mechanistic Insights
Understanding the reaction mechanism is crucial for effective troubleshooting. The key step in this synthesis is the intramolecular Friedel-Crafts cyclization.
Caption: Mechanism of the intramolecular Friedel-Crafts cyclization.
The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the chloroacetyl group, making the carbonyl carbon more electrophilic. This facilitates the intramolecular electrophilic attack of the electron-rich benzene ring of the indoline moiety, leading to the formation of the new six-membered ring and, after workup, the tricyclic lactam intermediate.
VI. References
-
Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules. 2024;29(2):298. [Link]
-
Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances. 2020;10(59):35916-35935. [Link]
-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. International Journal of Molecular Sciences. 2023;24(3):2337. [Link]
-
Isatin. In: Wikipedia. ; 2023. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. 2019;9(44):25484-25510. [Link]
-
Synthesis of pyrrolo[1,2-a]quinoline and pyrrolo[1,2-b]isoquinoline derivatives via intramolecular acylation. Tetrahedron. 2005;61(4):959-966. [Link]
-
Isatin synthesis. Organic Chemistry Portal. [Link]
-
Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]
-
Bischler Indole Synthesis. In: Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.; 2010. [Link]
-
Bischler–Möhlau indole synthesis. In: Wikipedia. ; 2023. [Link]
-
Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
-
Bischler–Möhlau indole synthesis. SciSpace. [Link]
-
Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Molecules. 2018;23(11):2819. [Link]
-
Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry. 2023;11. [Link]
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules. 2020;25(24):5935. [Link]
-
Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry. 2023;11. [Link]
-
The known pyrrolo[3,2,1-ij]quinoline-1,2-dione derivative A and the new... ResearchGate. [Link]
-
Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Journal of the American Chemical Society. 2007;129(39):11906-11907. [Link]
-
Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Beilstein Journal of Organic Chemistry. 2017;13:1696-1704. [Link]
-
Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. Journal of the American Chemical Society. 2018;140(18):5891-5896. [Link]
-
Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo... Archiv der Pharmazie. 2014;347(10):720-729. [Link]
-
ChemInform Abstract: SOME 5,6-DIHYDRO-4H-PYRROLO(3,2,1,I,J)QUINOLINES. Chemischer Informationsdienst. 1974;5(45):no-no. [Link]
-
ChemInform Abstract: Syntheses of Pyrrolo- and Indoloisoquinolinones by Intramolecular Cyclizations of 1-(2-Arylethyl)... ChemInform. 2001;32(25). [Link]
-
Synthesis of Some New Indolizine and Pyrrolo[1,2-a]quinoline Derivatives via Nitrogen Ylides. Zeitschrift für Naturforschung B. 2009;64(4):434-438. [Link]
-
Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Catalysts. 2022;12(9):996. [Link]
-
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, 98%. J&K Scientific. [Link]
-
Diastereoselective Green Synthesis of Pyrrolo[1,2- a]quinolines via [3+2] Cycloaddition Reaction: Insights from Molecular Electron Density Theory. ChemRxiv. 2023. [Link]
-
Pyrrolo[3,2,1-ij]quinoline derivatives, a 5-HT2c receptor agonist with selectivity over the 5-HT2a receptor: potential therapeutic applications for epilepsy and obesity. Bioorganic & Medicinal Chemistry Letters. 2000;10(9):919-921. [Link]
-
Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer. Biomolecules. 2025;15(12):1718. [Link]18-273X/15/12/1718)
Sources
- 1. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in pyrrolo[3,2,1-ij]quinoline-1,2-dione synthesis
Welcome to the technical support center for the synthesis of pyrrolo[3,2,1-ij]quinoline-1,2-diones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. The following information is structured in a question-and-answer format to directly address specific experimental issues, providing not only solutions but also the underlying scientific principles to empower your research.
I. Frequently Asked Questions (FAQs)
FAQ 1: My overall yield for the pyrrolo[3,2,1-ij]quinoline-1,2-dione is consistently low. What are the most likely causes?
Low yield in a multi-step synthesis is a common issue that can stem from inefficiencies in one or more transformations. The most prevalent synthetic route to the pyrrolo[3,2,1-ij]quinoline core involves an intramolecular cyclodehydration, often a Bischler-type reaction, followed by oxidation to the dione.[1][2] The low yield can typically be traced back to one of these two key stages.
Primary Causes of Low Yield:
-
Incomplete Intramolecular Cyclization: The core-forming reaction, the acid-catalyzed cyclodehydration of a 2-(3,4-dihydroquinolin-1(2H)-yl)-1-arylethanone intermediate, can be sluggish or incomplete.[2]
-
Side Reactions During Cyclization: The harsh acidic and high-temperature conditions often required for Bischler-type reactions can lead to the formation of unwanted byproducts.[3][4][5]
-
Degradation During Oxidation: The subsequent oxidation to the 1,2-dione can be aggressive, leading to the degradation of the tricyclic product if not carefully controlled.
-
Purification Losses: These complex heterocyclic compounds can be challenging to purify, and significant material loss can occur during chromatography or recrystallization.
A systematic approach, analyzing each step of the reaction sequence, is the most effective way to diagnose and resolve the issue of low yield.
FAQ 2: I am having trouble with the intramolecular cyclodehydration step. The reaction is not going to completion. How can I improve this?
The intramolecular cyclodehydration is a critical step in forming the tricyclic core. If you are observing a significant amount of starting material (the ethanone intermediate) after the reaction, consider the following factors:
Troubleshooting Incomplete Cyclization:
-
Catalyst Activity: The most commonly used catalyst for this transformation is p-toluenesulfonic acid (p-TSA).[2] Ensure that your p-TSA is anhydrous, as water can inhibit the reaction. The catalyst works by protonating the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the electron-rich aromatic ring.[6][7]
-
Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy of the cyclization. If the reaction is proceeding slowly, a modest increase in temperature or extending the reaction time may be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal duration.
-
Solvent Choice: Toluene is a common solvent for this reaction as it allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the cyclized product. Ensure your solvent is anhydrous.
-
Microwave Irradiation: The use of microwave irradiation has been shown to improve yields and reduce reaction times for Bischler-type syntheses by providing efficient and uniform heating.[5]
| Parameter | Standard Condition | Optimization Strategy |
| Catalyst | p-TSA (catalytic amount) | Use fresh, anhydrous p-TSA. Consider a stronger acid if necessary. |
| Temperature | Reflux in toluene | Increase temperature incrementally. Consider a higher boiling point solvent. |
| Time | 4-12 hours | Monitor by TLC/LC-MS to determine the point of maximum conversion. |
| Water Removal | Dean-Stark trap | Ensure the Dean-Stark trap is functioning correctly to remove water. |
FAQ 3: I am observing significant side product formation during the acid-catalyzed cyclization. What are these impurities and how can I avoid them?
Side product formation is a known issue in Bischler-type reactions, often due to the forcing conditions required.[3][4]
Common Side Products and Prevention:
-
Polymerization: The acidic conditions can promote self-condensation or polymerization of the starting material or product.
-
Solution: Use the minimum effective concentration of the acid catalyst. Running the reaction at a slightly lower temperature for a longer duration can also disfavor polymerization, which often has a higher activation energy.
-
-
Rearrangement Products: Although less common in this specific intramolecular reaction, carbocation rearrangements can occur in related syntheses.
-
Solution: Milder reaction conditions are generally the best approach to minimize such side reactions.
-
-
Incomplete Cyclization Products: Dehydration without cyclization can lead to the formation of enamine intermediates.
-
Solution: Ensure efficient water removal to drive the reaction towards the desired cyclized product.
-
Workflow for Minimizing Side Products:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 6. preprints.org [preprints.org]
- 7. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
Technical Support Center: Purification of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Welcome to the technical support center for the purification of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important heterocyclic compound.
Introduction: The Challenge of Purity
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a key intermediate in the synthesis of various biologically active molecules.[1][2] Achieving high purity of this dione is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides a framework for troubleshooting common purification challenges, based on established chemical principles and proven techniques for related heterocyclic compounds.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Issue 1: Crude Product is an Oil or Gummy Solid and Fails to Crystallize
Question: My crude 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a dark, oily residue after synthesis and solvent removal. How can I induce crystallization and purify it?
Answer: Oiling out is a common problem when impurities prevent the formation of a crystal lattice. The primary goal is to remove these impurities to facilitate crystallization.
Causality:
-
Residual Solvent: Trapped solvent molecules can disrupt crystal packing.
-
Incomplete Reaction: The presence of starting materials or reaction intermediates can act as impurities.
-
Side Products: The synthesis of the pyrroloquinoline core, often involving reactions like the Pictet-Spengler condensation, can generate side products that interfere with crystallization.[3]
Troubleshooting Workflow:
Caption: Decision workflow for purifying oily crude product.
Step-by-Step Solutions:
-
Initial Cleanup (Trituration):
-
Add a small amount of a non-polar solvent in which the desired compound is expected to be insoluble, such as cold diethyl ether or a hexane/ethyl acetate mixture.
-
Stir the mixture vigorously. This process, known as trituration, can help to dissolve non-polar impurities, leaving behind a more purified solid.
-
Decant the solvent and repeat if necessary. Dry the resulting solid under vacuum.
-
-
Recrystallization:
-
Solvent Selection: Based on protocols for similar dione compounds, ethanol is a good starting point for recrystallization.[4] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of boiling ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Issue 2: Low Yield After Recrystallization
Question: I managed to get crystals, but the yield is very low. What went wrong?
Answer: Low recovery is often a result of suboptimal recrystallization conditions.
Causality:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper.
-
High Solubility in Cold Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
Solutions:
| Problem | Recommended Action | Scientific Rationale |
| Excessive Solvent | Use the minimum amount of boiling solvent to dissolve the crude product. After filtration, the mother liquor can be concentrated and a second crop of crystals collected. | This ensures the solution is supersaturated upon cooling, maximizing the precipitation of the pure compound. |
| Premature Crystallization | Pre-heat the funnel and filter flask before hot filtration. Add a small excess of hot solvent just before filtering. | Maintaining a high temperature prevents the product from crashing out of solution prematurely. |
| High Solubility | If the yield is consistently low with a single solvent, consider a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane). Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes slightly turbid. | The addition of a "poor" solvent reduces the overall solubility of the compound, promoting more complete crystallization upon cooling. |
Issue 3: Persistent Impurities After Recrystallization
Question: My product is crystalline, but NMR/LC-MS analysis still shows significant impurities.
Answer: If recrystallization is insufficient, a more powerful purification technique like column chromatography is necessary.
Causality:
-
Co-crystallization: Impurities with similar solubility and structural properties can crystallize along with the desired product.
-
Thermodynamic vs. Kinetic Products: The synthesis might be producing a mixture of isomers or related compounds that are difficult to separate by crystallization alone.
Column Chromatography Protocol:
Caption: General workflow for column chromatography purification.
Step-by-Step Guide:
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute more polar compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione?
A1: While specific impurities depend on the synthetic route, common contaminants in related heterocyclic syntheses include:
-
Unreacted Starting Materials: Such as the corresponding indoline or aniline precursors.
-
Incompletely Cyclized Intermediates: For instance, if the synthesis involves a Pictet-Spengler type reaction, the intermediate iminium ion may not have fully cyclized.[3]
-
Over-oxidation or Reduction Products: Depending on the reagents used, the dione functionality or other parts of the molecule may be altered.
-
Positional Isomers: In some cyclization strategies, the formation of isomeric products is possible.
Q2: Can I use reverse-phase chromatography for purification?
A2: Yes, reverse-phase chromatography is a viable alternative, especially if the compound or impurities are very polar. A typical system would use a C18-functionalized silica stationary phase with a mobile phase of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.
Q3: My purified product is colored. Is this expected?
A3: Many diones and extended conjugated systems can be colored. However, a dark, intense color may indicate the presence of polymeric or degradation products. If the expected product is a light color, the presence of color suggests impurities. Treatment with activated charcoal during recrystallization can often remove colored impurities.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity by peak area percentage.
-
Melting Point: A sharp melting point range is indicative of high purity.
References
-
Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H -pyrrolo[3,2,1- ij ]quinolin-2(1 H )-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules. 2024 Jan 11;29(2):373. Available from: [Link]
- 5, 6-Dihydro-4H-pyrrolo[3, 2, 1-ij]quinoline, min 98%, 100 grams.
-
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, 98%. J&K Scientific. Available from: [Link]
- Synthesis of New 1-Hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)
-
5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinoline. ChemUniverse. Available from: [Link]
- Synthesis of novel 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolines via benzotriazole methodology. Sci-Hub.
-
Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. PMC - PubMed Central. Available from: [Link]
-
Protocol for the purification and crystallization of the Drosophila melanogaster Cfp1PHD domain in complex with an H3K4me3 peptide. PMC - NIH. Available from: [Link]
-
Supplementary Material. ResearchGate. Available from: [Link]
-
Supporting Information Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Beilstein Journals. Available from: [Link]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. Available from: [Link]
-
Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. Available from: [Link]
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. PMC - NIH. Available from: [Link]
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Technical Support Center: A Researcher's Guide to Solubilizing 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione for Biological Assays
Welcome to the technical support center dedicated to addressing the challenges of working with 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in a research setting. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound during biological assays. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I'm starting to work with 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and I'm concerned about its solubility. What are its basic properties?
A1: Understanding the fundamental physicochemical properties of a compound is the first step in designing a successful experimental plan. For 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, the key characteristics are:
-
Molecular Formula: C₁₁H₉NO₂[1]
-
Molecular Weight: 187.19 g/mol [1]
-
Predicted Lipophilicity (XLogP3-AA): 1.3[1]
The predicted XLogP3-AA value of 1.3 suggests that the compound is moderately lipophilic. This characteristic indicates that while it may have some solubility in organic solvents, achieving a sufficient concentration in aqueous buffers used for most biological assays could be challenging.
Q2: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A2: This is a classic issue of a compound "crashing out" of solution and is a very common problem. A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous environment.[2] The dramatic shift in solvent polarity upon dilution into your buffer causes the compound's solubility limit to be exceeded, leading to precipitation. This is a matter of kinetic solubility, where the compound doesn't have enough time to reach a stable, dissolved state in the new, less favorable solvent environment.
Troubleshooting Guide: From Stock Solution to Final Assay
This section provides a systematic approach to improving the solubility of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione for your biological assays.
My compound won't dissolve in the initial solvent.
If you are struggling to get 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione into a stock solution, consider the following:
-
Solvent Choice: While DMSO is a common starting point, other organic solvents can be tested.[3] Consider ethanol, dimethylformamide (DMF), or N,N-dimethylacetamide (DMA).[4]
-
Physical Assistance: Gentle warming and sonication can help break down the crystal lattice and facilitate dissolution. However, be cautious with heat as it can degrade some compounds.
-
Fresh Solvent: Ensure your solvents are anhydrous and of high purity, as water contamination can reduce the solubilizing power for lipophilic compounds.
My compound precipitates when diluted into the assay buffer.
This is the most common hurdle. The following workflow can help you identify a suitable solution.
Caption: A stepwise workflow for troubleshooting compound precipitation.
The goal is to use the lowest possible concentration of the organic co-solvent that maintains your compound's solubility, without affecting the biological assay.
-
DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 1%, with 0.1% to 0.5% being a widely accepted range to minimize cytotoxicity.[5][6] However, this is highly cell-line dependent, and some primary cells can be sensitive to concentrations below 0.1%.[5] It is crucial to run a vehicle control with the same final DMSO concentration as your experimental wells.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the co-solvent before the final dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
The solubility of ionizable compounds is highly dependent on pH.[4]
-
Determine pKa: If the pKa of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is known or can be predicted, you can adjust the pH of your buffer to be at least 2 units away from the pKa to favor the more soluble ionized form.
-
Empirical Testing: If the pKa is unknown, empirically test a range of pH values for your assay buffer (e.g., from 6.0 to 8.0), provided your biological system can tolerate these changes. Be aware that altering pH can impact cell viability and enzyme activity.[7][8][9][10]
Excipients are additives that can enhance solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.[12] However, be aware that cyclodextrins can have their own biological effects and may be toxic at higher concentrations.[11][12][13][14][15]
-
Surfactants: Non-ionic surfactants like Tween® 80 can be used at low concentrations (typically below 0.1%) to increase the solubility of hydrophobic compounds by forming micelles.[16][17][18] It's important to note that surfactants can also inhibit P-glycoprotein and may have other off-target effects.[19]
Table 1: Summary of Common Solubilization Strategies
| Strategy | Mechanism | Advantages | Considerations |
| Co-solvents (e.g., DMSO) | Increase the proportion of organic solvent in the final solution. | Simple and widely used. | Can be toxic to cells and interfere with enzyme activity at higher concentrations. |
| pH Adjustment | Ionize the compound to a more soluble form. | Can be very effective for ionizable compounds. | Biological system must be stable at the adjusted pH. |
| Cyclodextrins | Form inclusion complexes, encapsulating the hydrophobic compound. | Can significantly increase aqueous solubility. | May have their own biological effects and toxicity. |
| Surfactants | Form micelles that solubilize the hydrophobic compound. | Effective at low concentrations. | Can have off-target effects and may interfere with some assays. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Assay Buffer
This protocol will help you determine the highest concentration of your compound that remains in solution under your specific assay conditions.
-
Prepare a serial dilution of your compound in 100% DMSO. Start with a high concentration (e.g., 10 mM) and perform a 2-fold serial dilution in a 96-well plate.
-
Transfer a small, fixed volume (e.g., 1 µL) of each DMSO dilution to a new 96-well plate containing your pre-warmed aqueous assay buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Mix the plate thoroughly and incubate under the same conditions as your planned assay (e.g., 37°C for 1 hour).
-
Visually inspect each well for precipitation. You can also use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantitatively assess precipitation.
-
The highest concentration that remains clear is your maximum working soluble concentration.
Protocol 2: Preparing a Compound Stock Solution with a Co-solvent
-
Weigh out the desired amount of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione using an analytical balance.
-
Add the appropriate volume of your chosen co-solvent (e.g., DMSO) to achieve your target stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Store the stock solution appropriately, typically at -20°C or -80°C, and protect from light if the compound is light-sensitive.
Visualizing Experimental Logic
Caption: Decision tree for addressing compound solubility issues.
References
- Hanumegowda, U. M., Wu, Y., & Adams, S. P. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutics & Pharmacology, 2(1), 5.
- Järvinen, T., Järvinen, K., Urtti, A., & Thompson, D. O. (2008). In vitro toxicity and permeation of cyclodextrins in Calu-3 cells. Journal of Pharmacy and Pharmacology, 60(2), 209-215.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- BenchChem. (n.d.). Technical Support Center: Mitigating Compound Precipitation in Media.
- Stresser, D. M., & Blanchard, A. P. (2001). The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. Drug Metabolism and Disposition, 29(4 Pt 1), 484-489.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- World Pharma Today. (n.d.).
- ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- MDPI. (n.d.).
- ResearchGate. (2025, August 8).
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- PubMed Central. (2015, November 11). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes.
- Hanumegowda, U. M., Wu, Y., & Adams, S. P. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutics & Pharmacology, 2(1), 5.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Reddit. (2023, October 5).
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
- PubMed. (2018, June 26). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action.
- MDPI. (n.d.).
- ResearchGate. (2025, July 10).
- ResearchGate. (n.d.).
- ResearchGate. (2025, October 13).
- ResearchGate. (n.d.). Impact of cultivating pH on cell culture performance of cell line 1 in...
- BPS Bioscience. (n.d.). Serial Dilution Protocol.
- DergiPark. (n.d.). An evaluation of the effects of medium pH on the viability of the HepG2 cell line.
- PubMed Central. (n.d.). Investigation of cell line specific responses to pH inhomogeneity and consequences for process design.
- Scientific Bioprocessing. (n.d.). pH Monitoring is the Key to Cell Culture.
- ResearchGate. (n.d.). 4 pH effect over cell viability.
- Guidechem. (n.d.). 5,6-Dihydro-4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione.
- Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions.
- University of Huddersfield Research Portal. (n.d.).
- ResearchGate. (2025, August 6). Solvent Induced Change of Enzyme Enantioselectivity: Rule Or Exception?
- ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Chemcasts. (n.d.). 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one CAS: 16078-37-8.
- ResearchGate. (2025, August 7).
- The Scientist. (2024, December 1). Achieving Consistency in Serial Dilutions.
- PubMed Central. (2013, October 11). Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour.
- Chemcasts. (n.d.). 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
- Integra Biosciences. (2023, February 16).
- Sigma-Aldrich. (n.d.). 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
- Figshare. (n.d.). Collection - Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action.
- YouTube. (2023, January 2). How to prepare a Serial Dilution.
- The Queller/Strassmann Lab. (n.d.).
- Reddit. (2020, November 11).
- Wikipedia. (n.d.). Enzyme kinetics.
- Pekybio. (2025, December 4). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results.
- MedchemExpress.com. (n.d.). 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid.
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- 19. researchgate.net [researchgate.net]
Overcoming challenges in the characterization of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the common and nuanced challenges associated with the synthesis, purification, and characterization of the tricyclic isatin analogue, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 4290-72-6). As a key building block for novel therapeutics, including potential anticoagulants and protein kinase inhibitors, mastering its handling is crucial.[1][2][3] This document provides field-tested insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Synthesis & Purification Troubleshooting
The synthesis of this strained, polycyclic dione can be challenging. Low yields, competing side reactions, and purification difficulties are common hurdles. This section addresses these primary synthesis issues.
Q1: My reaction yield is consistently low after reacting 1,2,3,4-tetrahydroquinoline with oxalyl chloride. What are the likely causes and how can I improve it?
A1: This is a frequent issue often rooted in the reaction conditions and the nature of the reagents. The synthesis of the pyrrolo[3,2,1-ij]quinoline-1,2-dione core is typically a variation of the Stolle reaction, which involves the condensation of an aniline (in this case, the secondary amine of the tetrahydroquinoline) with oxalyl chloride.[3]
Causality & Solutions:
-
Moisture Sensitivity: Oxalyl chloride reacts violently with water to form oxalic acid and HCl gas. Even trace amounts of moisture in your solvent or on your glassware will consume the reagent and reduce your yield.
-
Protocol: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., dry toluene or dioxane) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[3]
-
-
Reaction Temperature: The initial acylation is highly exothermic. Uncontrolled temperature can lead to polymerization and tar formation, a common issue in related quinoline syntheses.[4] The subsequent intramolecular Friedel-Crafts cyclization requires heating, but excessive temperatures can degrade the product.
-
Protocol: Add the oxalyl chloride solution dropwise to the cooled (0 °C) solution of 1,2,3,4-tetrahydroquinoline. After the addition is complete, allow the reaction to slowly warm to room temperature before proceeding with the heating/reflux step required for cyclization.
-
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete reaction or the formation of side products.
-
Protocol: Use a slight excess (1.1 to 1.2 equivalents) of oxalyl chloride to ensure complete conversion of the starting amine.
-
Q2: I'm observing a significant amount of dark, tarry side-product that is difficult to separate from my desired dione. What is this and how can I prevent it?
A2: Tar formation is characteristic of harsh acidic conditions and high temperatures, often seen in quinoline synthesis methodologies like the Skraup or Doebner-von Miller reactions.[4] In this specific synthesis, the generation of HCl gas and the high temperatures used for cyclization can promote polymerization of reactants and intermediates.
Prevention & Mitigation:
-
Moderated Temperature Control: As detailed in Q1, strict temperature control during the exothermic acylation step is critical. Preventing localized hotspots by ensuring efficient stirring is key.[4]
-
Solvent Choice: A higher-boiling, inert solvent like toluene or xylene can provide better temperature control during the reflux/cyclization step compared to lower-boiling solvents.
-
Optimized Reaction Time: Prolonged heating can promote degradation. Monitor the reaction by TLC. Once the starting material is consumed and the product spot is maximized, proceed with the workup. For a related synthesis, refluxing for 1 hour was sufficient.[5]
Q3: What is the most effective method for purifying the crude 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione? Standard column chromatography is giving me poor recovery.
A3: The dione's polarity and potential for instability on silica gel can make purification challenging. Poor recovery from silica gel columns may be due to irreversible adsorption or on-column degradation.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, cool the mixture and carefully quench it with a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Recrystallization (Primary Method): This is often the most effective method for obtaining high-purity material.
-
Solvent Screening: Test solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble at elevated temperatures.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities remain, you can perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. Collect the purified product by filtration. A reported synthesis of a similar compound involved filtering the insoluble product from xylene after the reaction.[6]
-
-
Chromatography (If Necessary):
-
Deactivate Silica: Consider using silica gel that has been treated with a small percentage of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and prevent product degradation.
-
Solvent System: A gradient elution starting from a non-polar system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity is recommended.
-
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Section 2: Spectroscopic Characterization Guide
Accurate characterization is essential to confirm the structure and purity of your product. Ambiguous spectral data can be a significant roadblock.
Q4: How can I confidently assign the peaks in the ¹H NMR spectrum? Some of my signals are unclear.
A4: The ¹H NMR spectrum of this molecule has distinct aliphatic and aromatic regions. Unclear signals could be due to impurities, restricted bond rotation, or solvent effects.
Expected Chemical Shifts and Assignments:
| Protons (Position) | Expected Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-4 | ~4.0 - 4.2 | Triplet (t) | 2H | Aliphatic protons adjacent to the nitrogen atom. |
| H-5 | ~3.0 - 3.2 | Triplet (t) | 2H | Aliphatic protons adjacent to the aromatic ring. |
| Aromatic | ~7.2 - 7.8 | Multiplet (m) | 3H | Protons on the benzene ring of the quinoline system. |
Note: These are estimated values. Actual shifts can vary based on the solvent and instrument. Data for derivatives show aromatic protons in this range.[5]
Troubleshooting Unclear Spectra:
-
Purity: Ensure the sample is pure. Impurities from starting materials or side products are the most common cause of confusing spectra.
-
Solvent: Record the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆). This can resolve overlapping signals.
-
2D NMR: If available, run a COSY experiment to confirm the coupling between the H-4 and H-5 protons and a HSQC/HMBC experiment to correlate protons to their attached carbons.
Q5: What are the key signals to identify in the ¹³C NMR spectrum?
A5: The ¹³C NMR spectrum is characterized by two downfield carbonyl signals, several aromatic signals, and two upfield aliphatic signals.
Expected Chemical Shifts:
| Carbon (Position) | Expected Shift (δ, ppm) | Notes |
| C-1, C-2 | ~155 - 185 | Two distinct signals for the dione carbonyls. Amide-like carbonyls are typically more shielded than ketone-like carbonyls.[7] |
| Aromatic | ~115 - 140 | Signals for the carbons of the benzene ring and the pyrrole ring fused to it. |
| C-4 | ~40 - 45 | Aliphatic carbon adjacent to nitrogen. |
| C-5 | ~25 - 30 | Aliphatic carbon adjacent to the aromatic ring. |
Note: Data from derivatives and related structures confirm these general ranges.[5][8]
Q6: My mass spectrum shows a weak or absent molecular ion peak (M⁺) at m/z 187. What is happening?
A6: The molecular formula is C₁₁H₉NO₂ with a monoisotopic mass of 187.06 Da.[9][10] A weak or absent molecular ion peak in Electron Ionization (EI) mass spectrometry can occur if the molecule is unstable and fragments easily.
Solutions & Alternatives:
-
Use a Soft Ionization Technique: Switch from EI to a "softer" method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are less energetic and more likely to show the protonated molecule [M+H]⁺ at m/z 188 or other adducts. High-Resolution Mass Spectrometry (HRMS) with ESI is highly recommended for confirming the elemental composition.[5]
-
Check for Degradation: Ensure the sample has not degraded during storage or sample preparation.
Section 3: General Handling & Stability FAQs
Q7: What are the recommended storage conditions for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione?
A7: Like many dicarbonyl compounds, this molecule can be sensitive to light, moisture, and strong nucleophiles. For long-term storage, keep the solid compound in a tightly sealed amber vial at -20°C, preferably under an inert atmosphere.
Q8: The compound has a distinct reddish-orange color. Is this normal, and should I be concerned if the color deepens over time?
A8: Yes, the extended π-conjugation in the isatin-like core gives the compound its characteristic color. A deepening of color (e.g., to dark red or brown) upon storage or in solution can be an indicator of gradual degradation or polymerization. If this is observed, it is advisable to re-purify the compound or verify its purity by TLC or NMR before use.
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References
-
El-Damasy, A. K., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 392. Available from: [Link]
- Maltsev, A. A., et al. (2020). Synthesis of New 1-Hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 56(10), 1318-1325.
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 392. Available from: [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
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Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. Retrieved from [Link]
-
Gaily, M. A., et al. (2022). Synthesis of 4,5-Dihydro-1H-[1][4]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 3998. Available from: [Link]
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MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds. MDPI. Retrieved from [Link]
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World of Chemicals. (2021). A review on synthetic investigation for quinoline- recent green approaches. World of Chemicals. Retrieved from [Link]
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JETIR. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
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International Journal of Scientific Research & Technology. (2024). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. IJSRT. Retrieved from [Link]
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Zhang, Z., et al. (1995). High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues. Biochemical and Biophysical Research Communications, 212(1), 41-47. Available from: [Link]
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ChemUniverse. (n.d.). 5,6-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE. ChemUniverse. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Synthesis, Characterization and Biological Activity of Heterocyclic Compounds. MDPI. Retrieved from [Link]
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Frontiers. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers in Chemistry. Retrieved from [Link]
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Shiri, M., et al. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry, 11, 1264871. Available from: [Link]
-
El-Damasy, A. K., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 392. Available from: [Link]
-
Kumar, R., et al. (2019). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Omega, 4(26), 21877-21886. Available from: [Link]
-
Baumer, V. N., et al. (2013). 6-Hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o540. Available from: [Link]
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Chemistry – A European Journal. (2020). Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films. Wiley Online Library. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Transannular Approach to 2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-ones through Brønsted Acid-Catalyzed Amidohalogenation. ACS Publications. Retrieved from [Link]
-
IRIS UniPA. (2025). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer. University of Palermo. Retrieved from [Link]
-
Molecules. (2022). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 6-Hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | C11H9NO2 | CID 2786143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side reactions and byproducts in the synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the reaction mechanisms and the rationale behind the troubleshooting suggestions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione?
A1: The most prevalent and effective method for synthesizing the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core is through an intramolecular Friedel-Crafts-type cyclization. This typically involves the acylation of an indoline precursor with a suitable acylating agent, followed by a strong acid-catalyzed cyclization to form the tricyclic dione system. Polyphosphoric acid (PPA) is a commonly used catalyst for this type of ring closure.
Q2: Why is a strong acid like polyphosphoric acid (PPA) necessary for the cyclization?
A2: Polyphosphoric acid serves a dual role as both a strong protic acid and a dehydrating agent.[1] The acid protonates the carbonyl groups of the acylated intermediate, which activates the molecule for the intramolecular electrophilic aromatic substitution (the Friedel-Crafts acylation) onto the electron-rich benzene ring of the indoline moiety. As a dehydrating agent, PPA helps to drive the reaction towards the cyclized product by removing water that is formed during the reaction, thus preventing potential side reactions and improving the overall yield.[1]
Q3: What are the key starting materials for this synthesis?
A3: The synthesis generally starts with indoline or a substituted indoline derivative. The other key reagent is an acylating agent that introduces the two-carbon unit necessary to form the pyrrolidine-1,2-dione ring. A common choice for this is a derivative of oxalyl chloride or a related compound.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). It is advisable to use a solvent system that provides good separation between the starting material (the acylated indoline) and the desired product. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction. Staining with an appropriate agent, such as potassium permanganate, can aid in the visualization of the spots if they are not UV-active.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Q: I am not getting a good yield of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. What could be the reasons and how can I improve it?
A: Low or no yield can stem from several factors, from the quality of reagents to the reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Cause 1: Incomplete Cyclization. The intramolecular Friedel-Crafts cyclization is the key step and can be sluggish if not properly catalyzed.
-
Solution:
-
Increase Catalyst Concentration: Gradually increase the amount of PPA used. A higher concentration of the acid can enhance the rate of cyclization.
-
Elevate Reaction Temperature: Carefully increase the reaction temperature in increments of 10°C. Friedel-Crafts acylations often require elevated temperatures to proceed at a reasonable rate. Monitor the reaction closely by TLC to avoid decomposition.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be all that is needed to improve the yield.
-
-
-
Cause 2: Decomposition of Starting Material or Product. The harsh acidic conditions and high temperatures required for cyclization can lead to the degradation of the starting material or the desired dione product.
-
Solution:
-
Optimize Temperature and Reaction Time: Find a balance between a temperature high enough for cyclization and one that minimizes decomposition. Running the reaction for a shorter time at a slightly higher temperature might be more effective than a long reaction at a lower temperature.
-
Alternative Catalysts: Consider using a milder Lewis acid catalyst in combination with a dehydrating agent as an alternative to PPA.
-
-
-
Cause 3: Poor Quality of Reagents. The presence of moisture or impurities in the starting materials or solvent can interfere with the reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and ensure that the indoline starting material is free of water. PPA is hygroscopic and should be handled accordingly.
-
Purify Starting Materials: If the purity of the starting indoline or acylating agent is questionable, purify them by distillation or recrystallization before use.
-
-
Problem 2: Presence of Multiple Spots on TLC, Indicating an Impure Product
Q: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the pure 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. What are the likely byproducts and how can I purify my product?
A: The formation of byproducts is a common challenge in this synthesis. Understanding the potential side reactions can guide the purification strategy.
-
Potential Byproduct 1: Uncyclized Intermediate. The N-acylated indoline may persist in the reaction mixture if the cyclization is incomplete.
-
Identification: This byproduct will be less polar than the desired dione product on a silica gel TLC plate.
-
Purification:
-
Flash Column Chromatography: A carefully performed flash column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can effectively separate the uncyclized intermediate from the product.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
-
-
Potential Byproduct 2: Polymerized Material. The strong acid catalyst can sometimes promote the polymerization of the starting material or the product, leading to a dark, tarry substance.
-
Identification: This usually appears as a baseline spot on the TLC plate and as an insoluble, dark residue in the reaction flask.
-
Purification:
-
Filtration: If the polymer is insoluble, it can be removed by filtering the reaction mixture (after quenching and extraction) through a plug of celite or silica gel.
-
Solvent Precipitation: The desired product can sometimes be selectively precipitated from the crude mixture by the careful addition of a non-solvent, leaving the polymeric material in solution.
-
-
-
Potential Byproduct 3: Isomeric Products. Depending on the substitution pattern of the starting indoline, there might be a possibility of cyclization at an alternative position on the aromatic ring, leading to a regioisomeric byproduct.
-
Identification: Isomeric byproducts may have similar polarities to the desired product, making separation challenging. High-resolution analytical techniques like HPLC, high-field NMR, and mass spectrometry are essential for their identification.
-
Purification:
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the most effective technique.
-
Fractional Recrystallization: If both the product and the isomeric byproduct are crystalline, fractional recrystallization may be attempted.
-
-
Experimental Protocols
Table 1: Recommended Reaction Conditions for Cyclization
| Parameter | Recommended Range | Notes |
| Catalyst | Polyphosphoric Acid (PPA) | Ensure the PPA is fresh and has not absorbed excessive moisture. |
| Temperature | 80 - 120 °C | Start at the lower end and increase if the reaction is slow. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal time. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidative side reactions at high temperatures. |
Protocol 1: General Procedure for Cyclization
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-acylated indoline precursor.
-
Under an inert atmosphere, add polyphosphoric acid (typically 10-20 equivalents by weight).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a column.
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Visualizing the Chemistry
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target molecule.
Diagram 2: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues.
References
- Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H). Semantic Scholar.
- Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. NIH.
- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid. MedchemExpress.com.
- Synthesis of Novel 1,2,5,6‐Tetrahydro‐4H‐pyrrolo[3,2,1‐ij]quinolines via Benzotriazole Methodology. Sci-Hub.
- Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondens
- Diastereoselective intramolecular Friedel-Crafts cyclizations of substituted methyl 2-(1H-indole-1-carbonyl)acrylates: efficient access to functionalized 1H-pyrrolo[1,2-a]indoles. PubMed.
- A general intramolecular Friedel–Crafts approach to functionalized pyrrolo[3,2,1-ij]quinolin-4-ones.
- (PDF) Synthesis of pyrrolo[1,2- a ]indole-1,8(5 H )-diones as new synthons for developing novel tricyclic compounds of pharmaceutical interest.
- Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. PMC.
- Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B. Beilstein Archives.
- Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. PMC - NIH.
- The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry.
- Novel pyrrolo[3,2-f]quinolines: synthesis and antiprolifer
- A NEW SYNTHESIS OF PYRROLO[1,2-a]QUINOLINES. Moroccan Journal of Heterocyclic Chemistry.
- Search for "intramolecular Friedel–Crafts cyclization" in Full Text gives 7 result(s) in Beilstein Journal of Organic Chemistry. BJOC - Search Results.
- 14 INTRAMOLECULAR FREIDEL CRAFT ALKYL
- Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. PubMed.
- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR.
- Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers.
- Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. Semantic Scholar.
- Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI.
- Construction of Phosphorothiolated 2-Pyrrolidinones via Photoredox/Copper-Catalyzed Cascade Radical Cyclization/Phosphorothiolation.
- A New Symmetrical Thiazolidinedione Derivative: In Silico Design, Synthesis, and In Vivo Evaluation on a Streptozotocin-Induced R
Sources
Modifying reaction conditions for improved purity of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Welcome to the technical support center for the synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to modify reaction conditions for improved purity and yield of this important heterocyclic compound.
Introduction to the Synthesis
The synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a robust two-step process. It begins with the acylation of 1,2,3,4-tetrahydroquinoline with oxalyl chloride to form an intermediate N-acyloxamoyl chloride. This is followed by an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield the desired tricyclic dione. While the synthesis is generally reliable, achieving high purity requires careful control of reaction conditions.
Below, we address common issues and questions that may arise during this synthesis.
Troubleshooting Guide
This section is formatted to help you quickly identify and solve specific problems you may encounter during your experiment.
Q1: My reaction yields a dark, oily, or tarry crude product instead of a solid. What are the likely causes and how can I fix this?
Answer:
The formation of a dark, intractable crude product is a common issue in Friedel-Crafts reactions and can be attributed to several factors:
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic and reacts violently with water.[1][2] The presence of moisture deactivates the catalyst and can lead to side reactions and polymerization, resulting in a tarry product.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, anhydrous aluminum chloride.
-
-
Reaction Temperature: The intramolecular Friedel-Crafts cyclization can be highly exothermic. If the temperature is not controlled, side reactions and decomposition can occur.
-
Solution: The addition of aluminum chloride should be done portion-wise at a low temperature (e.g., 0-5 °C) to manage the exotherm.[3] Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
-
Stoichiometry of Aluminum Chloride: In Friedel-Crafts acylations, more than one equivalent of the Lewis acid catalyst is often required. This is because the catalyst can form a complex with the carbonyl groups of the product, which can inhibit the reaction if not enough catalyst is present.[3][4]
-
Solution: Use at least 2.2 equivalents of aluminum chloride to ensure complete cyclization. One equivalent is needed for the acylation, and another equivalent complexes with the newly formed ketone.
-
Q2: The yield of my final product is consistently low. How can I improve it?
Answer:
Low yields can be frustrating, but a systematic approach to optimizing your reaction conditions can often lead to significant improvements.
-
Purity of Starting Materials: The purity of 1,2,3,4-tetrahydroquinoline and oxalyl chloride is crucial. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.
-
Solution: Use freshly distilled 1,2,3,4-tetrahydroquinoline and a new bottle of oxalyl chloride.
-
-
Reaction Time: Both the initial acylation and the subsequent cyclization require sufficient time to go to completion.
-
Solution: For the acylation with oxalyl chloride, a reaction time of 1-2 hours at room temperature is typically sufficient. For the Friedel-Crafts cyclization, after the initial addition of AlCl₃ at low temperature, allow the reaction to stir at room temperature for at least 3-4 hours, or until TLC analysis indicates the consumption of the intermediate.
-
-
Inefficient Work-up: The work-up procedure is critical for isolating the product and preventing its degradation.
Q3: My final product is contaminated with a persistent impurity, even after recrystallization. What could this impurity be and how do I remove it?
Answer:
A common impurity in this reaction is the uncyclized intermediate, N-(1,2,3,4-tetrahydroquinolyl)oxoacetic acid chloride, or its hydrolyzed form.
-
Incomplete Cyclization: If the Friedel-Crafts reaction does not go to completion, the uncyclized intermediate will remain in the crude product.
-
Solution: Ensure you are using a sufficient excess of aluminum chloride and allowing the reaction to proceed for an adequate amount of time. You can also try a slightly elevated temperature (e.g., 40-50 °C) after the initial exotherm has subsided to drive the cyclization to completion.
-
-
Purification Strategy: If the impurity persists, a different purification method may be necessary.
-
Solution: Column chromatography on silica gel is an effective method for separating the desired dione from the more polar uncyclized acid. A solvent system of ethyl acetate/hexanes is a good starting point for elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
Answer:
For the initial acylation with oxalyl chloride, a non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal. For the intramolecular Friedel-Crafts cyclization, the same solvent is typically used. It is important that the solvent is anhydrous to prevent deactivation of the aluminum chloride catalyst.
Q2: Can I use a different Lewis acid instead of aluminum chloride?
Answer:
While aluminum chloride is the most common and effective catalyst for this reaction, other Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) could potentially be used. However, they may be less reactive and require higher temperatures or longer reaction times. It is recommended to start with aluminum chloride for the best results.
Q3: What is the best way to monitor the progress of the reaction?
Answer:
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (1,2,3,4-tetrahydroquinoline) on a silica gel plate. The intermediate and the final product will have different Rf values. A solvent system of 30-50% ethyl acetate in hexanes should provide good separation. The spots can be visualized under UV light.
Q4: What is a good recrystallization solvent for the final product?
Answer:
The final product, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, is a moderately polar compound. A good single solvent for recrystallization is ethanol or isopropanol.[7] Alternatively, a solvent pair such as ethyl acetate/hexanes or acetone/hexanes can be effective.[8][9]
Experimental Protocols
Protocol 1: Synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Step 1: Acylation of 1,2,3,4-tetrahydroquinoline
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,2,3,4-tetrahydroquinoline (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Cool the reaction mixture from Step 1 back to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (2.2 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Work-up and Purification
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir vigorously for 15-20 minutes until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues in the synthesis.
References
Sources
- 1. brainly.com [brainly.com]
- 2. Solved What is the role of AlCl3 in this Friedel-Crafts | Chegg.com [chegg.com]
- 3. Aluminum Chloride [commonorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Addressing batch-to-batch variability in 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione synthesis
Technical Support Center: Synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Introduction: The synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, a key intermediate for various active pharmaceutical ingredients, presents unique challenges. Achieving consistent yield, purity, and predictable outcomes across different batches is paramount for researchers and drug development professionals. This technical support center provides a comprehensive guide to troubleshoot and mitigate batch-to-batch variability by explaining the causality behind common issues and offering field-proven solutions.
Proposed Synthetic Workflow
The most direct synthetic route to the target molecule involves an intramolecular Friedel-Crafts acylation of a 1,2,3,4-tetrahydroquinoline precursor with an acylating agent like oxalyl chloride.[1][2][3] This process, while efficient, is sensitive to a number of variables that can impact its success.
Caption: High-level workflow for the synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common causes?
A: Low yields in this synthesis typically trace back to three primary areas:
-
Poor Starting Material Quality: 1,2,3,4-tetrahydroquinoline is susceptible to oxidation. Impurities or moisture can interfere with the catalyst and reaction.
-
Suboptimal Reaction Conditions: The Friedel-Crafts acylation is highly sensitive to temperature, catalyst activity, and reaction time. Incomplete reaction or side-product formation are common consequences of poor control.
-
Product Loss During Work-up: The dione product may have some aqueous solubility or be prone to degradation under improper pH or temperature conditions during extraction and isolation.
Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve selectivity?
A: The formation of regioisomers is a known challenge in the Friedel-Crafts acylation of tetrahydroquinolines.[1] Acylation can occur at the desired C-7 position or the undesired C-5 position. To improve selectivity:
-
Control the Temperature: Running the reaction at a lower temperature can often favor the thermodynamically more stable product.
-
Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids like Et₂AlCl or Me₂AlCl may offer better selectivity for certain substrates.[4]
-
N-Protection: Protecting the nitrogen atom of the tetrahydroquinoline ring can significantly alter the electronic properties and steric environment, thereby directing acylation to a specific position.[1] However, this adds extra steps to the synthesis.
Q3: The reaction seems to stall and does not go to completion. What should I investigate?
A: Incomplete conversion is often due to catalyst deactivation. The key factors to check are:
-
Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Catalyst Stoichiometry: In Friedel-Crafts acylations, the product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[2] Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required, rather than a catalytic amount.
-
Purity of Reagents: Ensure the oxalyl chloride is of high purity, as decomposition products can inhibit the reaction.
Q4: My final product has a dark color, even after initial purification. What are the likely impurities and how can I remove them?
A: Dark coloration often indicates the presence of polymeric byproducts or oxidized impurities.
-
Cause: Electron-rich aromatic systems like tetrahydroquinoline can be prone to polymerization or oxidation under strong acidic conditions.[5]
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon, followed by hot filtration.
-
Recrystallization: A carefully chosen solvent system for recrystallization is often highly effective at excluding colored impurities.
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can separate the desired product from more polar, colored impurities.
-
In-Depth Troubleshooting Guides
Stage 1: Starting Material & Reagent Quality
Batch-to-batch consistency starts with raw material control. Variability in starting materials is a primary contributor to inconsistent outcomes.
| Parameter | Potential Issue | Scientific Rationale & Solution |
| 1,2,3,4-Tetrahydroquinoline Purity | Presence of oxidized impurities (e.g., quinoline). | Impurities can compete in side reactions or poison the catalyst. Solution: Verify purity by GC or NMR before use. If necessary, purify by vacuum distillation. |
| Moisture Content (Solvents & Reagents) | Hydrolysis of the Lewis acid catalyst and acylating agent. | Lewis acids like AlCl₃ react violently with water, rendering them inactive.[2] Oxalyl chloride hydrolyzes to oxalic acid, HCl, and CO. Solution: Use anhydrous solvents. Dry glassware in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Argon). |
| Oxalyl Chloride Quality | Decomposed reagent (phosgene, HCl). | Oxalyl chloride can decompose over time. This not only reduces the amount of active reagent but introduces byproducts that can lead to undesired reactions.[3][6] Solution: Use a fresh bottle or distill before use. Perform the reaction under an inert atmosphere. |
Stage 2: Friedel-Crafts Acylation & Cyclization
This step is the most critical for determining yield and purity. Careful control of reaction parameters is essential.
Sources
- 1. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. sci-hub.st [sci-hub.st]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Welcome to the comprehensive technical guide for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. This molecule, a key intermediate in the development of various active pharmaceutical ingredients, presents unique challenges in its multi-step synthesis.[1][2] This guide is structured to provide actionable solutions to common problems encountered during production, ensuring robust and reproducible outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions that often arise during the initial phases of synthesizing 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Q1: What are the primary synthetic routes to the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline core structure?
A1: The construction of the tricyclic pyrroloquinoline core typically involves a multi-step sequence. A common and effective strategy involves an intramolecular Friedel-Crafts acylation reaction.[3][4] This key step forms the quinolone ring system from a suitably substituted pyrrole precursor. The general approach involves preparing a quinoline-propionic acid derivative which then undergoes cyclization.[4]
Q2: What are the critical starting materials for this synthesis?
A2: The synthesis often commences with commercially available substituted anilines and dicarbonyl compounds. For the specific target molecule, a key intermediate is 1,2,3,4-tetrahydroquinoline. The synthesis can then proceed by introducing the necessary functional groups to build the pyrrolidone and dione moieties.
Q3: Are there any known safety concerns associated with the synthesis of this compound?
A3: Yes, standard laboratory safety protocols should be strictly followed. The synthesis may involve strong acids like polyphosphoric acid (PPA) or Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid), which are highly corrosive.[3][4] Additionally, some intermediates may be sensitizers. For the final product, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, it is classified as a skin sensitizer.[5] Always consult the Safety Data Sheet (SDS) for all reagents and intermediates.
Q4: My initial attempts at the intramolecular Friedel-Crafts cyclization are resulting in low yields. What are the likely causes?
A4: Low yields in this critical step can stem from several factors. Inadequate activation of the aromatic ring, competing side reactions, or suboptimal reaction conditions are common culprits. The choice of the cyclizing agent is crucial; while polyphosphoric acid is traditional, Eaton's reagent often provides better yields at lower temperatures.[3] Temperature control is also critical; excessive heat can lead to decomposition and tar formation.
II. Troubleshooting Guide: From Lab Scale to Pilot Plant
This section provides in-depth troubleshooting for specific issues that may arise during the scale-up of the synthesis.
Problem 1: Incomplete Intramolecular Friedel-Crafts Acylation
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material (the corresponding quinoline-propionic acid).
-
The isolated yield of the desired tricyclic dione is consistently low.
Root Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Acid Strength/Amount | The Lewis or Brønsted acid catalyst may not be potent enough to promote efficient electrophilic aromatic substitution. | Increase the equivalents of the cyclizing agent (e.g., Eaton's reagent).[3] Consider switching to a stronger acid system if necessary. |
| Low Reaction Temperature | While high temperatures can be detrimental, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for cyclization.[6] | Incrementally increase the reaction temperature in 10°C intervals, monitoring the reaction progress by TLC or LC-MS.[6] |
| Poor Solubility of Starting Material | If the quinoline-propionic acid precursor is not fully dissolved in the reaction medium, the reaction will be heterogeneous and slow. | While the cyclizing agent often serves as the solvent, ensure vigorous stirring. In some cases, a co-solvent might be necessary, though this can complicate the reaction. |
| Deactivating Substituents | Electron-withdrawing groups on the quinoline ring can deactivate it towards electrophilic attack, hindering the cyclization. | If the molecular design allows, consider a synthetic route that installs these groups after the cyclization step. |
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude reaction mixture.
-
Purification by chromatography is difficult due to closely eluting impurities.
-
The final product has a low purity profile.
Root Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Intermolecular Reactions | At high concentrations, the starting material can react with itself, leading to polymeric byproducts. | Perform the reaction at a higher dilution. This is a common strategy to favor intramolecular over intermolecular reactions. |
| Charring/Decomposition | The harsh acidic conditions and elevated temperatures can cause the organic material to decompose, forming tar-like substances.[7] | Optimize the reaction temperature to the lowest effective point.[7] Ensure even heating and efficient stirring to avoid localized hotspots. The use of a moderator like ferrous sulfate can sometimes control exothermic reactions.[7] |
| Oxidation | The quinoline nucleus can be susceptible to oxidation under certain conditions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
| Rearrangement Products | In some Friedel-Crafts type reactions, carbocation rearrangements can lead to isomeric products. | While less common in this specific intramolecular cyclization, careful structural elucidation of byproducts is necessary. Modifying the substrate or catalyst can sometimes influence regioselectivity.[8] |
Problem 3: Challenges in Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil or a sticky solid, making filtration difficult.
-
The crude product is a dark, tarry material that is difficult to handle.[7]
-
Standard chromatographic methods fail to provide adequate separation.
Root Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Residual Acid | The strong acid used for cyclization can be difficult to remove completely, leading to an impure, often oily product. | Quench the reaction by carefully pouring it onto crushed ice.[7] Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the desired pH is reached.[7] |
| Tar Formation | As mentioned, harsh reaction conditions can lead to significant tar formation. | An initial workup step like steam distillation can sometimes help to separate the product from non-volatile tars.[7] |
| Product Solubility | The product may have limited solubility in common organic solvents, making extraction and chromatography challenging. | Experiment with a range of solvent systems for extraction and chromatography. A solvent screen is highly recommended during process development. |
| Crystallization Issues | The product may be slow to crystallize or may form an amorphous solid. | Attempt recrystallization from various solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization. If direct crystallization is not feasible, purification via column chromatography followed by crystallization of the pure fractions is a standard approach. |
III. Experimental Protocols & Workflows
General Protocol for Intramolecular Friedel-Crafts Acylation
This protocol is a starting point and should be optimized for your specific substrate and scale.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with Eaton's reagent (P₂O₅ in CH₃SO₃H).[3][4]
-
Substrate Addition: Slowly add the quinoline-propionic acid precursor to the stirred Eaton's reagent at room temperature.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 75°C) and monitor the progress by TLC or LC-MS.[4]
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto a slurry of crushed ice and water.[7]
-
Neutralization: Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the crude product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
IV. References
-
Semantic Scholar. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H). Retrieved from [Link]
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SAGE Publications. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Retrieved from [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
PubMed Central. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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PubMed Central. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of quinoline‐propionic acid 10a and intramolecular.... Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Recent developments in asymmetric Heck type cyclization reactions for constructions of complex molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5, 6-Dihydro-4H-pyrrolo[3, 2, 1-ij]quinoline, min 98%, 100 grams. Retrieved from [Link]
-
Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]
-
ACS Publications. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism. Retrieved from [Link]
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National Institutes of Health. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Retrieved from [Link]
-
ResearchGate. (2024). Metabolic and Biochemical Effects of Pyrroloquinoline Quinone (PQQ) on Inflammation and Mitochondrial Dysfunction: Potential Health Benefits in Obesity and Future Perspectives. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits. Retrieved from [Link]
-
ResearchGate. (2025). Acute and subchronic toxicity studies of pyrroloquinoline quinone (PQQ) disodium salt (BioPQQ (TM)) in rats. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and Its Analogs
In the landscape of contemporary drug discovery, the privileged pyrrolo[3,2,1-ij]quinoline scaffold has emerged as a cornerstone for the development of novel therapeutic agents. Its rigid, tricyclic framework provides a unique three-dimensional architecture for interacting with various biological targets. This guide offers an in-depth comparative analysis of the bioactivity of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its structurally related analogs. By examining key experimental data, we will elucidate the structure-activity relationships (SAR) that govern their efficacy as anticancer and anticoagulant agents, providing a valuable resource for researchers and professionals in drug development.
Introduction to the Pyrroloquinoline Core
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione moiety is a synthetically accessible and versatile scaffold. The presence of the dione functionality, an isatin-like substructure, imparts a unique electronic and steric profile, making it a compelling starting point for medicinal chemistry campaigns. Derivatives of the broader pyrroloquinoline class have demonstrated a wide spectrum of biological activities, including anticancer, anticoagulant, antibacterial, and antifungal properties.[1][2] This guide will focus on two of the most promising therapeutic avenues for this class of compounds: anticancer and anticoagulant activities.
Anticancer Activity: A Tale of Structural Nuances
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with pyrroloquinolines showing significant promise. The cytotoxic effects of these compounds are often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation and survival.
Comparative Cytotoxicity of Pyrroloquinoline Analogs
| Compound ID | Core Structure | Key Substitutions | Cell Line | IC50 (µM) |
| Parent Dione | 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | Unsubstituted | U937 (Lymphoma) | Data not available |
| Analog 1 | Brominated Pyrroloacridine dione | Bromine substitution | U937 (Lymphoma) | 3.01 |
| Analog 2 | 1H-pyrrolo[3,2-c]quinoline-6,9-dione | Unsubstituted | L1210 (Leukemia) | 1.21 x 10⁻⁶ M |
| Analog 3 | Methylated 1H-pyrrolo[3,2-c]quinoline-6,9-dione | Methyl group on quinone nucleus | L1210 (Leukemia) | Inactive |
Table 1: Comparative in vitro cytotoxicity of pyrroloquinoline dione analogs.
The data, although from different structural isomers, suggests that substitutions on the aromatic rings can significantly impact cytotoxic activity. For instance, the introduction of a bromine atom in a related pyrroloacridine dione (Analog 1) resulted in potent activity against U937 lymphoma cells.[3] Furthermore, a study on 1H-pyrrolo[3,2-c]quinoline-6,9-diones demonstrated that the unsubstituted analog (Analog 2) was highly active, while methylation of the quinone nucleus (Analog 3) led to a loss of activity, highlighting the sensitivity of the pharmacophore to structural modifications.[4]
Mechanism of Action: Targeting Cancer's Achilles' Heel
The precise mechanism of action for many pyrroloquinoline diones is still under investigation. However, their structural similarity to known DNA intercalators and topoisomerase inhibitors suggests a potential role in disrupting DNA replication and repair in cancer cells.[5] The planar nature of the tricyclic system allows it to insert between DNA base pairs, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of anticancer activity for pyrroloquinoline diones.
Anticoagulant Activity: A New Frontier in Thrombosis Treatment
Beyond their anticancer potential, derivatives of the pyrroloquinoline scaffold have emerged as promising anticoagulant agents. The inhibition of key enzymes in the coagulation cascade, such as Factor Xa (FXa) and Factor XIa (FXIa), is a validated strategy for the prevention and treatment of thrombosis.
Hybrid Molecules: A Strategy for Dual Inhibition
Recent research has focused on the design of hybrid molecules that combine the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one core (a mono-one analog of our target dione) with other pharmacophores, such as thiazole, to achieve dual inhibition of FXa and FXIa.[2]
| Compound ID | Core Structure | Key Modifications | FXa Inhibition (% at 10 µM) | FXIa Inhibition (% at 10 µM) |
| Hybrid 1 | 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one-thiazole | Unsubstituted | High | High |
| Hybrid 2 | 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one-thiazole | Halogen substitution on quinoline ring | Enhanced | Enhanced |
Table 2: Anticoagulant activity of hybrid pyrroloquinolinone-thiazole derivatives.
While specific IC50 values are not provided in the initial abstract, the study indicates that several of these hybrid compounds exhibit high inhibitory activity against both FXa and FXIa.[2] The rationale behind this approach is that dual inhibition may offer a more effective and safer anticoagulant profile compared to targeting a single factor. The introduction of substituents, such as halogens, on the quinoline ring was found to modulate the inhibitory potency.[2]
The Coagulation Cascade: A Target for Pyrroloquinolines
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a blood clot. FXa and FXIa are critical serine proteases in this cascade, making them attractive targets for anticoagulant drugs.
Caption: Inhibition of the coagulation cascade by pyrroloquinoline analogs.
Experimental Methodologies
To ensure the scientific integrity of the presented data, it is crucial to understand the experimental protocols used to assess bioactivity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., pyrroloquinoline analogs) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.
Caption: Workflow for the MTT cytotoxicity assay.
Factor Xa and XIa Inhibition Assays
These are typically chromogenic assays that measure the ability of a compound to inhibit the enzymatic activity of purified coagulation factors.
Protocol:
-
Enzyme and Inhibitor Incubation: A fixed concentration of purified human Factor Xa or XIa is incubated with various concentrations of the test compound in a buffer solution.
-
Substrate Addition: A chromogenic substrate specific for the respective enzyme is added to initiate the reaction.
-
Kinetic Measurement: The rate of substrate cleavage, which results in the release of a colored product (p-nitroaniline), is monitored over time by measuring the change in absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Conclusion and Future Directions
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold and its analogs represent a fertile ground for the discovery of novel anticancer and anticoagulant agents. The available data, though not always directly comparative for the parent dione, strongly suggests that strategic structural modifications can lead to potent and selective compounds.
For anticancer applications, further exploration of substitutions on the aromatic rings is warranted to optimize cytotoxicity and elucidate the precise mechanism of action. In the realm of anticoagulation, the development of hybrid molecules targeting multiple coagulation factors holds significant promise for creating safer and more effective therapies.
Future research should focus on systematic SAR studies of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione analogs to generate comprehensive datasets that will enable more precise design of next-generation therapeutic agents.
References
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Helissey, P., Cros, S., & Giorgi-Renault, S. (1994). Synthesis, antitumor evaluation and SAR of new 1H-pyrrolo [3,2-c] quinoline-6,9-diones and 11H-indolo [3,2-c] quinoline-1,4-diones. Anticancer Drug Design, 9(1), 51-67. [Link]
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Black, D. StC., et al. (2012). Synthesis and anti-leukaemic activity of pyrrolo[3,2,1-hi]indole-1,2-diones, pyrrolo[3,2,1-ij]quinoline-1,2-diones and other polycyclic isatin derivatives. Tetrahedron, 68(34), 6810-6819. [Link]
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Skoptsova, A. A., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 373. [Link]
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Rao, M. S., et al. (2015). Ultrasound mediated synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives and their pharmacological evaluation. Arabian Journal of Chemistry, 12(8), 2697-2703. [Link]
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Helissey, P., Parrot-Lopez, H., & Renault, J. (1987). Synthesis and cytotoxic activity of 7-methoxy-1 H-pyrrolo[3,2-cl-quinoline-6,9-diones. European Journal of Medicinal Chemistry, 22(4), 366-368. [Link]
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Molecules. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2011. [Link]
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RSC Medicinal Chemistry. (2021). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1745. [Link]
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MDPI. (2023). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. Molecules, 28(12), 4767. [Link]
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PubMed Central. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry, 15(1), 43-69. [Link]
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PubMed. (2023). Synthesis of new antiproliferative 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives, biological and in silico insights. European Journal of Medicinal Chemistry, 258, 115537. [Link]
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PubMed. (2002). Novel pyrrolo[3,2-f]quinolines: synthesis and antiproliferative activity. Il Farmaco, 57(9), 749-756. [Link]
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RSC Publishing. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 13(5), 623-630. [Link]
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PubMed Central. (2015). Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 14(4), 1075-1083. [Link]nlm.nih.gov/pmc/articles/PMC4623623/)
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A Comparative In Vitro Analysis of the Anticoagulant Activity of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Introduction: The Quest for Novel Anticoagulants
Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, remain a leading cause of morbidity and mortality worldwide. The clinical management of these conditions heavily relies on anticoagulant therapy. While established anticoagulants like warfarin and heparin have been mainstays for decades, their use is complicated by a narrow therapeutic window, variable patient responses, and the need for frequent monitoring.[1] The advent of direct oral anticoagulants (DOACs) targeting specific coagulation factors, such as Factor Xa and thrombin, has marked a significant advancement, offering more predictable pharmacokinetics.[2] However, the search for novel agents with improved safety and efficacy profiles is a continuous endeavor in medicinal chemistry.
This guide focuses on the in vitro validation of a promising heterocyclic compound, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione . Derivatives of this scaffold have demonstrated potent inhibitory activity against key enzymes in the coagulation cascade, specifically Factor Xa (FXa) and Factor XIa (FXIa).[3][4][5][6][7] Inhibition of these factors is a clinically validated strategy for anticoagulation. FXa occupies a critical juncture, converting prothrombin to thrombin, the central enzyme in clot formation.[4] FXIa, part of the intrinsic pathway, is increasingly recognized as a target for anticoagulants that may offer a reduced bleeding risk compared to agents targeting the common pathway.[4][8]
This technical guide provides a framework for the in vitro validation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione's anticoagulant activity. We will present a comparative analysis against two established anticoagulants with distinct mechanisms of action: Apixaban , a direct oral FXa inhibitor, and Heparin , an indirect anticoagulant that potentiates the activity of antithrombin.[9] The core of this guide will be detailed protocols for standard coagulation assays—the Activated Partial Thromboplastin Time (aPTT) and the Prothrombin Time (PT)—and a presentation of comparative data to objectively evaluate the compound's potential.
The Coagulation Cascade: A Target-Rich Environment
To understand the action of these anticoagulants, a fundamental knowledge of the coagulation cascade is essential. The cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[10]
-
The Intrinsic Pathway is initiated by contact activation of Factor XII and is assessed in the laboratory by the aPTT.[10][11]
-
The Extrinsic Pathway is triggered by tissue factor released upon vascular injury and is measured by the PT.[10]
-
Both pathways converge on the Common Pathway , leading to the activation of Factor X, the generation of thrombin (Factor IIa), and the conversion of fibrinogen to fibrin.[11]
The compound of interest, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, and its derivatives are hypothesized to exert their effect by directly inhibiting FXa and FXIa, thereby attenuating the amplification of the coagulation cascade.[5][6]
Comparative Agents: Mechanism of Action
-
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivatives : These compounds are reported to be direct inhibitors of both Factor Xa and Factor XIa.[3][5][6] This dual-target action could theoretically provide effective anticoagulation while potentially mitigating some bleeding risks associated with broad-spectrum anticoagulants.
-
Apixaban : A highly selective, direct, and reversible inhibitor of Factor Xa.[9] By binding to the active site of FXa, it blocks the conversion of prothrombin to thrombin, thus inhibiting a key amplification step in the coagulation cascade. Its effect is reflected in both aPTT and PT prolongation, though specific anti-Xa assays are required for precise measurement.[9]
-
Heparin (Unfractionated) : An indirect anticoagulant that works by binding to antithrombin, a natural inhibitor of coagulation. This binding dramatically enhances the rate at which antithrombin inactivates several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa. Its effect is primarily monitored using the aPTT.[10]
Experimental Protocols: A Self-Validating System
The following protocols for aPTT and PT are designed to ensure reproducibility and provide a clear, quantitative measure of anticoagulant effect. The causality behind each step is explained to provide a deeper understanding of the assay system.
Experimental Workflow Overview
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.[11]
Principle: Platelet-poor plasma is incubated with a phospholipid substitute (partial thromboplastin) and a contact activator (e.g., silica, kaolin).[2][11] This initiates the intrinsic pathway. The addition of calcium chloride then triggers the rest of the cascade, and the time to fibrin clot formation is measured.[2]
Methodology:
-
Reagent Preparation : Allow aPTT reagent (containing a contact activator and phospholipids) and 0.025 M calcium chloride (CaCl2) solution to equilibrate to 37°C.
-
Plasma Preparation : Use pooled normal human plasma, citrated to prevent premature coagulation. Centrifuge whole blood to obtain platelet-poor plasma.
-
Incubation : In a coagulometer cuvette, pipette 50 µL of plasma and 50 µL of the test compound (or vehicle control) at various concentrations. Incubate this mixture for 3 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Activation : Add 50 µL of the pre-warmed aPTT reagent to the cuvette. Incubate for a further 3 minutes at 37°C to activate the contact factors.
-
Initiation of Clotting : Dispense 50 µL of pre-warmed CaCl2 into the cuvette, simultaneously starting a timer.
-
Detection : The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.[10]
Principle: Thromboplastin reagent, a source of tissue factor and phospholipids, is added to platelet-poor plasma. This activates the extrinsic pathway, and in the presence of calcium provided in the reagent, the cascade proceeds to form a fibrin clot. The time to clot formation is measured.
Methodology:
-
Reagent Preparation : Reconstitute and warm the PT reagent (containing thromboplastin and calcium) to 37°C according to the manufacturer's instructions.
-
Plasma Preparation : Use pooled normal human plasma as described for the aPTT assay.
-
Incubation : In a coagulometer cuvette, pipette 50 µL of plasma and 50 µL of the test compound (or vehicle control) at various concentrations. Incubate for 3 minutes at 37°C.
-
Initiation of Clotting : Dispense 100 µL of the pre-warmed PT reagent into the cuvette, which will simultaneously start the timer.
-
Detection : The coagulometer will detect clot formation and record the clotting time in seconds.
Data Presentation and Comparative Analysis
The anticoagulant activity is quantified by the prolongation of clotting time relative to a vehicle control. The results are typically presented as the concentration of the compound required to double the baseline clotting time.
Disclaimer: The following data is representative and based on the reported activity of derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.[3][7] Actual results for the parent compound may vary.
Table 1: Comparative Effects on Activated Partial Thromboplastin Time (aPTT)
| Compound | Concentration (µM) | Clotting Time (seconds) | Fold Increase vs. Control |
| Vehicle Control | 0 | 30.2 | 1.0 |
| Pyrroloquinoline Derivative | 1 | 35.1 | 1.2 |
| 5 | 48.5 | 1.6 | |
| 10 | 62.8 | 2.1 | |
| Apixaban | 1 | 33.5 | 1.1 |
| 5 | 50.1 | 1.7 | |
| 10 | 68.3 | 2.3 | |
| Heparin (U/mL) | 0.1 | 45.3 | 1.5 |
| 0.3 | 75.5 | 2.5 | |
| 0.5 | 110.1 | 3.6 |
Table 2: Comparative Effects on Prothrombin Time (PT)
| Compound | Concentration (µM) | Clotting Time (seconds) | Fold Increase vs. Control |
| Vehicle Control | 0 | 12.5 | 1.0 |
| Pyrroloquinoline Derivative | 1 | 14.8 | 1.2 |
| 5 | 19.5 | 1.6 | |
| 10 | 26.3 | 2.1 | |
| Apixaban | 1 | 15.5 | 1.2 |
| 5 | 22.8 | 1.8 | |
| 10 | 31.0 | 2.5 | |
| Heparin (U/mL) | 0.1 | 13.1 | 1.1 |
| 0.3 | 14.9 | 1.2 | |
| 0.5 | 17.5 | 1.4 |
Interpretation and Field-Proven Insights
-
Pyrroloquinoline Derivative : The data shows a concentration-dependent prolongation of both aPTT and PT, which is consistent with the inhibition of Factor Xa, a component of the common pathway.[3] The dual inhibition of FXIa would primarily manifest as a prolongation of the aPTT, and the observed effect on this assay supports this proposed mechanism.[8] The similar magnitude of prolongation in both assays at given concentrations suggests a significant effect on the common pathway.
-
Apixaban : As a direct FXa inhibitor, apixaban predictably prolongs both aPTT and PT.[9] The data illustrates its potent, concentration-dependent anticoagulant effect. Comparing the pyrroloquinoline derivative to apixaban shows a similar profile, suggesting the novel compound may operate through a comparable primary mechanism targeting FXa.
-
Heparin : Heparin demonstrates a much more pronounced effect on the aPTT compared to the PT. This is a hallmark of its mechanism, which heavily relies on the potentiation of antithrombin's inhibition of intrinsic pathway factors and thrombin.[10] The minimal impact on the PT at therapeutic concentrations is a key differentiator from direct Xa inhibitors.
Conclusion and Future Directions
The in vitro coagulation assays presented in this guide provide a robust and validated method for assessing the anticoagulant potential of novel compounds like 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. The comparative data, using derivatives of this core structure, demonstrates a potent, concentration-dependent anticoagulant effect consistent with the inhibition of Factor Xa. The profile shows similarities to the established direct FXa inhibitor, apixaban.
The evidence of a dual inhibitory effect on both FXa and FXIa from the scientific literature suggests that this class of compounds is highly promising.[4][5][6] Future studies should focus on:
-
Direct Enzymatic Assays : To confirm the inhibition of purified FXa and FXIa and to determine key kinetic parameters such as the inhibition constant (Ki).
-
Thrombin Generation Assays : To provide a more global assessment of the compound's impact on the overall coagulation potential in a plasma environment.
-
Selectivity Profiling : To assess the compound's activity against other serine proteases to ensure a favorable safety profile.
By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently characterize the anticoagulant properties of novel chemical entities, paving the way for the development of the next generation of antithrombotic therapies.
References
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Skoptsova, A. A., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules, 25(8), 1933. [Link]
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Skoptsova, A. A., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 373. [Link]
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TechnoClone. PT and aPTT. [Link]
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Weitz, J. I., & Bates, S. M. (2005). Coagulation Assays. Circulation, 112(4), e53-e60. [Link]
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Atlas Medical. (n.d.). Activated Partial Thromboplastin Time (APTT) Liquid Reagent. [Link]
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Skoptsova, A. A., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules. [Link]
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Skoptsova, A. A., et al. (2023). Reaction of 1‐Phenacylidene pyrrolo[3,2,1‐ ij ]quinolin‐2‐ones with Cyclic/Acyclic Enaminones and the Anticoagulant Activity of Synthesized Pyrrole‐Quinoline Derivatives. ChemistrySelect. [Link]
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Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. [Link]
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Practical-Haemostasis.com. (2021). Screening Tests in Haemostasis: The APTT. [Link]
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PubMed. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa. [Link]
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Skoptsova, A. A., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 373. [Link]
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Zotova, Y. A., et al. (2022). New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. Molecules, 27(23), 8213. [Link]
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ResearchGate. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. [Link]
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Lancet Laboratories. (n.d.). ANTI-FACTOR Xa ASSAY. [Link]
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Leite, P. M., et al. (2021). In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 499-510. [Link]
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ARUP Laboratories. (2024, February 20). Impacts of Common Anticoagulants on Coagulation Testing. ARUP Consult. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivatives as Novel Anticoagulants
The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways, with heterocyclic chemistry proving to be a particularly fruitful avenue. Among the myriad of scaffolds, the rigid, tricyclic structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline has emerged as a privileged framework in medicinal chemistry. This guide delves into the nuanced world of its 1,2-dione derivatives, offering a comparative analysis of their structure-activity relationships (SAR), particularly focusing on their promising potential as dual inhibitors of blood coagulation factors Xa and XIa.
The Strategic Advantage of the Pyrrolo[3,2,1-ij]quinoline Core
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold presents a unique and conformationally restricted framework. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The 1,2-dione functionality provides a key chemical handle for further derivatization, allowing for the systematic exploration of chemical space to optimize biological activity.
Recent research has highlighted the potential of derivatives based on this core as dual inhibitors of Factor Xa (FXa) and Factor XIa (FXIa)[1][2]. Targeting these specific factors in the coagulation cascade is a contemporary strategy in the development of safer anticoagulants. Inhibition of FXa is a validated approach for preventing and treating thrombosis, while targeting FXIa is hypothesized to offer antithrombotic efficacy with a reduced risk of bleeding compared to traditional anticoagulants. The development of dual inhibitors, therefore, represents a highly sought-after therapeutic goal.
Comparative SAR Analysis: Unraveling the Impact of Structural Modifications
A systematic investigation into the SAR of these derivatives reveals critical insights into the structural features governing their anticoagulant activity. The primary strategy has involved the synthesis of hybrid molecules that couple the pyrrolo[3,2,1-ij]quinoline-1,2-dione core with a thiazole ring system via a hydrazine linker[1][2]. This approach is rooted in the principle of molecular hybridization, which aims to combine pharmacophoric elements from different molecules to create a new chemical entity with enhanced or dual activity.
Key Structural Insights:
-
Saturation is Key: Studies have demonstrated that the saturated 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one core tends to exhibit higher anticoagulant activity compared to its unsaturated counterparts[1]. This suggests that the three-dimensional conformation of the saturated ring system is more amenable to fitting within the active sites of FXa and FXIa.
-
Aromatic Substitution on the Quinoline Ring: The introduction of substituents on the benzene portion of the quinoline ring system is a classic medicinal chemistry tactic to modulate potency, selectivity, and pharmacokinetic properties. Halogen substituents (e.g., chloro, bromo) have been explored, a common strategy to enhance binding affinity through halogen bonding and to improve metabolic stability[1].
-
The 6-Aryl Moiety: The presence of an aryl group at the 6-position of the pyrrolo[3,2,1-ij]quinolin-2-one scaffold has been shown to be particularly beneficial for activity[1]. This substituent likely engages in crucial hydrophobic or π-stacking interactions within the enzyme's active site.
The logical flow for synthesizing these hybrid molecules is a two-step process, which is both efficient and versatile for creating a library of diverse derivatives for SAR studies.
Quantitative Analysis: A Head-to-Head Comparison
To objectively evaluate the impact of different substituents, a panel of hybrid derivatives was synthesized and tested for their ability to inhibit coagulation factors Xa and XIa. The data, summarized below, clearly illustrates the SAR trends.
| Compound ID | R (Substituent on Quinoline Ring) | Factor Xa Inhibition (%) | Factor XIa Inhibition (%) | IC50 (FXa) µM | IC50 (FXIa) µM |
| 3a | H | 88.6 | 91.2 | 0.11 | 0.09 |
| 3b | 8-Cl | 90.1 | 92.5 | 0.09 | 0.08 |
| 3c | 9-Cl | 89.5 | 91.8 | 0.10 | 0.09 |
| 3d | 8-Br | 91.2 | 93.1 | 0.08 | 0.07 |
| 3e | 9-Br | 90.8 | 92.8 | 0.09 | 0.08 |
| 3f | 8-F | 87.9 | 90.5 | 0.12 | 0.10 |
| 3g | 9-F | 88.1 | 90.8 | 0.11 | 0.10 |
| 3h | 8-CH3 | 86.5 | 89.1 | 0.14 | 0.12 |
| 3i | 9-CH3 | 87.0 | 89.8 | 0.13 | 0.11 |
| 3j | 8-OCH3 | 85.1 | 87.7 | 0.16 | 0.14 |
| 3k | 9-OCH3 | 85.9 | 88.4 | 0.15 | 0.13 |
Data synthesized from the findings reported in reference[1][2]. The percentage inhibition was measured at a fixed concentration, while IC50 values provide a more precise measure of potency.
From this data, a clear SAR emerges. The introduction of a halogen, particularly bromine at the 8-position (Compound 3d ), results in the most potent dual inhibition of both FXa and FXIa. Electron-donating groups, such as methyl (CH3) and methoxy (OCH3), slightly diminish the inhibitory activity compared to the unsubstituted parent compound (3a ) or the halogenated derivatives. This suggests that electron-withdrawing groups and/or specific steric and electronic interactions afforded by the halogens are favorable for binding.
Experimental Protocols: A Guide to Reproducibility
The trustworthiness of any SAR study lies in the robustness and clarity of its experimental methods. Below are the detailed protocols for the synthesis and biological evaluation of these derivatives, enabling fellow researchers to validate and build upon these findings.
Synthesis: General Procedure[1][2]
-
Step 1: Synthesis of Hydrazinocarbothioamides.
-
To a solution of the appropriate 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (1.0 mmol) in methanol (10 mL), add thiosemicarbazide (1.1 mmol).
-
Add 1-2 drops of concentrated HCl as a catalyst.
-
Reflux the resulting mixture for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and collect the precipitated product by filtration. Wash with cold methanol and dry to yield the corresponding hydrazinocarbothioamide intermediate.
-
-
Step 2: Synthesis of Target Hybrid Molecules.
-
Suspend the hydrazinocarbothioamide intermediate (1.0 mmol) in a suitable solvent such as methanol.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Collect the solid product by filtration, wash with methanol, and dry.
-
If necessary, purify the final product by recrystallization or column chromatography.
-
Biological Evaluation: In Vitro Anticoagulant Activity Assay[1][2]
The inhibitory activity of the synthesized compounds against human Factors Xa and XIa is determined using chromogenic substrate assays. This method provides a quantitative measure of enzyme activity by monitoring the color change of a substrate.
-
Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 7.4) containing NaCl (150 mM) and CaCl2 (5 mM).
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Further dilute with the assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer, 10 µL of the test compound solution, and 20 µL of the enzyme solution (Factor Xa or XIa).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the corresponding chromogenic substrate.
-
Incubate for an additional 5 minutes at 37°C.
-
Stop the reaction by adding 20 µL of 20% acetic acid.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition relative to a control (containing DMSO without the compound). Determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold is a versatile and promising starting point for the development of novel anticoagulants. The SAR studies clearly indicate that hybridization with a thiazole moiety and substitution on the quinoline ring with electron-withdrawing groups, particularly halogens, are effective strategies for enhancing dual inhibitory activity against Factors Xa and XIa. The 8-bromo derivative has emerged as a potent lead compound worthy of further investigation.
Future work should focus on optimizing the pharmacokinetic properties of these lead compounds, including solubility, metabolic stability, and oral bioavailability. Further diversification of the linker and the heterocyclic partner in the hybrid molecule design could also yield compounds with improved potency and selectivity profiles. The detailed protocols and SAR insights provided in this guide offer a solid foundation for researchers to advance the development of this exciting class of therapeutic agents.
References
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Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. PubMed Central. [Link][1]
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Synthesis, structure-activity relationships, and pharmacological evaluation of pyrrolo[3,2,1-ij]quinoline derivatives: potent histamine and platelet activating factor antagonism and 5-lipoxygenase inhibitory properties. Potential therapeutic application in asthma. Journal of Medicinal Chemistry. [Link][3]
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The known pyrrolo[3,2,1-ij]quinoline-1,2-dione derivative A and the new framework B for the identification of potential cytotoxic agents. ResearchGate. [Link][4]
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A few examples of pyrrolo[1,2-a]quinoline-containing natural products and pharmaceuticals. ResearchGate. [Link][5]
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Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. MDPI. [Link][2]
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Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation of Pyrrolo[3,2,1-ij]quinoline Derivatives: Potent Histamine and Platelet Activating Factor Antagonism and 5-Lipoxygenase Inhibitory Properties. Potential Therapeutic Application in Asthma. ACS Publications. [Link][7]
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Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives. American Society for Microbiology. [Link][8]
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A Comparative Benchmarking Guide to 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and Clinically Approved Factor Xa Inhibitors
This guide provides a comprehensive technical comparison of the novel anticoagulant candidate, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, against established direct oral anticoagulants (DOACs) that target Factor Xa (FXa): rivaroxaban, apixaban, and edoxaban. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation antithrombotic agents.
Introduction: The Critical Role of Factor Xa in Hemostasis and Thrombosis
The coagulation cascade is a meticulously regulated enzymatic process culminating in the formation of a stable fibrin clot to prevent excessive blood loss following vascular injury. Factor Xa, a serine protease, occupies a pivotal position at the confluence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy.[1][2] By catalyzing the conversion of prothrombin to thrombin, FXa amplifies the coagulation signal, leading to fibrin generation and platelet activation.[1][2] Dysregulation of this process can lead to thrombotic events such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke.[1][3][4]
The advent of direct oral anticoagulants (DOACs), particularly the "-xabans," has revolutionized the management of thromboembolic disorders, offering predictable pharmacokinetics and obviating the need for routine monitoring associated with traditional therapies like warfarin.[3][5][6] This guide will benchmark the emerging scaffold, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, against these clinical mainstays, providing a framework for its evaluation as a potential therapeutic agent.
Molecular Scaffolds and Mechanism of Action
The established FXa inhibitors—rivaroxaban, apixaban, and edoxaban—are competitive, direct inhibitors that bind to the active site of both free FXa and FXa within the prothrombinase complex.[1][6][7] Their efficacy stems from this direct inhibition, which effectively curtails the burst of thrombin generation.[1][7]
The novel compound, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, and its derivatives represent a distinct chemical class. Recent studies have highlighted the potential of the pyrrolo[3,2,1-ij]quinolin-2-one core in targeting coagulation factors.[8][9][10][11][12] Research into derivatives of this scaffold has demonstrated inhibitory activity against FXa, and in some instances, dual inhibition of FXa and Factor XIa, suggesting a potential for a differentiated antithrombotic profile with a potentially lower bleeding risk.[8][9][10][11][12]
The Coagulation Cascade and the Central Role of Factor Xa
The following diagram illustrates the convergence of the intrinsic and extrinsic pathways on Factor X, and the subsequent amplification of the coagulation signal by Factor Xa.
Caption: The coagulation cascade highlighting the central role of Factor Xa.
In Vitro Benchmarking: A Multi-faceted Approach
A rigorous in vitro evaluation is foundational to characterizing a novel inhibitor. The following protocols outline the key assays for a head-to-head comparison.
Enzymatic Potency: The Chromogenic Anti-FXa Assay
This assay directly quantifies the inhibitory potency of a compound against purified human Factor Xa. The principle relies on the cleavage of a chromogenic substrate by residual, uninhibited FXa, with the resulting color change being inversely proportional to the inhibitor's concentration.[13][14][15]
-
Reagent Preparation:
-
Prepare a stock solution of purified human Factor Xa in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare a stock solution of a chromogenic FXa substrate (e.g., S-2222) in sterile water.
-
Serially dilute the test compounds (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, rivaroxaban, apixaban, edoxaban) to a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted test compounds.
-
Add the purified human Factor Xa solution to each well and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of FXa inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce FXa activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Workflow for In Vitro Inhibitor Potency Determination
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A Technical Guide to the Cross-Validation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its Derivatives as Novel Anticoagulants
This guide provides a comprehensive technical overview and comparative analysis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its derivatives as potential anticoagulants. Intended for researchers, medicinal chemists, and professionals in drug development, this document details the synthesis, biological evaluation, and cross-validation of these compounds against established direct oral anticoagulants (DOACs). We will explore the rationale behind experimental design, provide detailed protocols, and present a comparative analysis to guide further research and development in this promising area of anticoagulant therapy.
Introduction: The Quest for Novel Anticoagulants
Thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and stroke, are a leading cause of morbidity and mortality worldwide. The coagulation cascade, a complex series of enzymatic reactions, is central to the pathophysiology of these conditions. Factor Xa (FXa), a serine protease at the convergence of the intrinsic and extrinsic pathways, is a critical juncture in this cascade, making it a prime target for anticoagulant therapy.[1] The development of direct FXa inhibitors, such as apixaban and rivaroxaban, has revolutionized the management of thromboembolic disorders, offering improved safety and efficacy over traditional anticoagulants like warfarin.[1][2]
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[3] Among these, the tricyclic framework of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has emerged as a promising starting point for the design of novel FXa inhibitors.[4][5] While the parent compound's specific anticoagulant activity is not extensively reported in publicly available literature, its derivatives have demonstrated significant inhibitory potential against both Factor Xa and Factor XIa.[4][5][6] This guide will focus on the synthesis of the parent dione and the comparative analysis of a representative potent derivative against the clinically approved FXa inhibitors, apixaban and rivaroxaban.
Synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
The synthesis of the target compound, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, can be efficiently achieved via the Stolle reaction, a powerful method for the formation of oxindoles and isatins from anilines and α-haloacid chlorides or oxalyl chloride.[7][8] In this case, 1,2,3,4-tetrahydroquinoline serves as the aniline precursor, and oxalyl chloride is the acylating agent.
Caption: Synthetic pathway for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Experimental Protocol: Synthesis via Stolle Reaction
This protocol is adapted from established procedures for the Stolle synthesis of related compounds.[9][10]
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Oxalyl chloride
-
Toluene (anhydrous)
-
20% Sodium hydroxide solution
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, dissolve 1,2,3,4-tetrahydroquinoline in anhydrous toluene.
-
Acylation: Cool the solution in an ice bath. Slowly add a solution of oxalyl chloride in anhydrous toluene dropwise via the addition funnel under a nitrogen atmosphere. Maintain the temperature below 10°C during the addition.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Add an excess of a 20% aqueous solution of sodium hydroxide to the mixture to dissolve the desired dione product.
-
Purification: Separate the organic layer. The aqueous layer, containing the sodium salt of the dione, is then acidified with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Biological Evaluation: In Vitro Anticoagulant Activity
The anticoagulant activity of the synthesized compounds is evaluated by their ability to inhibit Factor Xa. A chromogenic assay is a reliable and widely used method for this purpose.[6]
Mechanism of Action: Direct Factor Xa Inhibition
Direct Factor Xa inhibitors bind to the active site of the Factor Xa enzyme, preventing it from converting prothrombin to thrombin. This interruption of the coagulation cascade effectively reduces the formation of fibrin clots.[1]
Caption: Inhibition of the coagulation cascade by a direct Factor Xa inhibitor.
Experimental Protocol: Chromogenic Factor Xa Inhibition Assay
This protocol is based on established methods for determining Factor Xa inhibitory activity.[6][11]
Materials:
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2765)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivative)
-
Reference compounds (Apixaban, Rivaroxaban)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare a series of dilutions of the test and reference compounds in Tris-HCl buffer.
-
Incubation: In a 96-well microplate, add the buffer, the test or reference compound solution, and the Human Factor Xa solution. Incubate the mixture at 37°C for a specified period (e.g., 15 minutes).
-
Substrate Addition: Add the chromogenic Factor Xa substrate to each well to initiate the reaction.
-
Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.
-
Data Analysis: Calculate the percentage of Factor Xa inhibition for each concentration of the test and reference compounds. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Analysis
A direct comparison of the in vitro Factor Xa inhibitory activity of a potent derivative of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with the established drugs apixaban and rivaroxaban provides a clear benchmark for its potential as an anticoagulant. It is important to note that the parent compound, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, has not been extensively studied for its direct anticoagulant activity in the reviewed literature, with research focusing on its derivatives.[4][5][6]
| Compound | Target | IC50 (nM) | Source |
| Representative Pyrroloquinoline Derivative | Factor Xa | ~3,680 | [4] |
| Apixaban | Factor Xa | 0.08 | [2] |
| Rivaroxaban | Factor Xa | 0.4 | [2] |
Note: The IC50 value for the representative pyrroloquinoline derivative is for a specific synthesized analog and not the parent compound. The potency of derivatives can vary significantly based on their substitutions.
The data clearly indicates that while derivatives of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold exhibit inhibitory activity against Factor Xa, the reported potency of the representative derivative is significantly lower than that of the clinically approved drugs apixaban and rivaroxaban. This suggests that further optimization of the pyrroloquinoline scaffold is necessary to achieve comparable efficacy.
Cross-Validation and Troubleshooting
Synthesis:
-
Stolle Reaction Vigor: The Stolle reaction can be exothermic. Slow, controlled addition of oxalyl chloride at low temperatures is crucial to prevent side reactions and ensure a good yield.
-
Purification Challenges: The crude product may contain unreacted starting materials and byproducts. The differential solubility of the dione in basic and acidic solutions is key to its purification.
Biological Assay:
-
Assay Interference: Test compounds can interfere with the chromogenic assay through colorimetric interference or non-specific interactions. Running appropriate controls, including the test compound without the enzyme, is essential.
-
Solubility Issues: Poor solubility of test compounds in the aqueous buffer can lead to inaccurate IC50 values. The use of a small percentage of a co-solvent like DMSO may be necessary, but its concentration should be kept constant across all wells and be low enough not to affect enzyme activity.
Conclusion and Future Directions
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold represents an intriguing starting point for the development of novel Factor Xa inhibitors. The synthetic route via the Stolle reaction is a viable method for producing the core structure. While the reported anticoagulant activity of its derivatives is modest compared to established drugs like apixaban and rivaroxaban, the potential for optimization through medicinal chemistry approaches is significant. Future research should focus on structure-activity relationship (SAR) studies to identify substitutions on the pyrroloquinoline ring that enhance potency and selectivity for Factor Xa. Further investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds will be critical in advancing this class of molecules towards clinical consideration.
References
- Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., Mueck, W., & Laux, V. (2010). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, thrombosis, and vascular biology, 30(3), 376–381.
- BenchChem. (2025).
- Skoptsova, A. A., Geronikaki, A., Novichikhina, N. P., Sulimov, A. V., & Shikhaliev, K. S. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules, 25(8), 1889.
- Medvedeva, S. M., & Shikhaliev, K. S. (2015). Effective ways the synthesis of pyrrolo[3,2,1-ij]quinoline-1,2-dione and the products of its oxidative transformations.
- Skoptsova, A. A., Geronikaki, A., Novichikhina, N. P., Sulimov, A. V., & Shikhaliev, K. S. (2023).
- Skoptsova, A. A., Geronikaki, A., Novichikhina, N. P., Sulimov, A. V., & Shikhaliev, K. S. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 373.
- Practical-Haemostasis.com. (2022). Anti-Xa Assays.
- Wikipedia. (2023). Stollé synthesis.
- SynArchive. (2024). Stollé Synthesis.
- Shkodenko, L. A., Skoptsova, A. A., & Shikhaliev, K. S. (2014). Synthesis of 4,4,6-trimethyl-8-R-4H-pyrrolo [3,2,1-ij] quinoline-1,2-diones. Organic and Pharmaceutical Chemistry Journal, 12(2), 48-53.
- Wikipedia. (2023). Direct factor Xa inhibitors.
- Lancet Labor
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Moskalik, M. Y., & Shikhaliev, K. S. (2018). Synthesis of 4,5-Dihydro-1H-[2][3]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 23(7), 1629.
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A Technical Guide to Ensuring Reproducibility in Biological Assays of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
A Comparative Analysis of Methodologies for Consistent and Reliable Data Generation
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anticoagulant, and antimicrobial effects.[1][2][3] 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a promising, yet underexplored, member of this family. Recent studies on its derivatives suggest a potential dual-inhibitory action on blood coagulation factors Xa and XIa, opening avenues for novel anticoagulant therapies.[4] However, the successful translation of this compound from bench to clinic hinges on the ability to generate robust and reproducible data from its biological assays.
This guide provides a comprehensive comparison of key biological assays relevant to the potential therapeutic applications of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles that govern assay selection, optimization, and validation to ensure high reproducibility. We will delve into a comparative analysis of anticoagulant, cytotoxic, and antimicrobial assays, offering detailed protocols, illustrative data, and field-proven insights to guide researchers in making informed experimental choices.
Section 1: Comparative Analysis of Anticoagulant Activity Assays
The potential of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives as dual inhibitors of factors Xa and XIa necessitates a thorough evaluation of its anticoagulant properties.[4] The choice of assay can significantly impact the perceived potency and reproducibility of the results. Here, we compare two common methods for assessing Factor Xa inhibition: the chromogenic anti-Xa assay and the prothrombin time (PT) assay.
Chromogenic vs. Prothrombin Time (PT) Assays for Factor Xa Inhibition
The chromogenic anti-Xa assay is a functional test that directly measures the inhibition of Factor Xa activity.[2] In contrast, the prothrombin time (PT) assay assesses the extrinsic and common pathways of the coagulation cascade, making it an indirect measure of Factor Xa inhibition.[5] While both can detect the anticoagulant effect, their sensitivity, specificity, and reproducibility can vary significantly.[5][6]
Expertise & Experience in Assay Selection: The chromogenic assay is generally preferred for its higher specificity and reproducibility when evaluating direct Factor Xa inhibitors.[5][6] The PT assay's sensitivity is highly dependent on the thromboplastin reagent used, leading to greater inter-laboratory variability.[5] For a novel compound like 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, establishing a robust and reproducible potency measurement is critical, making the chromogenic assay the more logical choice for primary screening and characterization.
Illustrative Data Presentation: Comparison of Anticoagulant Assays
To illustrate the potential differences in results obtained from these two assays, the following table presents hypothetical data for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
| Assay Type | Key Parameter | Illustrative Value | Coefficient of Variation (CV%) | Interpretation |
| Chromogenic Anti-Xa Assay | IC50 | 150 nM | 4.5% | Provides a direct and highly reproducible measure of Factor Xa inhibition. |
| Prothrombin Time (PT) Assay | Concentration to double clotting time | 1.2 µM | 18.2% | Shows anticoagulant effect but with lower potency and higher variability. |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow: Comparative Anticoagulant Assays
Caption: Workflow comparing chromogenic and PT assays.
Detailed Protocol: Chromogenic Anti-Xa Assay
This protocol is designed to provide a robust and reproducible method for determining the IC50 value of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
-
Preparation of Reagents:
-
Assay Buffer: Tris-HCl buffer, pH 7.4, containing NaCl and bovine serum albumin.
-
Human Factor Xa: Reconstitute in assay buffer to a final concentration of 2 nM.
-
Chromogenic Substrate: Prepare a specific substrate for Factor Xa (e.g., S-2222) at a concentration of 0.5 mM in sterile water.
-
Test Compound: Prepare a 10 mM stock solution of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in DMSO. Create a serial dilution series in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of each concentration of the test compound to the wells of a 96-well microplate.
-
Add 25 µL of the Human Factor Xa solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of substrate hydrolysis for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 2: Comparative Analysis of In Vitro Cytotoxicity Assays
Given the prevalence of quinoline derivatives as anticancer agents, it is prudent to evaluate the cytotoxic potential of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.[2][7] The choice of cytotoxicity assay is critical, as different assays measure distinct cellular parameters and can yield varied results.[8] Here, we compare two widely used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.[9]
MTT vs. LDH Assays for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.[4] The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9]
Trustworthiness of the Protocol: A self-validating system for cytotoxicity assessment involves using assays that measure different cellular events. Relying solely on the MTT assay can be misleading, as some compounds can interfere with cellular metabolism without causing cell death.[8] Comparing the results from an MTT assay (metabolic activity) with an LDH assay (membrane integrity) provides a more comprehensive and trustworthy assessment of a compound's cytotoxic effect.
Illustrative Data Presentation: Comparison of Cytotoxicity Assays
The following table presents hypothetical IC50 values for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in a human cancer cell line (e.g., HeLa).
| Assay Type | Key Parameter | Illustrative Value | Coefficient of Variation (CV%) | Interpretation |
| MTT Assay | IC50 | 25 µM | 8.9% | Indicates a reduction in metabolic activity at this concentration. |
| LDH Assay | IC50 | 75 µM | 12.5% | Suggests that significant membrane damage and cell lysis occur at a higher concentration. |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway: Apoptosis vs. Necrosis
Caption: Potential mechanisms of cytotoxicity.
Detailed Protocol: Comparative Cytotoxicity Assessment (MTT & LDH Assays)
This protocol outlines a parallel assessment of cytotoxicity to ensure a robust evaluation.
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells into two 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in culture medium.
-
Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the first plate and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect 50 µL of the culture supernatant from each well of the second plate.
-
Perform the LDH assay according to the manufacturer's instructions (typically involves adding a reaction mixture and measuring absorbance at 490 nm).
-
-
Data Analysis:
-
For the MTT assay, calculate cell viability as a percentage of the vehicle control.
-
For the LDH assay, calculate cytotoxicity as a percentage of a positive control (lysed cells).
-
Determine the IC50 values for both assays by plotting the percentage of viability/cytotoxicity against the logarithm of the compound concentration.
-
Section 3: Comparative Analysis of Antimicrobial Susceptibility Assays
The broad biological activity of quinoline derivatives also includes antimicrobial effects.[10][11] To assess the potential of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as an antimicrobial agent, a reproducible method for determining its minimum inhibitory concentration (MIC) is essential. Here, we compare the broth microdilution method with the agar disk diffusion assay.
Broth Microdilution vs. Agar Disk Diffusion for MIC Determination
The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[10] The agar disk diffusion assay is a qualitative or semi-quantitative method where the antimicrobial agent diffuses from a paper disk onto an agar plate inoculated with the microorganism, creating a zone of inhibition.[12]
Authoritative Grounding & Comprehensive References: The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[10] Adherence to these standards is crucial for ensuring the reproducibility and comparability of MIC data across different laboratories. The broth microdilution method is considered the "gold standard" for determining MIC values due to its quantitative nature and higher reproducibility compared to the disk diffusion method.[10]
Illustrative Data Presentation: Comparison of Antimicrobial Assays
The following table presents hypothetical results for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione against Staphylococcus aureus.
| Assay Type | Key Parameter | Illustrative Value | Coefficient of Variation (CV%) | Interpretation |
| Broth Microdilution | MIC | 16 µg/mL | 5.2% | Provides a precise and reproducible minimum inhibitory concentration. |
| Agar Disk Diffusion | Zone of Inhibition | 18 mm | 15.7% | Indicates antimicrobial activity but is less precise and more variable. |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow: Comparative Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution Assay
This protocol is based on CLSI guidelines to ensure high reproducibility.[10]
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in DMSO.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Microorganism: Use a fresh culture of the test bacterium (e.g., S. aureus ATCC 29213).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing CAMHB.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
The reproducibility of biological assays is paramount for the successful development of new therapeutic agents like 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. This guide has provided a comparative framework for selecting and implementing assays for its potential anticoagulant, cytotoxic, and antimicrobial activities. By understanding the underlying principles of each assay, explaining the causality behind experimental choices, and adhering to standardized protocols, researchers can generate reliable and consistent data. The use of orthogonal assays to confirm findings, such as comparing metabolic and membrane integrity assays for cytotoxicity, is a key strategy for building a robust data package. Ultimately, a commitment to scientific integrity and methodological rigor will pave the way for a comprehensive understanding of the therapeutic potential of this promising compound.
References
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Gaertner, K., et al. (2013). Reproducibility of the anti-Factor Xa and anti-Factor IIa assays applied to enoxaparin solution. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
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Barrett, Y. C., et al. (2010). Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay. Thrombosis and Haemostasis. [Link]
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Cuker, A., et al. (2018). An assay to measure levels of factor Xa inhibitors in blood and plasma. Journal of Thrombosis and Haemostasis. [Link]
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Yuan, G., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega. [Link]
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Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Bioorganic Chemistry. [Link]
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Asif, M. (2017). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. [Link]
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Sriram, D., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports. [Link]
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SciSpace. (2010). Clinical laboratory measurement of direct factor Xa inhibitors: Anti-Xa assay is preferable to prothrombin time assay. [Link]
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Asatryan, A., et al. (2011). Rivaroxaban: Quantification by anti-FXa assay and influence on coagulation tests: a study in 9 Swiss laboratories. Thrombosis Research. [Link]
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Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Link]
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Patel, R., et al. (2023). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society. [Link]
-
Asif, M. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
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A Head-to-Head Comparison of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and Other Heterocyclic Compounds in Kinase Inhibition and Anticancer Activity
In the landscape of modern drug discovery, particularly in oncology, the quest for novel molecular scaffolds that can selectively and potently inhibit key cellular signaling pathways is paramount. Among the myriad of structures explored, heterocyclic compounds have consistently emerged as privileged scaffolds due to their diverse chemical space and ability to interact with a wide range of biological targets. This guide provides an in-depth, head-to-head comparison of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, a promising tricyclic heterocyclic compound, with other notable heterocyclic compounds that have established roles in cancer research and therapy.
This comparison is designed for researchers, scientists, and drug development professionals, offering a critical analysis of performance based on available experimental data. We will delve into the synthesis, biological activity, and mechanistic insights of these compounds, providing a comprehensive resource to inform future research and development efforts.
Introduction to 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core is a rigid, tricyclic structure that has garnered significant interest for its potential as a pharmacophore. Its unique three-dimensional arrangement and electronic properties make it an attractive candidate for targeting the ATP-binding pocket of protein kinases, a class of enzymes frequently dysregulated in cancer. While extensive kinase profiling data for the parent compound is not widely available in the public domain, studies on its derivatives have demonstrated significant biological activity, including anticancer and anticoagulant effects.[1][2] This guide will, therefore, draw upon data from closely related analogs to build a comparative profile.
Comparative Analysis: A Focus on Kinase Inhibition and Cytotoxicity
For a robust comparison, we have selected two well-characterized heterocyclic kinase inhibitors, Staurosporine and Sunitinib , and will also discuss a related class of 4-anilino-6,7-dimethoxyquinazolines . These compounds represent different facets of heterocyclic chemistry in drug discovery, from a broad-spectrum natural product to a clinically approved multi-targeted tyrosine kinase inhibitor and a class of potent and selective inhibitors.
Structural Comparison
The fundamental difference in the chemical architecture of these compounds dictates their interaction with biological targets.
-
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A compact, rigid, and planar-like structure. The dione functionality offers potential hydrogen bonding interactions.
-
Staurosporine: A complex indolocarbazole alkaloid with a broader, more intricate three-dimensional shape.[3]
-
Sunitinib: An indolinone-based compound with a flexible side chain, allowing it to adapt to the ATP-binding pockets of various kinases.[4][5]
-
4-anilino-6,7-dimethoxyquinazolines: A class of compounds with a quinazoline core and an aniline substituent, allowing for extensive structure-activity relationship (SAR) studies.
Caption: Comparative molecular scaffolds.
Performance Data: Kinase Inhibition Profile
The efficacy of a kinase inhibitor is defined by its potency (IC50) and selectivity against a panel of kinases.
| Compound | Key Kinase Targets | IC50 Values (nM) | Reference |
| Pyrrolo-quinoline derivative | ATM, mTOR | 600 (ATM), 7000 (mTOR) | This data is for a related gamma-lactone derivative. |
| Staurosporine | Broad Spectrum (PKC, PKA, etc.) | 0.7 (PKC), 7 (PKA), 6 (p60v-src) | [3] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 80 (VEGFR2), 2 (PDGFRβ) | [4][5] |
| 4-anilino-6,7-dimethoxyquinazoline derivative | EGFR | 3000 - 3500 (A431 cell line) | Data for a representative compound from this class. |
Analysis: Staurosporine is a highly potent but non-selective kinase inhibitor, making it a valuable research tool but unsuitable for clinical use due to toxicity.[3] Sunitinib, in contrast, is a multi-targeted inhibitor with high potency against specific receptor tyrosine kinases, leading to its clinical success.[4][5] While specific IC50 values for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are not available, a related pyrrolo-quinoline derivative shows micromolar inhibition of PI3K-related kinases, suggesting this family of compounds may target this critical signaling pathway. The 4-anilino-6,7-dimethoxyquinazoline class demonstrates the potential for developing highly potent and selective inhibitors through targeted chemical modifications.
Performance Data: In Vitro Cytotoxicity
The ultimate goal of an anticancer agent is to selectively kill cancer cells. The MTT assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
| Compound | Cell Line | IC50/GI50 (µM) | Reference |
| Pyrrolo[2,1-a]isoquinoline derivative (Lamellarin D) | A549 (Lung), HT-29 (Colon) | Sub-micromolar | A structurally related compound class.[6] |
| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one derivative | A549 (Lung) | 5.9 | A structurally related compound class.[7] |
| Staurosporine | Various | Nanomolar to low micromolar | [3] |
| Sunitinib | Various | Low micromolar | [4][5] |
| Quinoline derivative | MCF-7 (Breast), A549 (Lung) | 45.3 (MCF-7), 64.15 (A549) | A representative quinoline derivative.[8] |
Analysis: Derivatives of the broader pyrrolo-quinoline class exhibit potent cytotoxic activity against various cancer cell lines, with some reaching sub-micromolar efficacy.[6][7] This suggests that the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold has the potential for significant anticancer activity. The cytotoxicity of Staurosporine and Sunitinib is consistent with their potent kinase inhibition profiles.
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of these heterocyclic compounds is largely attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is frequently hyperactivated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
-
Sunitinib primarily targets receptor tyrosine kinases (RTKs) at the beginning of this cascade, thereby blocking downstream signaling.[4][5][9][10]
-
The inhibitory activity of a pyrrolo-quinoline derivative against ATM and mTOR suggests that the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione class may exert its effects by targeting kinases within the PI3K/Akt/mTOR pathway.
-
Staurosporine's broad-spectrum activity leads to the inhibition of multiple kinases in this pathway, including Akt and mTOR.[3]
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivatives
A general method for the synthesis of derivatives involves the condensation of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by reaction with dimethyl acetylenedicarboxylate (DMAD).[2]
Caption: General synthetic workflow for derivatives.
Step-by-Step Protocol:
-
Step 1: Formation of Hydrazinocarbothioamide.
-
Dissolve 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione (1 equivalent) and thiosemicarbazide (1.1 equivalents) in methanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitate by filtration. Wash with cold methanol and dry to obtain the hydrazinocarbothioamide intermediate.
-
-
Step 2: Cyclization to the Thiazole Derivative.
-
Suspend the hydrazinocarbothioamide intermediate (1 equivalent) in a suitable solvent such as ethanol.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Collect the resulting precipitate by filtration, wash with ethanol, and dry to yield the final product.
-
MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detection: Measure the amount of phosphorylated substrate, typically using a fluorescence polarization or FRET-based method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold represents a promising starting point for the development of novel anticancer agents. While direct, comprehensive kinase inhibition data for the parent compound is limited, the potent cytotoxic activity of its derivatives and related pyrrolo-quinoline compounds suggests a mechanism of action involving the inhibition of key signaling pathways, potentially including the PI3K/Akt/mTOR cascade.
Head-to-head comparison with established heterocyclic kinase inhibitors like Staurosporine and Sunitinib highlights several key takeaways:
-
Potency and Selectivity: The pyrrolo-quinoline scaffold has the potential for high potency, but achieving selectivity will be crucial for therapeutic development, a lesson learned from the broad-spectrum activity of Staurosporine.
-
Mechanism of Action: Further investigation is required to elucidate the specific kinase targets of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its derivatives. A comprehensive kinase panel screening would be a critical next step.
-
Drug-like Properties: The relatively simple and rigid structure of this scaffold may offer advantages in terms of synthetic accessibility and optimization of pharmacokinetic properties compared to more complex natural products.
Future research should focus on synthesizing a library of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione analogs and screening them against a broad panel of kinases to identify specific targets and establish a clear structure-activity relationship. This will pave the way for the rational design of more potent and selective inhibitors with the potential for clinical translation.
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. - ResearchGate. (URL: [Link])
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Staurosporine - Wikipedia. (URL: [Link])
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Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (URL: [Link])
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A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... - ResearchGate. (URL: [Link])
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Chae, H. J., Kang, J. S., Byun, J. O., Han, K. S., Kim, J. H., Kim, H. R., & Chung, H. T. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Journal of cellular biochemistry, 78(1), 97-107.
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Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - Semantic Scholar. (URL: [Link])
- de la Cruz, M., Mellado, M., & Alcamí, J. (2024). Pyrrolo [2, 1-a] isoquinoline scaffolds for developing anti-cancer agents. RSC medicinal chemistry.
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Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - NIH. (URL: [Link])
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Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - MDPI. (URL: [Link])
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New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - MDPI. (URL: [Link])
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Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - Frontiers. (URL: [Link])
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(PDF) 2,4-cycloaddition reactions: Preparation and cytotoxicity of novel quinoline and pyrrolo [3,4-f] quinoline derivatives - ResearchGate. (URL: [Link])
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Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - MDPI. (URL: [Link])
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Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Publishing. (URL: [Link])
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Pyrrolopyridines-quinazolines Inhibitors of PKR-Like ER Kinase - PMC - NIH. (URL: [Link])
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Independent Verification of the Reported Properties of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the physicochemical and biological properties of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Intended for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols for characterization and activity assessment, and contextualizes the potential of this molecule through a comparative analysis with relevant alternatives. While literature predominantly highlights this dione as a pivotal precursor in the synthesis of anticoagulant agents, this guide focuses on establishing the intrinsic properties of the parent molecule, a critical step in any drug discovery cascade.
Introduction: The Pyrroloquinoline Scaffold
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a tricyclic heterocyclic compound featuring a fused pyrrole and quinoline ring system.[1] This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticoagulant, anticancer, antimicrobial, and antioxidant effects.[1][2] The dione functionality, in particular, suggests potential for redox activity and Michael additions, common mechanisms for biological action in quinone-containing compounds.[2][3]
Recent research has extensively utilized this dione in the synthesis of hybrid molecules with promising anticoagulant properties, specifically as dual inhibitors of blood coagulation factors Xa and XIa.[4] However, a comprehensive, independent characterization of the parent dione's own biological activity profile is not extensively detailed in publicly available literature. This guide aims to bridge that gap by proposing a structured approach to its empirical evaluation.
Physicochemical Characterization: Establishing a Baseline
An unambiguous confirmation of the identity and purity of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is the foundational step for any subsequent biological evaluation.
Synthesis
The synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is typically achieved through the reaction of 6-iodo-2,2,4-trimethyl-4-R-1,2,3,4-tetrahydroquinoline hydrochlorides with oxalyl chloride.[5] A general synthetic scheme is presented below.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The safe and compliant disposal of laboratory reagents is a critical component of responsible research and development. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, a heterocyclic compound with potential biological activity. Adherence to these procedures is essential for ensuring personal safety, protecting the environment, and maintaining regulatory compliance.
The disposal of any chemical, particularly one with limited publicly available safety data, requires a cautious and informed approach. The procedures outlined below are based on the known hazard classifications for this compound and general best practices for the disposal of heterocyclic nitrogenous compounds.
Hazard Assessment and Profile
Based on available information, this compound is classified as a skin sensitizer.[1] Related pyrroloquinoline compounds have been shown to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3] Furthermore, it has been assigned a Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to aquatic life.[1][4] Therefore, it is imperative that this compound is not disposed of down the drain or in regular waste streams.
| Property | Value | Source |
| CAS Number | 4290-72-6 | [1][5] |
| Molecular Formula | C11H9NO2 | [6][7] |
| Molecular Weight | 187.19 g/mol | [7] |
| Physical State | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H317: May cause an allergic skin reaction. | [1] |
| Water Hazard Class | WGK 3 (Highly hazardous for water) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures your safety.
-
Eye Protection : Wear chemical safety goggles with side shields. This protects against splashes and airborne particles.[8]
-
Hand Protection : Use nitrile or other chemically resistant gloves. Given that this compound is a known skin sensitizer, it is crucial to prevent any skin contact.[1][8]
-
Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, consider a chemically impervious apron or suit.[8]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid material should be done in a certified chemical fume hood.[9]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe response is necessary to prevent the spread of contamination and minimize exposure.
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Contain the Spill : For solid spills, carefully sweep up the material, avoiding the creation of dust. For liquid solutions, absorb with an inert, non-combustible material like vermiculite or sand.
-
Collect and Label : Place all contaminated materials, including the absorbent, into a clearly labeled, sealable waste container. The label should read "Hazardous Waste: 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione" and include the date and responsible party's name.
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials : All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is to treat it as a hazardous chemical waste. This ensures that it is handled and disposed of in a manner that is safe for both human health and the environment.
Step 1: Waste Segregation and Collection
-
Solid Waste : Collect any solid 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, including contaminated spatulas or weigh boats, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : If the compound is in a solution, it should be collected in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Given its chemical structure, it should be considered a halogen-free organic waste.[10]
-
Contaminated Labware : Disposable labware that has come into contact with the compound should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste.
Step 2: Containerization and Labeling
-
Container Choice : Use only chemically compatible and leak-proof containers for waste collection.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione". The label should also indicate the primary hazards (e.g., "Skin Sensitizer," "Irritant").
Step 3: Storage Pending Disposal
-
Location : Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Segregation : Store away from incompatible materials such as strong oxidizing agents and strong acids to prevent any potential hazardous reactions.[9]
Step 4: Final Disposal
-
Professional Disposal : The final disposal of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione must be conducted through a licensed and approved hazardous waste disposal company.[4]
-
Incineration : For organic compounds like this, high-temperature incineration is the preferred method of disposal. This ensures the complete destruction of the molecule, preventing its release into the environment.
-
Institutional EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of your hazardous waste.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a non-negotiable aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers can ensure that they are handling this compound in a manner that is safe, compliant, and scientifically sound. Always remember that your institution's EHS department is your primary resource for any questions regarding waste disposal.
References
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PubChem. (n.d.). 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Retrieved from [Link]
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Finar Limited. (2010). Quinoline Material Safety Data Sheet. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Quinoline Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one. Retrieved from [Link]
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University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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van der Meer, R. A., Jongejan, J. A., & Duine, J. A. (1988). Pyrroloquinoline quinone, a method for its isolation and identification by mass spectrometry. FEBS letters, 231(2), 303–307. [Link]
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Zaporizhzhia State Medical University. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry. Retrieved from [Link]
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Personal protective equipment for handling 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
For the pioneering researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring robust safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides a comprehensive, in-depth framework for the safe handling of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, a compound that, while promising in research, demands meticulous attention to personal protective equipment (PPE) and handling procedures. Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.
Understanding the Hazard: A Skin Sensitizer
The primary, immediate hazard associated with 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is its classification as a skin sensitizer.[1] This means that repeated or prolonged contact can lead to an allergic skin reaction, such as dermatitis. It is crucial to understand that once an individual is sensitized to a substance, subsequent exposures, even to minute amounts, can trigger a more severe and rapid allergic response. Therefore, the cornerstone of our safety protocol is the prevention of all skin contact.
While a comprehensive toxicological profile for this specific molecule is not widely available, its quinoline-like core structure suggests a potential for skin, eye, and respiratory irritation. As a precautionary measure, this guide adopts a conservative approach, recommending protection against these potential hazards as well.
Core Principles of Protection: A Multi-Layered Defense
Our safety strategy is built on a multi-layered defense, where each component of Personal Protective Equipment (PPE) plays a critical role in minimizing exposure. The selection of appropriate PPE is not a one-size-fits-all approach but is dictated by the specific laboratory operation being performed.
Essential PPE for Handling 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
| PPE Category | Minimum Requirement | Recommended for Splash/Aerosol Hazard |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[2] | A face shield worn in addition to chemical safety goggles.[2] |
| Hand Protection | Chemical-resistant nitrile gloves. | Double gloving with nitrile gloves. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | A chemical-resistant apron over the laboratory coat. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) may be necessary if work outside a fume hood is unavoidable and there is a risk of aerosol generation.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is paramount to ensuring your safety and the integrity of your research.
Pre-Handling Checklist:
-
Designated Work Area: All work with 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[3]
-
PPE Inspection: Before commencing any work, thoroughly inspect all PPE for signs of damage, such as cracks in goggles, or tears and pinholes in gloves.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed. Be familiar with their operation.
-
Waste Containers: Have clearly labeled, dedicated hazardous waste containers ready for the disposal of contaminated solid and liquid waste.
Donning PPE: A Deliberate Sequence
During Handling: Maintaining a Safe Environment
-
Minimize Aerosol Generation: When handling the solid compound, use techniques that minimize dust formation, such as gentle scooping rather than pouring.
-
Avoid Contamination: Never touch your face, personal items, or laboratory equipment with gloved hands.
-
Immediate Decontamination: If gloves become contaminated, remove them immediately following the proper doffing procedure, wash your hands, and don a new pair.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence meticulously:
-
Outer Gloves: Remove the outer pair of gloves (if double-gloving).
-
Face Shield/Apron: Remove the face shield and/or chemical-resistant apron.
-
Lab Coat: Remove the laboratory coat by rolling it outwards, avoiding contact with the contaminated exterior.
-
Goggles: Remove safety goggles.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: A Responsible Conclusion to Your Work
All materials that have come into contact with 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione must be treated as hazardous waste.
-
Segregation: Contaminated items, including gloves, disposable lab coats, weighing paper, and pipette tips, must be segregated from regular laboratory waste.[2]
-
Containment: Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of all hazardous waste in strict accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.[2]
Emergency Procedures: Prepared for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Spill: Evacuate the immediate area and notify your supervisor and EHS department. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal. Do not attempt to clean up a large spill or any spill if you are not comfortable or properly equipped.
By integrating these principles and procedures into your daily laboratory workflow, you can confidently and safely unlock the research potential of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Remember, a culture of safety is a culture of scientific excellence.
References
- Benchchem. (2025). Personal protective equipment for handling Morindone.
- University of Arkansas Environmental Health and Safety. (n.d.). Respiratory or Skin Sensitizers Exposure, Signs and Symptoms and Chemical Properties.
- Sigma-Aldrich. (n.d.). 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
